molecular formula C12H14O3S B027032 pent-4-ynyl 4-methylbenzenesulfonate CAS No. 77758-50-0

pent-4-ynyl 4-methylbenzenesulfonate

Cat. No.: B027032
CAS No.: 77758-50-0
M. Wt: 238.3 g/mol
InChI Key: HUDMRXOBWIYVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-4-ynyl 4-methylbenzenesulfonate (CAS 77758-50-0) is a high-value chemical building block of interest in synthetic organic chemistry and medicinal chemistry research. This compound features a terminal alkyne group and an excellent sulfonate ester leaving group, enabling dual reactivity for constructing complex molecular architectures . The tosylate group is highly effective in nucleophilic substitution reactions (SN2), allowing researchers to introduce the pent-4-ynyl moiety using a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles . Concurrently, the terminal alkyne is a key handle for metal-catalyzed couplings, such as the Sonogashira reaction, and most notably, it readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "click chemistry" reaction, for the reliable synthesis of 1,2,3-triazoles . This dual functionality makes it a strategic intermediate for preparing advanced scaffolds found in pharmaceuticals and bioactive compounds. The compound is closely related to pent-4-enyl analogs, which have been utilized as key intermediates in enantioselective synthesis via ring-closing metathesis to create pyrrolidine-containing alkaloid skeletons of biological and pharmaceutical interest . This compound is offered for research applications only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-4-ynyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h1,6-9H,4-5,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDMRXOBWIYVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450150
Record name pent-4-ynyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77758-50-0
Record name pent-4-ynyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemistry of Pent-4-ynyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Pent-4-ynyl 4-methylbenzenesulfonate, a bifunctional reagent, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structure, incorporating a terminal alkyne and a tosylate leaving group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the practical insights and causalities behind experimental choices, empowering researchers to leverage this reagent's full potential in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

This compound, also known as 4-pentynyl p-tosylate, is a solid at room temperature with a molecular weight of 238.30 g/mol .[1] It is sparingly soluble in chloroform and methanol.[2] Due to its chemical nature as a tosylate, it is an alkylating agent and should be handled with appropriate safety precautions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 77758-50-0[1]
Molecular Formula C₁₂H₁₄O₃S[1]
Molecular Weight 238.30 g/mol [1]
Appearance Solid
Solubility Slightly soluble in chloroform and methanol[2]
Storage Store at -20°C in a freezer[2]

Safety and Handling:

As with all alkylating agents, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area immediately with copious amounts of water.[3] Contaminated clothing should be removed and washed before reuse.[3] For disposal, follow local regulations for chemical waste.[3]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the reaction of pent-4-yn-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction proceeds with high yield and is generally straightforward to perform.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for a successful synthesis. The alcohol (pent-4-yn-1-ol) acts as the nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly for less reactive alcohols. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the tosyl chloride and the product. Performing the reaction at low temperatures (0 °C initially) helps to control the exothermic nature of the reaction and minimize side reactions.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Pent-4-yn-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pent-4-yn-1-ol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Addition of Base and Catalyst: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.05 eq.).

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

Purification by Flash Column Chromatography

The crude this compound is typically purified by flash column chromatography on silica gel.

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a suitable eluent system, such as a mixture of hexane and ethyl acetate.[6][7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[8][9]

  • Elution: Elute the column with the chosen solvent system.[10] The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.[8]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound.

Table 2: Representative Spectroscopic Data

TechniqueKey Features and Assignments
¹H NMR Signals corresponding to the aromatic protons of the tosyl group, the methyl group of the tosyl group, the methylene groups of the pentynyl chain, and the terminal alkyne proton.[11][12][13]
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, the carbons of the pentynyl chain (including the two sp-hybridized carbons of the alkyne), and the carbon attached to the oxygen of the tosylate.[11][14]
FTIR Characteristic absorption bands for the S=O stretching of the sulfonate group, C-O stretching, aromatic C-H stretching, aliphatic C-H stretching, and the terminal alkyne C≡C and C-H stretching.[15][16]

Key Reactions and Applications in Drug Development

The dual functionality of this compound makes it a versatile tool in organic synthesis, particularly in the context of drug discovery and development.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne moiety of this compound is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[17] This reaction allows for the efficient and highly specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an azide-functionalized molecule. This strategy is widely used for bioconjugation, lead optimization, and the synthesis of complex drug candidates.

Diagram 1: Generalized Workflow for a CuAAC Reaction

CuAAC_Workflow reagents This compound + Azide-containing molecule reaction Click Reaction (t-BuOH/H₂O or other suitable solvent) reagents->reaction 1. Mix Reagents catalyst Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) catalyst->reaction 2. Add Catalyst purification Purification reaction->purification 3. Reaction product 1,2,3-Triazole Product purification->product 4. Isolate Product

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Detailed Experimental Protocol: CuAAC with Benzyl Azide

This protocol provides a general procedure for the CuAAC reaction.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of t-BuOH and water.[18]

  • Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (10 mol%) and CuSO₄·5H₂O (5 mol%).[18]

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.[18][19]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[18]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[18] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[18]

  • Purification: Purify the resulting triazole product by flash column chromatography.

Nucleophilic Substitution Reactions

The tosylate group is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups through Sₙ2 reactions.

Diagram 2: Nucleophilic Substitution of this compound

Nucleophilic_Substitution start This compound product Substituted Pentyne (Nu-CH₂CH₂CH₂C≡CH) start->product Sₙ2 Attack nucleophile Nucleophile (Nu⁻) nucleophile->start leaving_group Tosylate Anion (TsO⁻) Sonogashira_Coupling alkyne This compound product Coupled Product (R-C≡C-(CH₂)₃-OTs) alkyne->product halide Aryl/Vinyl Halide (R-X) halide->product catalysts Pd Catalyst Cu(I) Co-catalyst Base (e.g., Et₃N)

Sources

understanding the reactivity of pent-4-ynyl tosylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Pent-4-ynyl Tosylate

Abstract

Pent-4-ynyl tosylate is a versatile bifunctional molecule that holds significant value in modern organic synthesis. Its structure incorporates a terminal alkyne and a p-toluenesulfonate (tosylate) group, an excellent leaving group. This unique combination allows for a diverse range of chemical transformations, primarily centered around the competition between intermolecular nucleophilic substitution and intramolecular cyclization. This guide provides an in-depth exploration of the synthesis, reactivity, and mechanistic underpinnings of pent-4-ynyl tosylate, offering field-proven insights for researchers, scientists, and professionals in drug development. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: The Strategic Importance of Pent-4-ynyl Tosylate

In the landscape of synthetic chemistry, molecules that offer multiple, controllable reaction pathways are invaluable. Pent-4-ynyl tosylate (pent-4-yn-1-yl 4-methylbenzenesulfonate) is a prime example of such a substrate. Its utility stems from two key structural features:

  • The Tosylate Group (-OTs): The p-toluenesulfonate group is an exceptional leaving group in nucleophilic substitution and elimination reactions. This is due to the stability of the resulting tosylate anion, which delocalizes its negative charge through resonance across three oxygen atoms, making it a very weak base.[1][2] The conversion of the primary alcohol of pent-4-yn-1-ol into a tosylate transforms a poor leaving group (-OH) into a highly reactive site for nucleophilic attack.[3][4]

  • The Terminal Alkyne (C≡CH): The alkyne moiety serves as a latent nucleophile. The π-electrons of the carbon-carbon triple bond can participate in intramolecular reactions, leading to the formation of cyclic structures. This pathway is in direct competition with intermolecular reactions involving external nucleophiles.

The central challenge and opportunity in harnessing the chemistry of pent-4-ynyl tosylate lie in selectively directing its reactivity toward a desired outcome—be it linear substitution or cyclic rearrangement. This guide will illuminate the principles that govern this selectivity.

Synthesis of Pent-4-ynyl Tosylate

The standard and most reliable method for preparing pent-4-ynyl tosylate is the reaction of its corresponding alcohol, pent-4-yn-1-ol, with p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5]

The conversion of the alcohol to a tosylate proceeds with the retention of configuration at the carbon center because the C-O bond of the alcohol is not broken during the reaction.[6][7][8] The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride.

Synthesis_of_Pent4ynyl_Tosylate Synthesis of Pent-4-ynyl Tosylate cluster_reactants Reactants cluster_product Product Pentynol Pent-4-yn-1-ol PentynylTosylate Pent-4-ynyl Tosylate Pentynol->PentynylTosylate + TsCl, Pyridine TsCl p-Toluenesulfonyl Chloride (TsCl) Pyridine Pyridine (Base) Pyridinium Pyridinium Chloride

Caption: General workflow for the synthesis of pent-4-ynyl tosylate.

Experimental Protocol: Synthesis of Pent-4-ynyl Tosylate

This protocol describes a representative procedure for the tosylation of pent-4-yn-1-ol.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pent-4-yn-1-ol (1.0 equiv) and anhydrous pyridine (2.0-3.0 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.1-1.2 equiv) in a minimal amount of anhydrous pyridine and add it dropwise to the stirred alcohol solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 4-6 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

  • Workup: Pour the reaction mixture into a separatory funnel containing cold 1M HCl solution and extract with ethyl acetate (3 x volumes). The aqueous wash removes pyridine hydrochloride.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure pent-4-ynyl tosylate.[9]

Core Reactivity Profile

The reactivity of pent-4-ynyl tosylate is a delicate balance between intermolecular and intramolecular pathways. The choice of nucleophile, solvent, and temperature dictates the major product.

Intermolecular Nucleophilic Substitution (Sₙ2)

As a primary tosylate, pent-4-ynyl tosylate is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. When treated with a strong, external nucleophile (e.g., NaN₃, NaCN, NaBr), the reaction proceeds via a backside attack, displacing the tosylate leaving group.

SN2_Mechanism Sₙ2 Reaction of Pent-4-ynyl Tosylate Reactants Pent-4-ynyl Tosylate + Nu⁻ TS Transition State [Nu---C---OTs]⁻ Reactants->TS Backside Attack Products Product (R-Nu) + TsO⁻ TS->Products Leaving Group Departure

Caption: Sₙ2 mechanism on pent-4-ynyl tosylate.

This pathway is favored by:

  • Strong, non-bulky nucleophiles.

  • Polar aprotic solvents (e.g., acetone, DMF, DMSO), which solvate the cation but not the nucleophile, enhancing its reactivity.

  • Lower temperatures, which typically favor the lower activation energy pathway of substitution over elimination or cyclization.

The Sₙ2 reaction is a cornerstone of synthetic utility, allowing for the direct introduction of a wide variety of functional groups at the terminal position of the five-carbon chain.[1]

Intramolecular Cyclization

Under conditions that disfavor the Sₙ2 reaction (e.g., with a weak or no external nucleophile) and in a non-nucleophilic or weakly nucleophilic solvent, the alkyne can act as an internal nucleophile. The reaction is believed to proceed through the formation of a vinyl cation intermediate after the departure of the tosylate, which is then rapidly trapped by the alkyne π-bond. This results in the formation of a five-membered ring.

This type of reaction is an example of a 5-exo-dig cyclization, a pathway that is generally favored according to Baldwin's rules.

Cyclization_Mechanism Intramolecular Cyclization Pathway Start Pent-4-ynyl Tosylate Carbocation Primary Carbocation (transient or concerted) Start->Carbocation Departure of OTs⁻ (Solvolysis Condition) VinylCation Cyclopentylidene Vinyl Cation Intermediate Carbocation->VinylCation 5-exo-dig Attack Product Cyclic Product (after trapping) VinylCation->Product Nucleophilic Trapping (e.g., Solvent)

Caption: Plausible cationic pathway for intramolecular cyclization.

Factors that promote intramolecular cyclization include:

  • Weakly or non-nucleophilic solvents such as trifluoroethanol (TFE) or acetic acid.[10]

  • Elevated temperatures, which provide the activation energy needed for the cyclization pathway.

  • The absence of strong external nucleophiles, which would otherwise outcompete the internal alkyne nucleophile.

  • Lewis acid catalysis can sometimes be used to facilitate the departure of the leaving group and promote cation formation.

Solvolysis

In polar protic solvents (e.g., water, ethanol, formic acid) and in the absence of a strong nucleophile, pent-4-ynyl tosylate can undergo solvolysis.[11] This reaction can be complex, often yielding a mixture of products from both direct substitution by the solvent and intramolecular cyclization followed by trapping of the cyclic intermediate by the solvent. The product ratio is highly dependent on the specific solvent's nucleophilicity and ionizing power.[11]

Summary of Reactivity Control

The predictable control over the reaction pathway of pent-4-ynyl tosylate is crucial for its application in targeted synthesis. The key parameters are summarized below.

Parameter Favors Intermolecular Sₙ2 Favors Intramolecular Cyclization Causality
Nucleophile Strong, high concentration (e.g., N₃⁻, CN⁻, I⁻)Weak or absentA strong external nucleophile will kinetically outcompete the weaker internal alkyne nucleophile.
Solvent Polar Aprotic (e.g., DMF, Acetone)Non-nucleophilic, Ionizing (e.g., TFE, HCOOH)Aprotic solvents enhance the strength of external nucleophiles. Ionizing solvents promote leaving group departure to form a carbocation, initiating cyclization.[10][11]
Temperature Lower (0-25 °C)Higher (50-100 °C)Cyclization often has a higher activation energy barrier than direct substitution.
Catalyst None requiredLewis Acids (e.g., Ag⁺, Zn²⁺)Lewis acids can coordinate to the alkyne or assist in leaving group departure, promoting the cationic pathway.

Conclusion and Outlook

Pent-4-ynyl tosylate is a powerful synthetic intermediate whose reactivity can be precisely steered by the rational selection of reaction conditions. The ability to pivot between nucleophilic substitution and intramolecular cyclization provides chemists with a flexible tool for constructing both linear and complex cyclic molecular architectures. For professionals in drug development, mastering the reactivity of such bifunctional building blocks is essential for the efficient and creative synthesis of novel therapeutic agents. Future research may further expand its utility through the development of novel catalytic systems that can achieve even greater selectivity and explore new reaction manifolds, such as radical cyclizations or transition-metal-mediated processes.[12]

References

  • Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. (n.d.). Google Scholar.
  • Using an appropriate tosylate intermediate, synthesize the follow... (2024). Pearson+.
  • Preparation of mesylates and tosyl
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI.
  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. (n.d.). White Rose Research Online.
  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
  • Ch8 : Tosyl
  • Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substr
  • A Comparative Analysis of the Reactivity of Neopentyl 4-Bromobenzenesulfonate and Neopentyl Tosyl
  • Solvent Effects on the Solvolysis of Some Secondary Tosylates. Applications of YBnOTs and YxBnOTs Scales to Mechanistic Studies. (2025).
  • Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. (n.d.). OrgoSolver.
  • Conversion of alcohols to alkyl halides, tosylates and mesylates. (n.d.). Organic Chemistry 1: An open textbook.
  • The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. (n.d.). Benchchem.
  • Chapter 11 Part 3 Reactions of Tosyl
  • Application Notes and Protocols for Intramolecular Cyclization Reactions Involving O-Tosyloxy Amino Groups. (n.d.). Benchchem.
  • 12.
  • Tosylates And Mesyl
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
  • formation of tosylates & mesyl
  • Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. (n.d.).
  • Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. (2025).
  • Pent-4-YN-1-YL 4-methylbenzenesulfon
  • Theoretical Studies on Farnesyl Cation Cyclization: Pathways to Pentalenene. (2025).
  • 9.4: Tosylate—Another Good Leaving Group. (2019). Chemistry LibreTexts.

Sources

An In-depth Technical Guide to Pent-4-ynyl 4-methylbenzenesulfonate for Beginners in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of pent-4-ynyl 4-methylbenzenesulfonate, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development who are new to this compound, this document delves into its synthesis, core principles of its reactivity, and practical applications, with a focus on the causality behind experimental choices.

Introduction: The Utility of a Bifunctional Reagent

This compound, often referred to as pent-4-ynyl tosylate, is a valuable bifunctional molecule in the synthetic chemist's toolkit. Its structure incorporates two key functional groups: a terminal alkyne and a tosylate ester. This unique combination allows for sequential or orthogonal chemical transformations, making it a powerful building block for the synthesis of complex molecules.

The terminal alkyne provides a handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction allows for the efficient and specific formation of a stable triazole ring, a common structural motif in pharmaceuticals and functional materials.[3]

Simultaneously, the tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[4][5] Alcohols are inherently poor leaving groups in such reactions because the hydroxide ion is a strong base.[4] By converting the primary alcohol of 4-pentyn-1-ol into a tosylate, we transform it into a reactive electrophile, susceptible to attack by a wide range of nucleophiles.[4][6] This conversion is crucial for forming new carbon-carbon and carbon-heteroatom bonds.

This guide will first detail the synthesis and characterization of this compound, followed by an exploration of its key applications with illustrative protocols.

Synthesis of this compound: The Tosylation Reaction

The most common and straightforward method for preparing this compound is through the tosylation of 4-pentyn-1-ol. This reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[7]

The "Why": Understanding the Reagents and Conditions
  • p-Toluenesulfonyl Chloride (TsCl): This is the source of the tosyl group. The sulfur atom in TsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack by the alcohol.

  • 4-Pentyn-1-ol: The starting material, providing the pentynyl backbone. The primary alcohol's oxygen atom acts as the nucleophile in this reaction.

  • Pyridine: This reagent serves a dual purpose. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[8] This is crucial as the presence of acid could lead to unwanted side reactions. Secondly, and more subtly, pyridine can act as a nucleophilic catalyst.[9][10][11] It can react with TsCl to form a highly reactive N-tosylpyridinium intermediate, which is an even more potent tosylating agent than TsCl itself.[8][9][10]

  • Dichloromethane (DCM): A common solvent for this reaction due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal after the reaction is complete.

  • Reaction Temperature: The reaction is typically carried out at 0 °C to control the reaction rate and minimize potential side reactions.[7]

Reaction Mechanism

The tosylation of an alcohol proceeds with retention of configuration at the carbon atom bearing the hydroxyl group because the C-O bond of the alcohol is not broken during the reaction.[5][12]

Caption: Mechanism of alcohol tosylation using pyridine.

Detailed Experimental Protocol

Materials:

  • 4-Pentyn-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-pentyn-1-ol (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar, add pyridine (1.5 equivalents) at 0 °C (ice bath).

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Characterization of this compound

Proper characterization of the synthesized product is essential to confirm its identity and purity. The key spectroscopic techniques for this are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

PropertyValue
Molecular Formula C₁₂H₁₄O₃S
Molecular Weight 238.30 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Chloroform (Slightly), Methanol (Slightly)[13]
Storage Temperature -20°C Freezer[13]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • A singlet around 2.45 ppm corresponding to the methyl protons of the tosyl group.

    • A triplet around 1.95 ppm corresponding to the alkyne proton.

    • Multiplets in the regions of 1.8-2.0 ppm and 2.2-2.4 ppm for the methylene protons of the pentynyl chain.

    • A triplet around 4.1 ppm for the methylene protons adjacent to the tosylate oxygen.

    • Two doublets around 7.35 ppm and 7.80 ppm corresponding to the aromatic protons of the tosyl group.

  • ¹³C NMR (CDCl₃):

    • Signals for the pentynyl chain carbons, including the terminal alkyne carbons around 69 ppm and 83 ppm.

    • A signal for the carbon attached to the tosylate oxygen around 69 ppm.

    • Aromatic carbon signals between 127 ppm and 145 ppm.

    • A signal for the methyl carbon of the tosyl group around 21.6 ppm.

  • IR (neat):

    • A sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.

    • A weak absorption band around 2120 cm⁻¹ for the C≡C stretch.

    • Strong absorption bands around 1360 cm⁻¹ and 1175 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching of the sulfonate group.

Applications in Organic Synthesis

The dual functionality of this compound opens up a wide array of synthetic possibilities.

As an Alkylating Agent in Nucleophilic Substitution Reactions

The tosylate group is an excellent leaving group, making the carbon to which it is attached highly electrophilic. This allows for Sₙ2 reactions with a variety of nucleophiles.[14]

Illustrative Reaction: Synthesis of an Azide

This reaction is particularly useful as the product, 5-azido-1-pentyne, is a precursor for click chemistry.

Caption: Sₙ2 reaction of pent-4-ynyl tosylate with sodium azide.

Protocol for the Synthesis of 5-Azido-1-pentyne:

  • Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is a key component for CuAAC reactions. This "click" reaction is highly efficient for forming 1,4-disubstituted 1,2,3-triazoles.[1]

Illustrative Reaction: Synthesis of a Triazole-linked Tosylate

Caption: CuAAC "click" reaction of pent-4-ynyl tosylate.

Protocol for CuAAC Reaction:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and an organic azide (e.g., benzyl azide, 1.0 equivalent) in a 1:1 mixture of tert-butanol and water.[3]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%).

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC. Upon completion, the product can be isolated by extraction and purified by crystallization or column chromatography.

Safety and Handling

This compound is an alkylating agent and should be handled with care.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.[16][18] Avoid contact with skin and eyes.[16]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16][19] It is recommended to store it in a freezer at -20°C for long-term stability.[13]

  • Disposal: Dispose of the chemical and its container in accordance with local regulations.[16][20]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature, combining the reactivity of a terminal alkyne and a tosylate leaving group, provides a powerful platform for the construction of complex molecular architectures. For beginners in organic synthesis, understanding the fundamental principles behind its preparation and reactivity is key to successfully employing this reagent in their research. This guide has provided a detailed overview of its synthesis, characterization, and key applications, with an emphasis on the rationale behind the experimental procedures. By following the outlined protocols and safety precautions, researchers can confidently utilize this compound to advance their synthetic goals.

References

  • Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange . (2015). Chemistry Stack Exchange. [Link]

  • What happens if you add TsCl/pyridine to an alcohol? - brainly.com . (2023). brainly.com. [Link]

  • Tosylation of Alcohols with Pyridine : r/OrganicChemistry - Reddit . (2021). Reddit. [Link]

  • Pent-4-YN-1-YL 4-methylbenzenesulfonate - LookChem . (n.d.). LookChem. [Link]

  • Tosylates And Mesylates - Master Organic Chemistry . (2015). Master Organic Chemistry. [Link]

  • SAFETY DATA SHEET . (n.d.). [Link]

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis . (n.d.). Organic Synthesis. [Link]

  • 9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts . (2019). Chemistry LibreTexts. [Link]

  • Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018 - YouTube . (2018). YouTube. [Link]

  • Tosylate Reactions [Organic Chemistry] Smith 2018 - YouTube . (2018). YouTube. [Link]

  • (2Z)-2-pentenyl 4-methylbenzenesulfonate - C12H16O3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . (2025). ChemSynthesis. [Link]

  • CID 21711137 | C14H14O6S2-2 - PubChem . (n.d.). PubChem. [Link]

  • Preparation of mesylates and tosylates | Organic chemistry | Khan Academy - YouTube . (2013). YouTube. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition . (n.d.). [Link]

  • pent-4-yn-1-yl 4-methylbenzenesulfonate - IndiaMART . (n.d.). IndiaMART. [Link]

  • 2 - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]

  • Click chemistry - Wikipedia . (n.d.). Wikipedia. [Link]

  • Pent-4-en-1-yl methanesulfonate | C6H12O3S | CID 11062723 - PubChem . (n.d.). PubChem. [Link]

  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf . (n.d.). NCBI. [Link]

  • Pent-4-en-1-yl 4-(N,N-dipropylsulfamoyl)benzoate - PubChem . (n.d.). PubChem. [Link]

  • p-TOLYLSULFONYLMETHYL ISOCYANIDE - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]

  • 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]

Sources

exploring the role of pent-4-ynyl 4-methylbenzenesulfonate in click chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Pent-4-ynyl 4-Methylbenzenesulfonate in Click Chemistry

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a highly efficient and bioorthogonal method for covalently linking molecules. A key challenge in its application is the strategic introduction of a terminal alkyne—one of the two essential reactive partners—onto a molecule of interest. This technical guide provides an in-depth exploration of this compound, a versatile and powerful reagent designed for this purpose. We will dissect its synthesis, mechanism of action, and provide field-proven protocols for its application, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this reagent to its full potential.

Core Principles: The Two-Step Strategy for Alkyne Introduction

This compound serves as a bifunctional linker. It contains a stable, reactive terminal alkyne for participation in click chemistry and a tosylate group, which is an exceptionally good leaving group.[1] This dual-functionality enables a robust, two-step workflow for labeling diverse substrates.

The primary role of this reagent is not to participate in the click reaction directly, but to first covalently attach the pent-4-ynyl "handle" to a target molecule. This is achieved by leveraging the tosylate group's ability to be easily displaced by a nucleophile present on the substrate (e.g., an amine, thiol, or hydroxyl group).[2] Once the substrate is alkynyl-functionalized, it is ready for the highly specific CuAAC reaction with any azide-containing molecule.

G Alkynylated_Substrate Alkynylated_Substrate Alkynylated_Substrate_2 Alkynylated_Substrate_2

Caption: Overall workflow for substrate modification using this compound.

Reagent Profile and Synthesis

This compound (also known as 4-pentynyl p-tosylate) is a stable, crystalline solid at room temperature, though it is best stored at low temperatures (-20°C) for long-term stability.[3]

Physicochemical Properties
PropertyValueSource(s)
CAS Number 77758-50-0[3]
Molecular Formula C₁₂H₁₄O₃S[3]
Molecular Weight 238.30 g/mol [3]
Storage Temperature -20°C Freezer[3]
Solubility Chloroform (Slightly), Methanol (Slightly)[3]
Appearance White to off-white solidN/A
Synthesis of this compound

The synthesis is a standard tosylation of the corresponding primary alcohol, pent-4-yn-1-ol. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[4] A key advantage of this method is that the C-O bond of the alcohol is not broken, meaning the reaction proceeds with complete retention of configuration at the carbon center.[4][5]

G

Caption: Simplified mechanism for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on well-established methods for alcohol tosylation.[1][4][6]

Materials:

  • Pent-4-yn-1-ol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous pyridine or triethylamine (TEA) (1.5 eq.)

  • Anhydrous dichloromethane (DCM) (10 volumes)

  • Deionized water, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve pent-4-yn-1-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine or TEA (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 0°C.

  • Stir the reaction at 0°C for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude tosylate by column chromatography on silica gel or recrystallization if necessary.

Application in Click Chemistry: Protocols and Workflow

The true utility of the reagent is realized in the two-step sequence of alkynylation followed by CuAAC.

Step 1: Substrate Alkynylation via Nucleophilic Substitution

Here, the tosylate is displaced by a nucleophile on the target molecule. The following is a general protocol for labeling a substrate with an amine nucleophile.

Protocol 2: General Alkynylation of an Amine-Containing Substrate

This protocol is adapted from standard Sₙ2 displacement procedures for tosylates.[1]

Materials:

  • Amine-containing substrate (e.g., protein, peptide) (1.0 eq.)

  • This compound (1.5 - 3.0 eq.)

  • Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., DIPEA), if required for pH adjustment

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Dissolve the amine-containing substrate in the chosen anhydrous solvent. For biomolecules, a suitable aqueous buffer may be used, but reaction efficiency might be lower.

  • Add this compound to the solution. The excess is to drive the reaction to completion.

  • If the substrate is an amine salt, add a non-nucleophilic base like DIPEA to deprotonate the amine and facilitate the reaction.

  • Stir or agitate the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 4-12 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS for small molecules, MALDI-TOF for peptides/proteins).

  • Upon completion, the alkynyl-functionalized product must be purified away from excess reagent and byproducts. For biomolecules, this is typically achieved via size-exclusion chromatography, dialysis, or spin filtration.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the alkyne handle installed, the molecule is now ready for conjugation to any azide-modified partner. The CuAAC reaction is highly efficient, bioorthogonal, and proceeds under mild, often aqueous, conditions.[7][8] The active catalyst is Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9]

Protocol 3: CuAAC Bioconjugation

This protocol is based on optimized procedures for bioconjugation.[9][10][11]

Materials:

  • Alkynyl-functionalized substrate (from Protocol 2) (1.0 eq.)

  • Azide-containing partner (e.g., azide-dye, azide-biotin) (1.5 - 5.0 eq.)

  • Buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, always freshly prepared )

  • Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)

Procedure:

  • In a reaction vessel, combine the alkynyl-functionalized substrate and the azide-containing partner in the buffer.

  • Prepare a premixed catalyst solution by adding the CuSO₄ stock and the ligand stock together. The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[9]

  • Add the premixed catalyst-ligand solution to the reaction mixture. Final copper concentration is typically 50-250 µM. The ligand-to-copper ratio is often 5:1.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 1-5 mM.

  • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

  • The final conjugate can be purified using methods appropriate for the substrate, such as size-exclusion chromatography or dialysis, to remove the catalyst, excess reagents, and byproducts.

Trustworthiness: Self-Validating Systems and Causality

  • Why Tosylate? The tosylate group is ideal because its conjugate acid, p-toluenesulfonic acid, is very strong (pKa ≈ -2.8). This means the tosylate anion is a very stable, weak base, and therefore an excellent leaving group, which drives the nucleophilic substitution reaction forward.[1]

  • Why a Base in Tosylation? The tosylation reaction produces HCl as a byproduct. A non-nucleophilic base like pyridine is essential to neutralize this acid, preventing unwanted side reactions and driving the equilibrium towards the product.[4]

  • Why a Ligand in CuAAC? Copper(I) can be cytotoxic and can cause oxidative damage to biomolecules. A chelating ligand like THPTA stabilizes the Cu(I) oxidation state, increases the reaction rate, and protects the biological sample from damage.[7][9]

  • Why Fresh Sodium Ascorbate? Sodium ascorbate is a reducing agent that is susceptible to oxidation by atmospheric oxygen. Using a freshly prepared solution ensures a sufficient concentration of the active reducing agent to generate and maintain the Cu(I) catalyst.[9]

Conclusion

This compound is a highly effective and versatile tool for chemical biology and drug development. It provides a reliable method for installing a terminal alkyne onto a wide variety of nucleophile-containing molecules. By understanding the mechanisms of tosylation and nucleophilic substitution, and by employing optimized protocols for the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition, researchers can confidently and efficiently construct complex molecular conjugates for a vast array of applications, from fluorescently labeling proteins to synthesizing novel drug candidates.

References

  • General procedure for alcohol tosylation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Pent-4-YN-1-YL 4-methylbenzenesulfonate. (n.d.). LookChem. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-163. Available from: [Link]

  • Click-chemistry-like reactions compatible with peptides? (2015). ResearchGate. Retrieved from [Link]

  • Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-penten-1-ol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace. Retrieved from [Link]

  • Protein click chemistry and its potential for medical applications. (2024). Quarterly Reviews of Biophysics, Cambridge Core. Retrieved from [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2025). ResearchGate. Retrieved from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC - NIH. Retrieved from [Link]

  • Click chemistry and its application to proteomics. (2019). G-Biosciences. Retrieved from [Link]

  • Preparation of mesylates and tosylates. (n.d.). Khan Academy. Retrieved from [Link]

  • Ch8 : Tosylates. (n.d.). University of Calgary. Retrieved from [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

CAS number 77758-50-0 chemical properties and uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Desethyl Amodiaquine: The Core Active Metabolite in Malaria Therapy

A Note on Chemical Identification: The CAS number 77758-50-0 provided in the query corresponds to Pent-4-yn-1-yl 4-methylbenzenesulfonate, a chemical intermediate. However, the context of the request for a technical guide for drug development professionals strongly suggests an interest in a pharmacologically active substance. It is highly probable that the intended compound was N-Desethyl amodiaquine (DEAQ), the principal active metabolite of the antimalarial drug amodiaquine. N-Desethyl amodiaquine has the CAS number 79352-78-6 (free base). This guide will focus on N-Desethyl amodiaquine, a compound of significant interest in parasitology and medicinal chemistry.

Introduction: The Pivotal Role of a Metabolite

In the landscape of antimalarial therapeutics, the 4-aminoquinoline derivative amodiaquine holds a significant place, often administered in combination with artesunate.[1] However, the parent drug is rapidly and extensively metabolized in the liver, giving rise to its primary and most biologically active metabolite, N-desethylamodiaquine (DEAQ).[2][3] So profound is this conversion that amodiaquine is often considered a prodrug for DEAQ.[3] Due to its prolonged elimination half-life and potent antiplasmodial activity, DEAQ is responsible for the majority of the therapeutic and prophylactic effects observed following amodiaquine administration.[4][5] This guide provides a comprehensive technical overview of the chemical properties, pharmacological profile, and clinical significance of N-Desethyl amodiaquine for researchers and scientists in the field of drug development.

Chemical and Physical Properties

N-Desethyl amodiaquine is a solid, appearing as a yellow to dark yellow substance.[6] Its chemical structure is closely related to that of amodiaquine, differing by the absence of one ethyl group on the side chain. This seemingly minor structural modification has significant implications for its pharmacokinetic profile.

PropertyValueSource(s)
CAS Number 79352-78-6 (Free Base)[7][8]
Molecular Formula C₁₈H₁₈ClN₃O[7]
Molecular Weight 327.81 g/mol [7]
Purity ≥95% - 99.58% (Commercially available standards)[6][7]
Solubility Soluble in DMSO, Methanol, and Water[6][9]
Appearance Solid[7]

The Antimalarial Mechanism of Action: Disruption of Heme Detoxification

The primary mode of action for N-Desethyl amodiaquine, consistent with other 4-aminoquinoline antimalarials, is the disruption of a critical detoxification pathway within the malaria parasite, Plasmodium falciparum.[5] As the parasite resides within human red blood cells, it digests hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.

N-Desethyl amodiaquine is believed to accumulate in the parasite's food vacuole and interfere with this polymerization process. By forming a complex with the heme, it prevents the formation of hemozoin, leading to a buildup of toxic heme that ultimately induces parasite death through oxidative damage to cellular components.[5]

cluster_parasite Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase Heme_DEAQ_Complex Heme-DEAQ Complex Heme->Heme_DEAQ_Complex Parasite_Death Parasite Lysis DEAQ N-Desethyl Amodiaquine DEAQ->Heme_DEAQ_Complex Heme_DEAQ_Complex->Parasite_Death Induces Oxidative Stress

Caption: Mechanism of N-Desethyl amodiaquine action.

Metabolic Pathway and Pharmacokinetics

Amodiaquine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[2] The conversion of amodiaquine to its active metabolite, N-desethylamodiaquine, is primarily mediated by the cytochrome P450 enzyme CYP2C8.[10][11] This metabolic step is crucial for the drug's efficacy. The N-deethylation of amodiaquine is a high-affinity, high-turnover reaction, making it an excellent marker for CYP2C8 activity.[10]

cluster_liver Liver Hepatocyte Amodiaquine Amodiaquine DEAQ N-Desethyl Amodiaquine (Active) Amodiaquine->DEAQ N-deethylation Other_Metabolites Minor Metabolites (e.g., N-bis-desethyl-amodiaquine) DEAQ->Other_Metabolites Further Metabolism CYP2C8 CYP2C8 Enzyme

Caption: Metabolic conversion of Amodiaquine to DEAQ.

The pharmacokinetic profile of DEAQ is characterized by a much longer terminal elimination half-life (9-18 days) compared to the parent drug.[4] This extended presence in the bloodstream contributes significantly to the post-treatment prophylactic effect of amodiaquine.

Genetic polymorphisms in the CYP2C8 gene can significantly impact the metabolism of amodiaquine.[12] Individuals with certain CYP2C8 variants, such as CYP2C8*2, may exhibit impaired conversion of amodiaquine to DEAQ, leading to lower intrinsic clearance.[12] This can have clinical implications for both the efficacy and toxicity of the drug.

In Vitro Antiplasmodial Activity

N-Desethyl amodiaquine demonstrates potent activity against various strains of P. falciparum. While amodiaquine itself is more potent in vitro, the high concentrations and prolonged presence of DEAQ in the blood make it the primary driver of the overall antimalarial effect in vivo.[2][3] Interestingly, studies have shown a synergistic effect between amodiaquine and DEAQ against P. falciparum in vitro.[9]

CompoundP. falciparum StrainIC₅₀ (nM)Reference(s)
N-Desethyl amodiaquine V1/S (Resistant)97[13]
3D7 (Sensitive)25[13]
Field Isolates (Thailand)67.5[14][15]
Amodiaquine V1/S (Resistant)15[14]
3D7 (Sensitive)8[14]
Field Isolates (Thailand)18.2[14][15]
Chloroquine Field Isolates (Thailand)313[14][15]

Experimental Protocol: In Vitro Antiplasmodial Susceptibility Testing

The following is a generalized protocol for assessing the in vitro activity of N-Desethyl amodiaquine against P. falciparum, based on the principles of schizont maturation inhibition assays.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of N-Desethyl amodiaquine against cultured P. falciparum.

Materials:

  • N-Desethyl amodiaquine reference standard

  • P. falciparum culture (e.g., 3D7 strain) maintained in human erythrocytes

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microtiter plates

  • Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

  • Microscope and Giemsa stain

  • Fluorescent DNA dye (e.g., SYBR Green I) and microplate reader (for fluorescence-based assays)

Procedure:

  • Drug Preparation: Prepare a stock solution of N-Desethyl amodiaquine in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations for testing.

  • Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol lysis.

  • Assay Setup:

    • Add the serially diluted N-Desethyl amodiaquine to the wells of a 96-well plate. Include drug-free wells as a negative control.

    • Add the synchronized parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 48-72 hours in the controlled atmosphere incubator at 37°C to allow for schizont maturation.

  • Assay Readout:

    • Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites under a microscope.

    • Fluorescence-based method: Lyse the red blood cells and stain the parasite DNA with a fluorescent dye. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of schizont maturation inhibition for each drug concentration relative to the drug-free control.

    • Plot the inhibition percentage against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Applications in Drug Development and Research

High-purity N-Desethyl amodiaquine reference standards are essential for a variety of applications in the pharmaceutical sciences:[16]

  • Pharmacokinetic and Bioequivalence Studies: To accurately quantify the metabolite in biological samples.

  • Metabolism Research: To study the activity of CYP2C8 and investigate potential drug-drug interactions.[17]

  • In Vitro and In Vivo Efficacy Studies: As a key compound for assessing antimalarial activity.

  • Toxicity and Safety Assessment: To evaluate the potential adverse effects associated with amodiaquine treatment.

Conclusion

N-Desethyl amodiaquine is a cornerstone of amodiaquine's therapeutic efficacy against malaria. Its potent antiplasmodial activity, coupled with its favorable pharmacokinetic profile, underscores its importance in clinical practice. For researchers in drug development, a thorough understanding of its properties, mechanism of action, and metabolic pathways is critical for optimizing antimalarial therapies, investigating drug resistance, and exploring new therapeutic strategies. The continued availability of high-purity reference standards for N-Desethyl amodiaquine will be instrumental in advancing these research endeavors.

References

  • MedchemExpress. N-Desethyl amodiaquine | Parasite Inhibitor. MedchemExpress.com. Accessed January 12, 2026.
  • PharmGKB. Amodiaquine Pathway, Pharmacokinetics. ClinPGx. Accessed January 12, 2026.
  • Taylor & Francis. Amodiaquine – Knowledge and References. Taylor & Francis. Accessed January 12, 2026.
  • Li XQ, Björkman A, Andersson TB, Ridderström M, Masimirembwa CM. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. J Pharmacol Exp Ther. 2002;300(2):399-407.
  • Parikh S, Ouedraogo JB, Goldstein JA, et al. Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa. Clin Pharmacol Ther. 2007;82(2):197-203.
  • CymitQuimica. N-Desethyl amodiaquine. CymitQuimica. Accessed January 12, 2026.
  • Gil JP, Berglund EG. Amodiaquine and its main metabolite desethylamodiaquine. ResearchGate. Published March 2007. Accessed January 12, 2026.
  • BenchChem. The Pharmacological Profile of N-Desethyl Amodiaquine Dihydrochloride: A Technical Guide. Benchchem. Accessed January 12, 2026.
  • BenchChem. N-Desethyl Amodiaquine: A Comparative Analysis of a Key Antimalarial Metabolite. Benchchem. Accessed January 12, 2026.
  • ChemScene. 77758-50-0 | Pent-4-yn-1-yl 4-methylbenzenesulfonate. ChemScene. Accessed January 12, 2026.
  • Cayman Chemical. N-desethyl Amodiaquine (hydrochloride) (CAS Number: 79049-30-2). Cayman Chemical. Accessed January 12, 2026.
  • Semantic Scholar. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. Semantic Scholar. Published February 1, 2002. Accessed January 12, 2026.
  • LGC Standards. N-Desethyl Amodiaquine Hydrochloride. LGC Standards. Accessed January 12, 2026.
  • BenchChem. A Comparative Guide to N-Desethyl Amodiaquine Reference Standard Purity. Benchchem. Accessed January 12, 2026.
  • Pooyindee N, Pang L, Davidson DE Jr. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum. Am J Trop Med Hyg. 1989;40(1):7-10.
  • Biomol. N-desethyl Amodiaquine (hydrochloride) | CAS 79049-30-2 | Cayman Chemical. Biomol.com. Accessed January 12, 2026.
  • Sigma-Aldrich. N-Desethyl amodiaquine dihydrochloride ≥95%. Sigma-Aldrich. Accessed January 12, 2026.
  • LookChem. Pent-4-YN-1-YL 4-methylbenzenesulfonate. LookChem. Accessed January 12, 2026.
  • Wikipedia. Amodiaquine. Wikipedia. Accessed January 12, 2026.
  • AdooQ®. N-Desethyl amodiaquine dihydrochloride | Buy from Supplier AdooQ®. AdooQ®. Accessed January 12, 2026.
  • Santa Cruz Biotechnology. 4-Pentynyl p-Tosylate | CAS 77758-50-0 | SCBT. Santa Cruz Biotechnology. Accessed January 12, 2026.
  • Chemical-Suppliers. 4-Pentynyl p-Tosylate | CAS 77758-50-0. Chemical-Suppliers. Accessed January 12, 2026.
  • ABX advanced biochemical compounds. Material Safety Data Sheet. Published June 5, 2012. Accessed January 12, 2026.
  • PubChem. Desethylamodiaquine. PubChem. Accessed January 12, 2026.
  • PubMed. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies. PubMed. Published February 15, 2008. Accessed January 12, 2026.
  • Pharmaffiliates. CAS No : 77758-50-0| Chemical Name : 4-Pentynyl p-Tosylate, 90%.
  • NIH. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology. NIH. Accessed January 12, 2026.
  • Scribd. ABX Chemicals Catalogue 2017. Scribd. Accessed January 12, 2026.
  • ChemBuyersGuide.com. ABX advanced biochemical compounds GmbH. ChemBuyersGuide.com. Accessed January 12, 2026.
  • Pharmaffiliates. Chemical Name : Sodium polyanethol sulfonate (Mv 9000-11000).
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 12, 2026.
  • Guidechem. 6-Heptynoic acid 30964-00-2. Guidechem. Accessed January 12, 2026.
  • Guidechem. 6-Heptynoic acid 30964-00-2 wiki. Guidechem. Accessed January 12, 2026.

Sources

A Comprehensive Technical Guide to Pent-4-ynyl 4-methylbenzenesulfonate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-4-ynyl 4-methylbenzenesulfonate, a bifunctional reagent, possesses a terminal alkyne and a tosylate leaving group, making it a valuable building block in organic synthesis. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, and synthesis. It further details its applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science, supported by field-proven experimental protocols and mechanistic insights.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis, efficiency and molecular complexity are paramount. The ability to introduce multiple functionalities in a single, strategic step is a key objective in the design of synthetic routes. This compound emerges as a reagent of significant interest due to its inherent bifunctional nature. It combines a terminal alkyne, a versatile handle for a myriad of transformations such as "click" chemistry and Sonogashira coupling, with a tosylate group, one of the most reliable and efficient leaving groups for nucleophilic substitution reactions.

The strategic value of this molecule lies in the orthogonal reactivity of its two key functional groups. This allows for a stepwise and controlled elaboration of a molecular scaffold. For instance, the tosylate can be displaced by a nucleophile to form a new carbon-heteroatom or carbon-carbon bond, leaving the alkyne untouched for subsequent transformations. This guide will explore the fundamental aspects of this reagent, from its correct naming and properties to its practical application in the laboratory, providing the reader with the authoritative grounding necessary for its successful implementation in research and development.

Nomenclature and Identification

A precise understanding of chemical nomenclature is critical for unambiguous communication in scientific research. This compound is known by several names, which can be a source of confusion. This section aims to clarify its systematic and common nomenclature.

Systematic (IUPAC) Nomenclature

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is pent-4-yn-1-yl 4-methylbenzenesulfonate . This name is derived by identifying the parent alcohol (pent-4-yn-1-ol) and the parent sulfonic acid (4-methylbenzenesulfonic acid) that form the ester.

Common Synonyms

In literature and chemical catalogs, this compound is frequently referred to by several synonyms. Understanding these is crucial for effective literature searching and procurement. Common synonyms include:

  • 4-Pentynyl p-tosylate[1][2]

  • Pent-4-ynyl tosylate[1]

  • 4-Pentyn-1-ol tosylate[1]

  • 5-(Tosyloxy)-1-pentyne[1]

  • 4-Pentynyl p-toluenesulfonate[1]

  • Pent-4-yn-1-yl 4-methylbenzene-1-sulfonate[1]

Chemical Identifiers

For precise database searching and material identification, the following identifiers are essential:

IdentifierValueSource
CAS Number 77758-50-0[1][2][3][4]
Molecular Formula C12H14O3S[1][2][4]
Molecular Weight 238.30 g/mol [2]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCCC#C[1][2]
InChIKey HUDMRXOBWIYVMZ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is a prerequisite for its safe handling, storage, and application in synthesis.

Physical Properties
PropertyValueNotes
Appearance Not explicitly stated in search results, but likely a solid or oil at room temperature.Based on similar tosylates.
Solubility Slightly soluble in Chloroform and Methanol.[1]The choice of solvent for reactions should consider this.
Storage Temperature -20°C Freezer.[1]Essential for long-term stability and to prevent degradation.
PSA (Polar Surface Area) 51.75 Ų[1]
XLogP3 2.4[1]
Spectroscopic Data

While a full spectrum was not available in the initial search, typical spectroscopic features for this molecule can be predicted based on its structure. These predictions are invaluable for reaction monitoring and product characterization.

  • ¹H NMR: Expected signals would include a triplet for the terminal alkyne proton (~2.0 ppm), multiplets for the aliphatic chain protons, a triplet for the methylene group adjacent to the tosylate (~4.0 ppm), a singlet for the methyl group on the aromatic ring (~2.4 ppm), and two doublets in the aromatic region (~7.3 and ~7.7 ppm).

  • ¹³C NMR: Key signals would include the two alkyne carbons (~70 and ~80 ppm), the aliphatic carbons, the carbon adjacent to the oxygen (~70 ppm), the methyl carbon (~21 ppm), and the aromatic carbons.

  • IR Spectroscopy: Characteristic peaks would be observed for the terminal alkyne C-H stretch (~3300 cm⁻¹), the alkyne C≡C stretch (~2120 cm⁻¹, often weak), and the strong S=O stretches of the sulfonate group (~1360 and ~1175 cm⁻¹).

Synthesis and Purification: A Validated Protocol

The most common and reliable method for the preparation of this compound is the reaction of pent-4-yn-1-ol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.

The Causality Behind Experimental Choices
  • The Alcohol: Pent-4-yn-1-ol is chosen for its commercially available nature and the presence of a primary alcohol, which is readily reactive towards sulfonyl chlorides. The terminal alkyne provides the second key functionality.

  • The Sulfonylating Agent: Tosyl chloride is a widely used reagent because it is crystalline, stable, and relatively inexpensive. The resulting tosylate is an excellent leaving group, making the product highly susceptible to nucleophilic attack.

  • The Base: A non-nucleophilic base, typically pyridine or triethylamine, is crucial. Its role is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions of the alkyne or the alcohol.

  • The Solvent: An aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants without participating in the reaction.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure high purity of the final product.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pent-4-yn-1-ol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (1.5 eq.) to the solution.

  • Addition of Tosyl Chloride: Dissolve tosyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicate reaction completion.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a pure compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_purification Workup & Purification Alcohol Pent-4-yn-1-ol Setup Reaction Setup (0 °C, N2 atm) Alcohol->Setup TsCl Tosyl Chloride Addition Dropwise Addition of TsCl TsCl->Addition Base Pyridine Base->Setup Solvent DCM Solvent->Setup Setup->Addition Stir Stir at RT (4-6h) Addition->Stir TLC TLC Monitoring Stir->TLC Workup Aqueous Workup TLC->Workup Reaction Complete Purify Flash Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Advanced Synthesis

The orthogonal reactivity of the alkyne and tosylate groups makes this reagent a powerful tool for the synthesis of complex molecules.

Role as an Alkylating Agent

The primary role of this compound is as an alkylating agent. The tosylate group is readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of a pentynyl chain onto various scaffolds.

  • N-Alkylation: Amines, amides, and other nitrogen-containing heterocycles can be alkylated to introduce the pentynyl moiety. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a drug candidate.

  • O-Alkylation: Alcohols and phenols can be converted to their corresponding pentynyl ethers.

  • C-Alkylation: Carbon nucleophiles, such as enolates or organometallic reagents, can be used to form new carbon-carbon bonds.

Post-Alkylation Transformations of the Alkyne

Once the pentynyl group has been installed, the terminal alkyne serves as a versatile handle for further functionalization.

  • Click Chemistry: The terminal alkyne can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide to form a stable triazole ring. This is a highly efficient and bio-orthogonal reaction widely used in drug discovery and chemical biology.

  • Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form more complex conjugated systems.

  • Other Alkyne Reactions: The alkyne can also participate in a variety of other transformations, such as hydration, hydrogenation, or metal-catalyzed cyclizations.

Logical Relationship in a Synthetic Strategy

Synthetic_Strategy cluster_alkyne_rxns Examples Start Pent-4-ynyl 4-methylbenzenesulfonate Step1 Step 1: SN2 Reaction Start->Step1 Nucleophile Nucleophile (Nu-H) (e.g., Amine, Alcohol) Nucleophile->Step1 Intermediate Alkylated Intermediate (Nu-CH2CH2CH2C≡CH) Step1->Intermediate Step2 Step 2: Alkyne Functionalization Intermediate->Step2 Click Click Chemistry (+ Azide) Step2->Click Sonogashira Sonogashira Coupling (+ Aryl Halide) Step2->Sonogashira Final Complex Molecular Structure Click->Final Sonogashira->Final

Caption: Sequential functionalization strategy using the title compound.

Conclusion

This compound is a highly valuable and versatile bifunctional reagent for advanced organic synthesis. Its combination of a potent leaving group and a modifiable terminal alkyne provides a robust platform for the construction of complex molecular architectures. A clear understanding of its nomenclature, properties, and reactivity, as detailed in this guide, empowers researchers, scientists, and drug development professionals to effectively leverage this building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • LookChem. (n.d.). Pent-4-YN-1-YL 4-methylbenzenesulfonate. Retrieved from LookChem website. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC website. [Link]

  • ChemSynthesis. (n.d.). (2Z)-2-pentenyl 4-methylbenzenesulfonate. Retrieved from ChemSynthesis website. [Link]

  • Capot Chemical. (n.d.). Specifications of Pent-4-yn-1-yl 4-methylbenzenesulfonate. Retrieved from Capot Chemical website. [Link]

  • PubChem. (n.d.). Pent-4-en-1-yl methanesulfonate. Retrieved from PubChem website. [Link]

  • Google Patents. (n.d.). CN102351750A - Method for preparing methyl benzenesulfonate.
  • SpectraBase. (n.d.). N-[4-[2-cyanoethyl(p-tolylsulfonyl)amino]butyl]-4-methyl-benzenesulfonamide. Retrieved from SpectraBase website. [Link]

  • PubChem. (n.d.). Ethyl p-methylbenzenesulfonate. Retrieved from PubChem website. [Link]

  • PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Retrieved from PubMed website. [Link]

  • PubChem. (n.d.). Methyl p-toluenesulfonate. Retrieved from PubChem website. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 4-Pentynyl p-Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynyl p-toluenesulfonate (tosylate), a key intermediate in organic synthesis, particularly in the construction of complex molecules and for applications in bioconjugation and medicinal chemistry, demands a thorough understanding of its stability and handling requirements. The presence of a terminal alkyne offers a versatile handle for click chemistry, while the tosylate group serves as an excellent leaving group for nucleophilic substitution reactions. However, this inherent reactivity also predisposes the molecule to degradation if not stored and handled correctly. This guide provides a detailed examination of the factors influencing the stability of 4-pentynyl p-tosylate, recommended storage conditions, and protocols for assessing its integrity over time.

I. Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-pentynyl p-tosylate is essential for interpreting its stability profile.

PropertyValueSource
CAS Number 77758-50-0[1]
Molecular Formula C₁₂H₁₄O₃S[1]
Molecular Weight 238.30 g/mol [1]
Appearance Typically a solid[2]
Solubility Slightly soluble in chloroform and methanol[3]
LogP 3.19450[3]

II. Core Stability Profile of 4-Pentynyl p-Tosylate

The stability of 4-pentynyl p-tosylate is primarily dictated by the reactivity of the tosylate ester functional group. As an aliphatic tosylate, the ester is susceptible to nucleophilic attack and solvolysis.[4]

A. Susceptibility to Hydrolysis

G 4-Pentynyl p-Tosylate 4-Pentynyl p-Tosylate Transition_State Transition State 4-Pentynyl p-Tosylate->Transition_State Nucleophilic attack by H₂O H2O H2O H2O->Transition_State p-Toluenesulfonic Acid p-Toluenesulfonic Acid Transition_State->p-Toluenesulfonic Acid 4-Pentyn-1-ol 4-Pentyn-1-ol Transition_State->4-Pentyn-1-ol

Caption: Hydrolysis of 4-pentynyl p-tosylate.

B. Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 4-pentynyl p-tosylate is not publicly available, studies on related p-tosylate compounds suggest that the tosylate group itself is thermally robust. For instance, certain protic ionic liquids with a p-tosylate anion exhibit decomposition temperatures in the range of 213°C to 286°C.[5] However, the alkyne functionality in 4-pentynyl p-tosylate may be susceptible to thermally induced polymerization or other reactions at elevated temperatures. Therefore, exposure to high temperatures should be avoided.

C. Photochemical Stability

There is limited specific information regarding the photochemical stability of 4-pentynyl p-tosylate. However, the presence of the aromatic ring in the tosyl group suggests potential for absorption of UV light, which could lead to degradation. It is therefore prudent to protect the compound from light, especially UV radiation.

III. Recommended Storage and Handling Conditions

Based on the stability profile and information from safety data sheets, the following storage and handling conditions are recommended to ensure the long-term integrity of 4-pentynyl p-tosylate.

ConditionRecommendationRationale
Temperature -20°C in a freezer is recommended.[3] Some suppliers suggest storage at -25°C to -15°C.[4]Minimizes the rate of potential degradation reactions, including hydrolysis and potential polymerization of the alkyne.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[4]Prevents exposure to atmospheric moisture, which can lead to hydrolysis. Also protects against oxidation.
Light Protect from light by storing in an amber vial or in a light-proof container.[4]Minimizes the risk of photochemical degradation.
Container Keep in a tightly sealed container.[4][6]Prevents ingress of moisture and air.
Handling Precautions:
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Avoid contact with skin and eyes.[6]

  • Take off contaminated clothing immediately.[6]

  • Wash hands thoroughly after handling.[6]

IV. Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, it is crucial to periodically assess the purity of 4-pentynyl p-tosylate, especially for older batches or material that may have been stored improperly.

A. Protocol for Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of 4-pentynyl p-tosylate and identify potential degradation products such as 4-pentyn-1-ol and p-toluenesulfonic acid.

Materials:

  • 4-pentynyl p-tosylate sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the 4-pentynyl p-tosylate sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Integrate the characteristic peaks for 4-pentynyl p-tosylate, 4-pentyn-1-ol, and p-toluenesulfonic acid.

    • 4-Pentynyl p-tosylate: Look for the characteristic signals of the tosyl group (aromatic protons and methyl protons) and the pentynyl chain.

    • 4-Pentyn-1-ol: The appearance of a broad singlet corresponding to the hydroxyl proton and shifts in the signals of the methylene group adjacent to the oxygen are indicative of this impurity.

    • p-Toluenesulfonic acid: The presence of a highly deshielded acidic proton and the characteristic aromatic and methyl signals of the tosyl group will be observed.

  • Calculate the relative molar ratios of the components to assess the purity.

B. Protocol for Long-Term Stability Study

Objective: To evaluate the stability of 4-pentynyl p-tosylate under various storage conditions over an extended period.

Methodology:

  • Aliquot freshly purified 4-pentynyl p-tosylate into several vials for each storage condition to be tested.

  • Establish the following storage conditions:

    • Recommended: -20°C, under argon, protected from light.

    • Accelerated: 4°C, under air, exposed to ambient light.

    • Stressed: Room temperature (~25°C), under air, exposed to ambient light.

  • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.

  • Analyze the sample from each vial for purity using the ¹H NMR protocol described above.

  • (Optional) Further analysis can be performed using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to quantify the parent compound and any degradation products.

Caption: Workflow for a long-term stability study.

V. Conclusion

4-Pentynyl p-tosylate is a valuable synthetic intermediate whose utility is contingent upon its purity. Its stability is primarily threatened by hydrolysis, and to a lesser extent, by potential thermal and photochemical degradation. Adherence to strict storage conditions—low temperature, inert atmosphere, and protection from light—is paramount to preserving its integrity. Regular analytical assessment, particularly for long-stored samples, is a critical component of quality control in any research or development setting. By implementing the guidelines and protocols outlined in this document, researchers can ensure the reliability of their starting materials and the success of their synthetic endeavors.

VI. References

  • Material Safety Data Sheet for 4-Pentynyl p-toluenesulfonate. (2012). ABX GmbH.

  • SAFETY DATA SHEET for p-Toluenesulfonic acid monohydrate. (2024). Sigma-Aldrich.

  • SAFETY DATA SHEET for a non-hazardous substance. (2025). Sigma-Aldrich.

  • Siddique, S., et al. (2022). Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. Molecules, 27(7), 2286.

  • SAFETY DATA SHEET for p-Toluenesulfonyl isocyanate. (2025). Sigma-Aldrich.

  • SAFETY DATA SHEET for p-Toluenesulfonic acid monohydrate. (2009). Fisher Scientific.

  • SAFETY DATA SHEET for Butyl p-toluenesulfonate. (2023). Fisher Scientific.

  • LookChem. (n.d.). Pent-4-YN-1-YL 4-methylbenzenesulfonate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. European Polymer Journal, 44(10), 3423-3431.

  • Hunt, I. (n.d.). Ch8: Tosylates. University of Calgary. Retrieved from [Link]

  • Askin, D. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Jauch, J., et al. (1996). Degradative pathways for p-toluenecarboxylate and p-toluenesulfonate and their multicomponent oxygenases in Comamonas testosteroni strains PSB-4 and T-2. European Journal of Biochemistry, 241(2), 469-477.

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Firouzabadi, H., et al. (2004). ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Synthesis, 2004(14), 2367-2370.

  • Locher, H. H., et al. (1989). Degradation of p-toluenesulphonic acid via sidechain oxidation, desulphonation and meta ring cleavage in Pseudomonas (Comamonas) testosteroni T-2. The Journal of general microbiology, 135(7), 1969–1978.

  • Pharmaceuticals Index. (n.d.). Long-term stability studies. Retrieved from [Link]

  • Kaczmarek, L., et al. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. ARKIVOC, 2012(6), 264-280.

  • PubChem. (n.d.). p-Toluenesulfonate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl p-toluenesulfonate. Retrieved from [Link]

  • Kazemi, F., et al. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron Letters, 48(13), 2341-2344.

  • Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of Pent-4-ynyl 4-Methylbenzenesulfonate for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Pent-4-ynyl 4-methylbenzenesulfonate (CAS 77758-50-0) is a valuable bifunctional reagent in modern organic synthesis and drug development. It incorporates a terminal alkyne, amenable to "click" chemistry and other transformations, and a tosylate group, an excellent leaving group for nucleophilic substitution reactions.[1] This dual reactivity, however, is the very source of its primary hazards. Tosylate esters are potent electrophiles and are classified as alkylating agents, which carry a significant risk of mutagenicity due to their ability to modify biological nucleophiles such as DNA.[2][3][4] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk assessment and the hierarchy of controls, to enable its effective use while ensuring the safety of laboratory personnel.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its safe handling.

PropertyValueSource(s)
Chemical Name pent-4-yn-1-yl 4-methylbenzenesulfonate[5][6]
Synonyms 4-Pentynyl p-Tosylate, 5-(Tosyloxy)-1-pentyne[5][7]
CAS Number 77758-50-0[5][6][7][8]
Molecular Formula C₁₂H₁₄O₃S[5][6][7]
Molecular Weight 238.30 g/mol [5][6][7]
Appearance White to off-white solid (typical for tosylates)Inferred from related compounds
Solubility Slightly soluble in Chloroform and Methanol[5]
Storage Conditions Sealed in a dry environment at 2-8°C or -20°C[5][7]

Hazard Analysis and Toxicological Profile

The primary hazard associated with this compound stems from the tosylate functional group. A thorough understanding of its reactivity is critical for risk mitigation.

Primary Hazard: Potent Alkylating Agent

Sulfonate esters, including tosylates and mesylates, are potent electrophilic alkylating agents.[2] The tosylate group is an excellent leaving group because its resulting anion is highly stabilized by resonance. This property, synthetically useful for promoting nucleophilic substitution reactions, also allows the compound to react readily with biological nucleophiles, including amino and thiol groups in proteins and, most critically, the nitrogen and oxygen atoms in DNA bases. Alkylation of DNA can lead to mutations and is the mechanistic basis for the carcinogenicity of many alkylating agents.[3][4] Therefore, this compound must be treated as a suspected mutagen and potential carcinogen . All handling procedures must be designed to eliminate or minimize any possibility of exposure.

GHS Hazard Classification (Anticipated)
Pictogram(s)GHS Classification



Hazard Statements H302: Harmful if swallowed[9][10] H315: Causes skin irritation[9][10] H335: May cause respiratory irritation[9][10] H413: May cause long lasting harmful effects to aquatic life[9][10][11] Additional unclassified hazard: Suspected mutagenPrecautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray[9] P273: Avoid release to the environment[9][11] P280: Wear protective gloves/protective clothing/eye protection/face protection[12][13] P301+P317: IF SWALLOWED: Get medical help[9] P302+P352: IF ON SKIN: Wash with plenty of water[9] P501: Dispose of contents/container to an approved waste disposal plant[9][11]

Risk Assessment and the Hierarchy of Controls

Before any laboratory work begins, a thorough risk assessment must be performed. This involves identifying the hazards, evaluating the risks associated with the planned experimental scale and manipulations, and implementing appropriate control measures.

start Start: Proposed Experiment identify 1. Identify Hazards - Alkylating Agent - Irritant - Environmental Hazard start->identify evaluate 2. Evaluate Risks - Exposure routes (inhalation, dermal) - Scale of reaction - Potential for spills identify->evaluate implement 3. Implement Controls (See Hierarchy of Controls) evaluate->implement review 4. Review & Document - Is risk acceptable? - Document in Lab Notebook/SOP implement->review proceed Proceed with Experiment review->proceed Risk Mitigated stop STOP Re-evaluate Procedure review->stop Risk Unacceptable

Caption: A logical workflow for conducting a risk assessment prior to handling this compound.

The implementation of controls should always follow the Hierarchy of Controls , which prioritizes the most effective measures.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: In a drug development context, eliminating the need for this specific reagent may not be possible. Substitution with a less hazardous leaving group could be considered if chemically feasible, but the tosylate is often chosen for its high reactivity.

  • Engineering Controls: This is the most critical control measure for this compound. All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Administrative Controls: Strict adherence to a Standard Operating Procedure (SOP), proper labeling of all containers, and documented training for all personnel are mandatory.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. Required PPE includes a lab coat, splash-proof safety goggles (or safety glasses with side shields), and chemically resistant gloves (e.g., nitrile gloves, changing them frequently and immediately if contamination is suspected).[12][13]

Standard Operating Procedure (SOP) for Safe Handling

This SOP outlines the essential steps for safely using this compound in a typical laboratory synthesis.

Pre-Experiment Preparation
  • Risk Assessment: Complete and document a task-specific risk assessment.

  • Fume Hood: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure the sash is lowered to the indicated safe working height.

  • PPE: Don all required PPE: lab coat, safety goggles, and nitrile gloves.

  • Spill Kit: Ensure a chemical spill kit is accessible.

  • Quench & Waste: Prepare a dedicated, labeled waste container. Prepare a quenching solution, such as 1 M sodium hydroxide or 1 M ammonium hydroxide, in a flask or beaker within the fume hood. This is for deactivating the reagent on spatulas, weighing paper, and in the final reaction mixture.

Weighing and Transfer
  • Location: Weigh the solid compound inside the fume hood. If a balance is not available in the hood, use a ventilated balance enclosure.

  • Technique: Use a disposable weighing boat or creased weighing paper. Avoid generating dust. If dust is unavoidable, a respirator with a particulate filter may be required based on your institution's risk assessment.[11]

  • Transfer: Carefully transfer the solid to the reaction vessel.

  • Decontamination: Immediately rinse the weighing boat/paper and spatula with the prepared quenching solution and dispose of them in the designated solid waste container. The quenching reaction converts the reactive tosylate into a non-hazardous, water-soluble sulfonate salt.

Reaction and Work-Up
  • Execution: Perform all reaction steps within the fume hood.

  • Reaction Quench (Critical Step): Upon completion of the reaction, any excess this compound must be destroyed before aqueous work-up. Slowly and carefully add a nucleophilic quenching agent directly to the reaction mixture with stirring. Examples include:

    • Aqueous sodium or ammonium hydroxide solution.

    • Aqueous sodium thiosulfate solution.

    • Rationale: This step is a self-validating control. It converts the hazardous, electrophilic tosylate ester into a stable, water-soluble, and non-mutagenic sulfonate salt, ensuring that subsequent extraction and purification steps are performed on a significantly less hazardous mixture.

  • Extraction & Purification: Proceed with standard work-up procedures only after the quenching step is complete.

Post-Experiment Decontamination
  • Glassware: Rinse all contaminated glassware with a suitable organic solvent, followed by the quenching solution, before removing it from the fume hood for final cleaning.

  • Surfaces: Wipe down the interior surfaces of the fume hood with a suitable solvent and then with a decontaminating solution.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][13] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[11][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12][14] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[15] Carefully sweep up the material, place it in a sealed, labeled container, and treat it as hazardous waste.[11] Do not generate dust.

Storage and Disposal

Proper storage and disposal are essential components of the chemical's life cycle management.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][12] Adhere to the recommended storage temperature of 2-8°C or -20°C to ensure chemical stability.[5][7]

Disposal

All waste containing this compound, including excess reagent, contaminated materials, and reaction residues, must be treated as hazardous waste.

  • Deactivation: Whenever possible, unreacted tosylate should be deactivated with a quenching solution as described in the SOP.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Arrange for disposal through a licensed hazardous waste contractor. Do not dispose of this material down the drain, as it may be harmful to aquatic life.[9][10][11]

Conclusion

This compound is a powerful tool for chemical synthesis, enabling the construction of complex molecules. Its utility is directly linked to its high reactivity, which also defines its hazard profile. As a potent alkylating agent and suspected mutagen, this compound demands the highest level of respect and care in the laboratory. By implementing a robust safety culture built on thorough risk assessment, the consistent application of engineering controls, and strict adherence to established protocols, researchers can safely harness its synthetic potential and drive innovation in science and medicine.

References

  • LookChem. Pent-4-YN-1-YL 4-methylbenzenesulfonate. [Link]

  • IndiaMART. pent-4-yn-1-yl 4-methylbenzenesulfonate. [Link]

  • Tetrahedron Letters. Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • Google Patents. US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • Chemtalk. Ester Disposal. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Reddit. Advice for making tosylate and mesylate salts?. [Link]

  • University of Calgary. Ch8 : Tosylates. [Link]

  • PQRI. Sulfonate Esters - How Real is the Risk?. [Link]

  • PubChem. Pentyl toluene-4-sulphonate. [Link]

  • Novatia, LLC. A Detailed Kinetic Study of the Reactions of Methanesulfonic Acid with Methanol, Ethanol, and 2-Propanol. [Link]

  • ACS Publications. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

  • PubChem. Ethyl p-methylbenzenesulfonate. [Link]

Sources

Methodological & Application

Alkyne-Functionalized DNA: A Practical Guide to Post-Synthetic Modification Using Pent-4-ynyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Alkyne Handle in DNA Conjugation

The site-specific modification of DNA with functional groups is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and nanotechnology. Among the diverse chemical moieties used for such modifications, the terminal alkyne stands out for its versatility, particularly as a reaction partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2][3] These reactions are highly specific, efficient, and biocompatible, making them ideal for conjugating DNA to a wide array of molecules, including fluorophores, proteins, and therapeutic agents.[4]

While the incorporation of alkyne groups during automated solid-phase oligonucleotide synthesis using modified phosphoramidites is a common approach[2][5], post-synthetic modification offers a flexible alternative. This application note provides a detailed protocol for the post-synthetic introduction of a terminal alkyne onto a DNA oligonucleotide via the alkylation of a phosphorothioate linkage using pent-4-ynyl 4-methylbenzenesulfonate. This method leverages the nucleophilicity of the sulfur atom in the phosphorothioate backbone to create a stable thioether linkage, tethering the alkyne to the DNA.

Principle of the Method: S-Alkylation of Phosphorothioate DNA

The core of this protocol is the S-alkylation of a phosphorothioate (PS) linkage within the DNA backbone. Phosphorothioates are analogs of the natural phosphodiester linkage where one of the non-bridging oxygen atoms is replaced by a sulfur atom.[6] This modification renders the phosphorus center chiral and, more importantly for our purpose, introduces a soft nucleophile (the sulfur atom) that is selectively reactive towards soft electrophiles.[2][7]

This compound, also known as pent-4-ynyl tosylate, is an excellent electrophile for this reaction. The tosylate group is a superb leaving group, facilitating the nucleophilic attack by the phosphorothioate sulfur.[8] The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable S-alkylated phosphorothioate triester and the release of the tosylate anion.

Experimental Workflow Overview

The overall process for the synthesis of alkyne-modified DNA using this post-synthetic approach can be summarized in the following key stages:

Alkyne_Modification_Workflow start Start: Phosphorothioate-modified DNA reaction S-Alkylation Reaction (this compound) purification Purification (Reversed-Phase HPLC) reaction->purification Purify characterization Characterization (Mass Spectrometry, HPLC) purification->characterization Analyze end_product End Product: Alkyne-Modified DNA characterization->end_product Verified Product

Caption: Workflow for the post-synthetic alkyne modification of DNA.

Detailed Protocols

PART 1: Preparation of Reagents and Oligonucleotide
  • Phosphorothioate-Modified Oligonucleotide:

    • Obtain a custom-synthesized DNA oligonucleotide containing at least one phosphorothioate linkage at the desired modification site. The oligonucleotide should be deprotected and desalted.

    • Quantify the oligonucleotide using UV-Vis spectrophotometry at 260 nm.

    • Dissolve the oligonucleotide in nuclease-free water to a stock concentration of 1 mM.

  • This compound Solution:

    • Prepare a 100 mM stock solution of this compound in anhydrous dimethylformamide (DMF). Caution: DMF is a skin and respiratory irritant. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Buffer:

    • Prepare a 1 M triethylammonium acetate (TEAA) buffer, pH 7.5.

PART 2: S-Alkylation of the Phosphorothioate-Modified Oligonucleotide

This protocol is optimized for a 10 nmol scale reaction.

  • In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order:

    • 10 µL of 1 mM phosphorothioate-modified DNA (10 nmol).

    • 20 µL of 1 M TEAA buffer, pH 7.5.

    • 60 µL of nuclease-free water.

    • 10 µL of 100 mM this compound in DMF (1 µmol, 100-fold molar excess).

  • Vortex the reaction mixture gently for 10-15 seconds.

  • Incubate the reaction at 50°C for 4 hours in a heat block.

  • After incubation, cool the reaction mixture to room temperature.

PART 3: Purification of the Alkyne-Modified Oligonucleotide

Purification is critical to remove unreacted this compound, the tosylate byproduct, and any unmodified DNA. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[9][10]

  • HPLC System and Column:

    • Use an HPLC system equipped with a UV detector.

    • A C18 reversed-phase column is suitable for oligonucleotide purification.

  • Mobile Phases:

    • Buffer A: 0.1 M TEAA in nuclease-free water.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile/water.

  • Purification Procedure:

    • Dilute the reaction mixture with 100 µL of Buffer A.

    • Inject the diluted sample onto the C18 column.

    • Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient would be from 5% to 65% Buffer B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 260 nm. The alkyne-modified DNA will typically have a slightly longer retention time than the unmodified phosphorothioate DNA due to the increased hydrophobicity of the pentynyl group.

    • Collect the fractions corresponding to the major product peak.

  • Desalting:

    • Pool the fractions containing the purified product.

    • Remove the acetonitrile by vacuum centrifugation.

    • Desalt the oligonucleotide using a gel filtration column or by ethanol precipitation to remove the TEAA salt.

    • Resuspend the final product in nuclease-free water.

PART 4: Characterization of the Alkyne-Modified Oligonucleotide

Confirmation of successful modification is essential. A combination of HPLC analysis and mass spectrometry is recommended.[4][11][12]

  • Analytical HPLC:

    • Inject a small aliquot of the purified product onto the analytical C18 column using the same gradient as for purification.

    • A single, sharp peak should be observed, confirming the purity of the product.

  • Mass Spectrometry:

    • Analyze the purified product by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[13]

    • The observed molecular weight should correspond to the calculated molecular weight of the alkyne-modified oligonucleotide. The expected mass increase from the starting phosphorothioate DNA is 68.10 Da (the mass of C₅H₇).

Quantitative Data Summary

ParameterValueNotes
Starting DNA Scale 10 nmolCan be scaled up or down with proportional changes in reagent volumes.
Pent-4-ynyl Tosylate 100-fold molar excessA large excess ensures the reaction goes to completion.
Reaction Temperature 50°CBalances reaction rate with potential for DNA degradation.
Reaction Time 4 hoursTypically sufficient for complete alkylation.
Expected Yield 60-80%Post-purification yield. Varies with sequence and purification efficiency.
Purity (Post-HPLC) >95%As determined by analytical HPLC.
Mass Shift +68.10 DaConfirms the addition of the pentynyl group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction Efficiency - Incomplete dissolution of reagents.- Degradation of pent-4-ynyl tosylate.- Ensure all reagents are fully dissolved before starting the reaction.- Use a fresh solution of pent-4-ynyl tosylate in anhydrous DMF.
Multiple Peaks in HPLC - Incomplete reaction.- Side reactions or DNA degradation.- Increase reaction time or temperature (up to 60°C).- Ensure the pH of the reaction buffer is correct.
No Product Peak - Incorrect reagents.- Inactive pent-4-ynyl tosylate.- Verify the identity and concentration of all reagents.- Test the activity of the tosylate with a small molecule thiol.

Conclusion

The protocol described provides a robust and reproducible method for the post-synthetic modification of DNA with a terminal alkyne. This approach offers a valuable tool for researchers in various fields, enabling the straightforward conjugation of DNA to other molecules of interest through the power of click chemistry. The resulting alkyne-modified oligonucleotides are stable and can be used in a wide range of downstream applications, from the development of novel diagnostics to the construction of complex DNA nanostructures.

References

  • Analysis and Purification of Synthetic Nucleic Acids Using HPLC. (2025). ResearchGate. Retrieved from [Link]

  • Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. [No specific source provided in search results]
  • Alkylation of phosphorothioate labeled oligonucleotide 3 and subsequent rearrangement into the corresponding N-(2-mercaptoethyl)phosphoramidate 6. (n.d.). ResearchGate. Retrieved from [Link]

  • Smith, M. S., et al. (2011). Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements. Rapid Communications in Mass Spectrometry, 25(5), 583-590. [Link]

  • A procedure for selective DNA alkylation and detection by mass spectrometry. (1995). Nucleic Acids Research, 23(8), 1367–1373. [Link]

  • Reaction of alkyl halides and tosylates in the presence of a mixture of... (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides. (2023). Journal of Pharmaceutical Sciences, 112(9), 2524-2531. [Link]

  • Purification and characterisation of oligonucleotides. (n.d.). ATDBio. Retrieved from [Link]

  • A comprehensive model for PT oxidation and alkylation in DNA... (n.d.). ResearchGate. Retrieved from [Link]

  • Treatment for thiol modified oligonucleotides. (2021). BIONEER. Retrieved from [Link]

  • Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides. (n.d.). ResearchGate. Retrieved from [Link]

  • A procedure for selective DNA alkylation and detection by mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Structural Characterization Strategies for Oligonucleotide Therapeutics. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • HPLC Purification of Long Synthetic Oligonucleotides. (n.d.). Waters Corporation. Retrieved from [Link]

  • Deprotection of Thiol-modified Oligonucleotides. (2025). metabion. Retrieved from [Link]

  • DNA phosphorothioate modification—a new multi-functional epigenetic system in bacteria. (n.d.). [No specific source provided in search results]
  • Thiol Modification of Oligonucleotides. (n.d.). Glen Research. Retrieved from [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Technical Brief: Which 5'-Amino-Modifier? (n.d.). Glen Research. Retrieved from [Link]

  • Preparation of mesylates and tosylates (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS). (2016). Organic & Biomolecular Chemistry, 14(35), 8349-8357. [Link]

Sources

protocol for labeling peptides with pent-4-ynyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Site-Specific Peptide Modification: Introducing a Terminal Alkyne Handle via Alkylation with Pent-4-ynyl 4-methylbenzenesulfonate

Authored by: A Senior Application Scientist

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery, proteomics, and chemical biology. The introduction of bioorthogonal functional groups, such as terminal alkynes, enables precise downstream conjugation via "click" chemistry. This application note provides a comprehensive protocol and scientific rationale for the site-specific labeling of peptides with a terminal alkyne using the electrophilic alkylating agent, this compound. We delve into the underlying chemical principles, offer detailed step-by-step methodologies for targeting nucleophilic amino acid residues, and provide guidance on reaction optimization, purification, and characterization. This guide is intended for researchers seeking to functionalize peptides for applications ranging from fluorescent imaging to the development of peptide-drug conjugates.

Introduction: The Power of Bioorthogonal Handles

The ability to selectively modify peptides without altering their native structure or function is paramount for advancing biological understanding and therapeutic development. Bioorthogonal chemistry, which involves reactions that can proceed in complex biological environments without interfering with native biochemical processes, has become an indispensable tool.[1] The terminal alkyne group is a premier bioorthogonal handle due to its small size, stability, and specific reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, collectively known as "click chemistry".[2][3] These reactions are highly efficient and selective, allowing for the covalent linkage of alkyne-modified peptides to a vast array of azide-containing molecules, including fluorophores, polyethylene glycol (PEG) chains, affinity tags, and cytotoxic drugs.[4][5]

This compound is an effective reagent for installing this crucial alkyne functionality. It acts as an electrophilic alkylating agent, where the tosylate group serves as an excellent leaving group. The reagent covalently attaches the pent-4-ynyl (a five-carbon chain with a terminal alkyne) moiety to nucleophilic sites within a peptide. The primary targets for this modification are the side chains of cysteine and lysine residues, owing to their high nucleophilicity.[6] This document provides a robust framework for performing and optimizing this labeling strategy.

The Chemical Principle: Nucleophilic Alkylation

The core of the labeling protocol is a bimolecular nucleophilic substitution (SN2) reaction. A deprotonated, nucleophilic amino acid side chain on the peptide attacks the terminal carbon of the pent-4-ynyl group, displacing the 4-methylbenzenesulfonate (tosylate) leaving group.

The selectivity of the reaction is governed by two key factors: the intrinsic nucleophilicity of the amino acid side chains and the reaction pH.[6]

  • Cysteine (Thiol Group): The thiol side chain of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). This reaction can often be performed at near-neutral pH (pH 7.0-8.0), minimizing the risk of modifying other residues.[6]

  • Lysine (Amine Group): The ε-amino group of the lysine side chain is also a strong nucleophile but requires deprotonation to its free amine form (-NH₂) to be reactive. This typically necessitates a more basic pH (pH 8.5-10) to shift the equilibrium from the protonated, non-nucleophilic ammonium form (-NH₃⁺).

  • N-terminus (α-amino group): The N-terminal α-amino group of the peptide can also be targeted under basic conditions, similar to the lysine side chain.

By carefully controlling the pH, one can preferentially target cysteine residues over lysine residues, achieving site-selective modification.

Caption: General SN2 reaction for peptide alkynylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for labeling a peptide in solution. Optimization of reactant concentrations, reaction time, and temperature may be necessary depending on the specific peptide sequence and desired outcome.

Materials and Equipment
  • Peptide: Lyophilized peptide of known purity and sequence.

  • Labeling Reagent: this compound.

  • Solvents: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[7]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Buffers: Sodium phosphate or sodium bicarbonate buffers for pH control in aqueous reactions.

  • Quenching Agent (Optional): 2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris) buffer.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[8]

  • Characterization: Mass spectrometer (MALDI-TOF or ESI-MS).[9]

  • General Lab Equipment: Vortex mixer, centrifuge, analytical balance, pH meter.

Protocol Workflow
Caption: Workflow for peptide labeling and subsequent application.
Detailed Procedure
  • Peptide & Reagent Preparation:

    • Dissolve the lyophilized peptide in the chosen reaction solvent (e.g., DMF) to a final concentration of 1-5 mM. Ensure the peptide is fully dissolved; sonication may be required.[7]

    • Prepare a stock solution of this compound in the same solvent (e.g., 100 mM).

    • Prepare a stock solution of the base (e.g., DIPEA) in the same solvent (e.g., 1 M).

  • Alkylation Reaction:

    • Place the peptide solution in a microcentrifuge tube.

    • Add the base (e.g., DIPEA) to the peptide solution. The amount depends on the target residue (see Table 1). For lysine labeling, sufficient base is needed to deprotonate the ε-amino group.

    • Add the this compound stock solution to the peptide mixture. A molar excess of 1.5 to 5 equivalents relative to the peptide is a good starting point.

    • Vortex the mixture gently and allow the reaction to proceed at room temperature for 2-16 hours, protected from light.[7]

  • Reaction Monitoring:

    • Periodically (e.g., at 1, 4, and 12 hours), take a small aliquot (1-2 µL) of the reaction mixture, dilute it into an appropriate solvent for analysis (e.g., 50% acetonitrile/water with 0.1% TFA), and analyze by LC-MS.

    • Monitor the depletion of the starting peptide mass and the appearance of the product mass (Starting Mass + 68.06 Da, for the addition of -CH₂-CH₂-CH₂-C≡CH).

  • Purification:

    • Once the reaction has reached the desired conversion, the product must be purified from excess reagent and unlabeled peptide.

    • Dilute the reaction mixture with an appropriate aqueous buffer (e.g., 0.1% TFA in water) to ensure compatibility with the RP-HPLC mobile phase.

    • Purify the alkyne-labeled peptide using a preparative or semi-preparative RP-HPLC system with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[8]

    • Collect fractions corresponding to the product peak.

  • Characterization and Storage:

    • Confirm the mass of the purified product using MALDI-TOF or ESI-MS to verify successful labeling.[9]

    • Lyophilize the pure fractions to obtain the final product as a stable powder.

    • Store the lyophilized alkyne-labeled peptide at -20°C or -80°C for long-term stability.

Optimization and Key Considerations

Achieving high yield and selectivity requires careful consideration of several parameters. The following table provides starting conditions for targeting specific residues.

ParameterCysteine LabelingLysine / N-Terminus LabelingRationale & Comments
pH / Base pH 7.0-8.0 or 2-3 eq. DIPEApH 8.5-10 or 5-10 eq. DIPEACysteine's thiol (pKa ~8.5) is more nucleophilic than lysine's amine (pKa ~10.5) at neutral pH. Higher pH is needed to deprotonate the lysine amine.[6]
Solvent DMF, DMSO, or aqueous bufferDMF, DMSOOrganic solvents are often required to solubilize peptides and reagents but must be amine-free.[7]
Reagent Excess 1.5 - 3.0 equivalents3.0 - 5.0 equivalentsHigher excess may be needed for less reactive sites or to drive the reaction to completion. Monitor for multiple additions.
Reaction Time 1 - 6 hours4 - 16 hoursThiol alkylation is generally faster than amine alkylation. Monitor progress by LC-MS to avoid side reactions from prolonged exposure.[7]
Temperature Room TemperatureRoom Temperature - 37°CModest heating can increase the reaction rate but may also increase the risk of peptide degradation or side reactions.
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient base (amine not deprotonated).2. Peptide or reagent degradation.3. Peptide aggregation.1. Increase the amount of base or confirm the reaction pH.2. Use fresh, high-quality anhydrous solvents and reagents.3. Add chaotropic agents (e.g., guanidinium chloride) or switch to a solvent like DMSO.[10]
Multiple Labeling 1. Molar excess of labeling reagent is too high.2. Reaction time is too long.3. Multiple reactive residues are present and non-selective conditions were used.1. Reduce the molar equivalents of the alkylating reagent.2. Monitor the reaction closely and stop it once the desired product is formed.3. Adjust pH to favor one residue (e.g., lower pH for cysteine selectivity).
Low Product Recovery 1. Poor peptide solubility after reaction.2. Inefficient HPLC purification.3. Adsorption of peptide to labware.1. Ensure proper dilution and acidification before HPLC injection.2. Optimize the HPLC gradient to ensure good separation and peak shape.3. Use low-protein-binding microcentrifuge tubes.

Downstream Applications: Engaging in Click Chemistry

The primary utility of installing a terminal alkyne is to enable subsequent conjugation via click chemistry. The resulting alkyne-labeled peptide is a versatile intermediate ready for CuAAC.

Brief CuAAC Protocol Outline:

  • Dissolve the alkyne-labeled peptide and the azide-functionalized molecule of interest in a suitable solvent (e.g., t-butanol/water, DMF).

  • Add a copper(I) source, typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[11]

  • A copper-coordinating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), may be added to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Allow the reaction to proceed, which is often complete within 1-4 hours at room temperature.

  • Purify the final peptide conjugate by RP-HPLC.

This powerful, modular approach allows researchers to easily create a diverse library of peptide conjugates from a single alkyne-labeled precursor.[12]

Conclusion

Labeling peptides with this compound is a straightforward and effective method for introducing a terminal alkyne handle for bioorthogonal applications. By understanding the principles of nucleophilic alkylation and carefully controlling reaction parameters such as pH, researchers can achieve efficient and site-selective modification. The resulting alkyne-functionalized peptides are invaluable reagents for constructing complex bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available at: [Link]

  • Qyaobio. Click Chemistry in Peptide Synthesis. Qyaobio. Available at: [Link]

  • Biosyntan GmbH. Click Chemistry. Biosyntan GmbH. Available at: [Link]

  • Med Chem 101. Click Chemistry. Med Chem 101. Available at: [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • ResearchGate. Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. ResearchGate. Available at: [Link]

  • International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • MDPI. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. Available at: [Link]

  • Harvey, D., et al. (2022). Functionalization of Recombinant Spider Silk with Payloads using Bioorthogonal Click Chemistry. ACS Applied Bio Materials. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging Pent--4-ynyl 4-methylbenzenesulfonate for Advanced Surface Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Alkyne Handle

In the field of surface science, the ability to precisely and stably modify a substrate is paramount. Pent-4-ynyl 4-methylbenzenesulfonate has emerged as a critical reagent for this purpose. It serves as a bifunctional linker, uniquely designed to introduce a terminal alkyne group onto a wide variety of hydroxyl-bearing surfaces.

The molecule's power lies in its elegant design:

  • The Tosylate Group (-OTs): An excellent leaving group, the 4-methylbenzenesulfonate moiety readily participates in nucleophilic substitution reactions (SN2) with surface hydroxyls, forming a stable ether linkage.

  • The Terminal Alkyne (-C≡CH): This functional group is the cornerstone of its utility. It acts as a versatile chemical "handle," poised for highly efficient and specific covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click" reaction.[1][2]

This two-step approach—initial surface priming followed by a click reaction—provides a modular and highly controlled method for immobilizing biomolecules, polymers, nanoparticles, and small molecules, which is invaluable for applications ranging from biosensor development to creating low-fouling materials.[3][4]

Reagent Profile and Handling

Before beginning any experimental work, it is crucial to understand the properties and safety requirements of the primary reagent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 77758-50-0[5][6]
Molecular Formula C₁₂H₁₄O₃S[5][6]
Molecular Weight 238.30 g/mol [5][6]
Appearance Typically a colorless to pale yellow oil-
Storage Temperature -20°C Freezer[5]
Solubility Slightly soluble in Chloroform and Methanol[5]

Safety & Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Due to its sensitivity, store the reagent under an inert atmosphere (e.g., argon or nitrogen) at the recommended -20°C to prevent degradation.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety and disposal information.

Mechanism: Anchoring the Alkyne

The foundational step is the covalent attachment of the linker to a hydroxyl-rich surface, such as silicon dioxide (SiO₂), glass, or metal oxides. The process is a classic SN2 reaction where a surface hydroxyl group, activated by a non-nucleophilic base, acts as the nucleophile.

Caption: Complete surface functionalization workflow.

5.1. Materials and Reagents

  • Alkyne-functionalized silicon wafer (from Protocol 1)

  • Azide-functionalized molecule (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Solvent: A mixture like t-Butanol/DI water (1:1) is common.

5.2. Step-by-Step Methodology

  • Rationale: The Cu(I) catalyst, essential for the reaction, is generated in situ by the reduction of Cu(II) with sodium ascorbate. [2][7]This avoids the instability of Cu(I) salts. The reaction is robust and can be performed under ambient conditions. [2]* Procedure:

    • Prepare the "click" solution. For a 1 mL reaction volume, add:

      • 10 µL of a 10 mM stock solution of the azide molecule in DMSO.

      • 20 µL of a freshly prepared 50 mM aqueous solution of CuSO₄.

      • 40 µL of a freshly prepared 100 mM aqueous solution of Sodium Ascorbate.

      • Dilute to 1 mL with the t-Butanol/DI water solvent.

    • Place the alkyne-functionalized wafer in the solution, ensuring the surface is fully covered.

    • Gently agitate the reaction for 1-2 hours at room temperature.

    • Remove the wafer and rinse thoroughly with DI water, followed by ethanol, and dry with nitrogen.

5.3. Characterization and Validation

  • Fluorescence Microscopy: If a fluorescent azide was used, the surface should now be highly fluorescent when imaged at the appropriate excitation/emission wavelengths.

  • XPS: The high-resolution N 1s spectrum will show new peaks characteristic of the triazole ring formed during the click reaction, confirming covalent linkage. [3]

Applications in Research and Drug Development

The ability to create these highly defined, functional surfaces opens doors to numerous advanced applications:

  • High-Throughput Screening: Immobilize small molecule libraries or peptides onto microarray slides to screen for protein binding or enzymatic activity.

  • Biosensors: Covalently attach antibodies, nucleic acids, or enzymes to sensor surfaces (e.g., gold nanoparticles, graphene) for highly specific and stable detection of target analytes. [4][7]* Cell Culture Engineering: Modify the surface of cell culture plates with specific ligands or proteins to study cell adhesion, proliferation, and differentiation.

  • Drug Delivery: Functionalize nanoparticles with targeting ligands to enhance their accumulation at disease sites.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Water Contact Angle After Protocol 1 Incomplete surface reaction; poor quality reagent; wet solvent/reagents.Ensure all glassware and solvents are anhydrous. Use fresh triethylamine. Increase reaction time or temperature.
No "Click" Reaction (Low Signal in Protocol 2) Inactive catalyst; degradation of alkyne surface; steric hindrance.Use freshly prepared sodium ascorbate and CuSO₄ solutions. Confirm alkyne surface integrity with XPS. Consider a longer linker if steric hindrance is suspected.
High Background/Non-specific Binding Insufficient rinsing; physical adsorption of azide molecule.Increase the duration and volume of rinsing steps after the click reaction. Add a mild surfactant like Tween-20 to the washing buffer.

References

  • Formation of Highly Ordered Terminal Alkyne Self-Assembled Monolayers on the Au{111} Surface through Substitution of 1-Decaboran. (2019). SciSpace. Available at: [Link]

  • Self-assembled monolayers of terminal alkynes on gold. (2020). Semantic Scholar. Available at: [Link]

  • Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. (2022). MDPI. Available at: [Link]

  • Formation of highly ordered self-assembled monolayers of alkynes on Au(111) substrate. (2014). PubMed. Available at: [Link]

  • Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. (2023). ACS Publications. Available at: [Link]

  • Formation of Highly Ordered Terminal Alkyne Self-Assembled Monolayers on Au{111} Surface through Substitution of 1-Decaboranethiolate. (2019). ResearchGate. Available at: [Link]

  • Copper Catalyzed Azide‐Alkyne Cycloadditions on Solid Surfaces: Applications and Future Directions. (2020). ResearchGate. Available at: [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. (2007). ACS Publications. Available at: [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2021). NIH National Center for Biotechnology Information. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2014). NIH National Center for Biotechnology Information. Available at: [Link]

  • Fig. S6. XPS spectra of alkyne-functionalized (black curve) and polymer... (2014). ResearchGate. Available at: [Link]

  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? (2022). ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Publications. Available at: [Link]

  • Pent-4-YN-1-YL 4-methylbenzenesulfonate. LookChem. Available at: [Link]

  • XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (2022). MDPI. Available at: [Link]

  • (2Z)-2-pentenyl 4-methylbenzenesulfonate. ChemSynthesis. Available at: [Link]

Sources

A Practical Guide to the Utilization of Pent-4-ynyl Tosylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pent-4-ynyl tosylate is a versatile and highly reactive bifunctional reagent that has carved a significant niche in the landscape of modern organic synthesis. Its unique structure, featuring a terminal alkyne and an excellent tosylate leaving group, provides a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of the practical applications of pent-4-ynyl tosylate, with a focus on its utility in cycloaddition reactions, cross-coupling strategies, and as a strategic protecting group. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols, and showcase its application in the synthesis of valuable molecular entities for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Bifunctional Reagent

In the intricate chess game of multi-step organic synthesis, reagents that offer multiple, orthogonal reactive handles are of paramount importance. Pent-4-ynyl tosylate, with its terminal alkyne poised for a variety of coupling and cycloaddition reactions and a tosylate group primed for nucleophilic substitution, is a prime example of such a strategic building block. The p-toluenesulfonyl (tosyl) group is a superb leaving group due to the ability of the resulting tosylate anion to delocalize its negative charge through resonance, making it significantly more stable than a hydroxide ion. This inherent reactivity allows for a diverse range of transformations at the terminal end of the pentyl chain.

This guide will explore the key reaction manifolds where pent-4-ynyl tosylate has demonstrated considerable utility, providing not just procedural steps, but also the scientific rationale behind the choice of reagents and conditions.

Safety and Handling of Pent-4-ynyl Tosylate

As with all laboratory reagents, a thorough understanding of the safety precautions for pent-4-ynyl tosylate is essential. The tosylate functional group can cause skin and serious eye irritation.[1]

General Handling Precautions:

  • Always handle pent-4-ynyl tosylate in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[1]

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[2][3]

Storage:

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the tosylate group.

Synthesis of Pent-4-ynyl Tosylate

The most common and straightforward method for the synthesis of pent-4-ynyl tosylate is the reaction of pent-4-yn-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine, in an appropriate solvent like dichloromethane (DCM).

Protocol 1: Synthesis of Pent-4-ynyl Tosylate

Materials:

  • Pent-4-yn-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pent-4-yn-1-ol (1.0 eq) in anhydrous DCM (approximately 10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Once the reaction is complete, quench by the slow addition of cold 1 M HCl to neutralize the excess pyridine.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude pent-4-ynyl tosylate.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ReagentMolar Eq.Purpose
Pent-4-yn-1-ol1.0Starting material
p-Toluenesulfonyl chloride1.2Tosylating agent
Pyridine1.5Base to neutralize HCl byproduct
Dichloromethane-Solvent

Visualization of the Synthesis Workflow:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Pent-4-yn-1-ol in DCM cool Cool to 0 °C start->cool add_pyr Add Pyridine cool->add_pyr add_tscl Add TsCl add_pyr->add_tscl stir Stir at 0 °C for 4-6h add_tscl->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify end end purify->end Pure Pent-4-ynyl Tosylate

Caption: Workflow for the synthesis of pent-4-ynyl tosylate.

Applications in Organic Synthesis

[3+2] Cycloaddition Reactions: The Gateway to Heterocycles

The terminal alkyne of pent-4-ynyl tosylate is an excellent dipolarophile for [3+2] cycloaddition reactions, a powerful method for the construction of five-membered heterocyclic rings.

The CuAAC reaction is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4] The resulting triazole ring is a stable and often isosteric replacement for an amide bond in bioactive molecules. The tosylate group in the product provides a handle for further diversification.

Protocol 2: CuAAC Reaction of Pent-4-ynyl Tosylate with Benzyl Azide

Materials:

  • Pent-4-ynyl tosylate

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vial, dissolve pent-4-ynyl tosylate (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (10 mol%).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (5 mol%).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(5-(tosyloxy)pentyl)-4-phenyl-1H-1,2,3-triazole.

Visualization of the CuAAC Reaction Mechanism:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle alkyne Pent-4-ynyl Tosylate cu_acetylide Copper Acetylide Intermediate alkyne->cu_acetylide Coordination & Deprotonation azide Benzyl Azide cycloaddition [3+2] Cycloaddition azide->cycloaddition cuso4 CuSO₄ ascorbate Sodium Ascorbate cuso4->ascorbate Reduction cu1 Cu(I) ascorbate->cu1 Reduction cu1->alkyne Coordination & Deprotonation cu_acetylide->azide triazole_cu Copper Triazolide cycloaddition->triazole_cu protonolysis Protonolysis triazole_cu->protonolysis Product Release protonolysis->cu1 Catalyst Regeneration product 1,2,3-Triazole Product protonolysis->product Product Release

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities.[1] Pent-4-ynyl tosylate can serve as a precursor to 1,3-dicarbonyl compounds or their equivalents, which can then be condensed with hydrazines to form pyrazoles. A more direct approach involves the reaction of the terminal alkyne with a suitable hydrazine derivative, although this may require activation of the alkyne.

Protocol 3: Synthesis of a Pyrazole Derivative (Conceptual)

Note: This is a conceptual protocol as direct literature for this specific transformation with pent-4-ynyl tosylate is scarce. It is based on established methods for pyrazole synthesis from alkynes.

Materials:

  • Pent-4-ynyl tosylate

  • Hydrazine hydrate or a substituted hydrazine

  • A suitable catalyst (e.g., a gold or copper salt)

  • Solvent (e.g., toluene or DMF)

Procedure:

  • To a solution of pent-4-ynyl tosylate (1.0 eq) in an appropriate anhydrous solvent, add the hydrazine derivative (1.1 eq).

  • Add the catalyst (e.g., 5 mol% AuCl₃ or CuI).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired pyrazole.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] While the classical Sonogashira reaction does not typically employ alkyl tosylates as the electrophile, recent advances in catalysis have expanded the scope to include such substrates, particularly in copper-free conditions.[5] This allows for the direct connection of the pent-4-ynyl moiety to aromatic or vinylic systems.

Protocol 4: Copper-Free Sonogashira Coupling of Pent-4-ynyl Tosylate with an Aryl Halide (Conceptual)

Note: This protocol is an adaptation of modern copper-free Sonogashira methodologies to the specific case of an alkyl tosylate. The choice of ligand and base is critical for success.

Materials:

  • Pent-4-ynyl tosylate

  • Aryl iodide or bromide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).

  • Add the aryl halide (1.0 eq) and the anhydrous, degassed solvent.

  • Add pent-4-ynyl tosylate (1.2 eq) to the mixture.

  • Seal the vessel and heat to 80-120 °C with stirring. Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

ComponentRoleRationale
Palladium CatalystActive catalystForms the active Pd(0) species
Phosphine LigandStabilizes Pd(0) and facilitates oxidative additionBulky, electron-rich ligands are often optimal
BaseDeprotonates the alkyne and neutralizes the acid formedA strong, non-nucleophilic base is required
Copper-FreeAvoids homocouplingSimplifies purification and improves yield

Visualization of the Copper-Free Sonogashira Coupling Mechanism:

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_aryl Ar-Pd(II)-X(L)₂ ox_add->pd_aryl alkyne_coord Alkyne Coordination pd_aryl->alkyne_coord Pent-4-ynyl Tosylate deprotonation Deprotonation alkyne_coord->deprotonation Base pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ deprotonation->pd_alkynyl red_elim Reductive Elimination pd_alkynyl->red_elim red_elim->pd0 Product (Ar-C≡C-R)

Caption: Simplified catalytic cycle for a copper-free Sonogashira reaction.

Pent-4-ynyl Group as a Protecting Group

The terminal alkyne of pent-4-ynyl tosylate can be used to introduce the pent-4-ynyl group as a protecting group for alcohols or amines. This protecting group is stable to a range of conditions and can be removed under specific conditions, often involving cleavage of the C-O or C-N bond.

Protocol 5: Protection of an Alcohol with Pent-4-ynyl Tosylate

Materials:

  • Alcohol to be protected

  • Sodium hydride (NaH)

  • Pent-4-ynyl tosylate

  • Anhydrous DMF or THF

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of pent-4-ynyl tosylate (1.1 eq) in THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully with water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography to obtain the pent-4-ynyl protected alcohol.

Intramolecular Cyclization Reactions

The bifunctional nature of pent-4-ynyl tosylate makes it an excellent substrate for intramolecular cyclization reactions. For example, after nucleophilic displacement of the tosylate with an appropriate amine, the resulting N-alkynyl amine can undergo a variety of cyclization reactions to form nitrogen-containing heterocycles.

Conclusion: A Versatile Tool for Molecular Innovation

Pent-4-ynyl tosylate has proven to be a valuable and versatile building block in organic synthesis. Its ability to participate in a wide array of high-yielding and selective reactions, including cycloadditions and cross-couplings, makes it a powerful tool for the construction of complex molecules. The presence of two distinct reactive sites allows for sequential and orthogonal functionalization, opening up numerous avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. As the field of organic synthesis continues to evolve, the strategic use of such bifunctional reagents will undoubtedly play an increasingly important role in the efficient and elegant construction of the molecules that shape our world.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

Sources

The Versatility of Pent-4-ynyl 4-methylbenzenesulfonate in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Material Innovation

Pent-4-ynyl 4-methylbenzenesulfonate is a versatile bifunctional molecule that has emerged as a critical tool for materials scientists. Its unique structure, featuring a terminal alkyne group and a tosylate leaving group, provides a powerful platform for the precise engineering of complex macromolecular architectures and functionalized surfaces. The terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific conjugation of a wide range of molecules.[1][2][3] Concurrently, the tosylate group is an excellent leaving group, facilitating the covalent attachment of the alkyne moiety to various substrates through nucleophilic substitution reactions. This dual reactivity makes this compound an invaluable reagent for polymer synthesis and modification, surface functionalization, and the development of advanced nanomaterials.[4][5]

This technical guide provides detailed application notes and protocols for the use of this compound in key areas of materials science, offering researchers and drug development professionals a practical framework for harnessing its synthetic potential.

Application Note 1: Post-Polymerization Modification for Alkyne-Functionalized Polymers

One of the principal applications of this compound is the introduction of alkyne functionalities into pre-existing polymers. This is particularly useful for polymers synthesized with nucleophilic side chains, such as hydroxyl or amine groups. By converting these groups into alkyne "handles," the polymer is primed for subsequent modification via CuAAC, allowing for the attachment of biomolecules, fluorescent tags, or other functional moieties.

Causality of Experimental Choices

The choice of a strong, non-nucleophilic base is critical to deprotonate the hydroxyl groups on the polymer without competing in the nucleophilic substitution reaction. Anhydrous conditions are essential to prevent the hydrolysis of the tosylate and the quenching of the deprotonated polymer. The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without causing polymer degradation.

Protocol: Synthesis of Alkyne-Functionalized Poly(vinyl alcohol)

This protocol details the functionalization of poly(vinyl alcohol) (PVA) as a representative example.

Materials:

  • Poly(vinyl alcohol) (PVA), MW 10,000 g/mol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

  • Dialysis tubing (MWCO 3,500 Da)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of PVA Solution: In a Schlenk flask under an inert atmosphere (N2 or Ar), dissolve 1.0 g of PVA in 20 mL of anhydrous DMF. This may require gentle heating (40-50 °C) and stirring for several hours to achieve complete dissolution.

  • Deprotonation of Hydroxyl Groups: Cool the PVA solution to 0 °C in an ice bath. Carefully add 1.2 equivalents of sodium hydride (relative to the hydroxyl groups of PVA) portion-wise to the stirred solution. Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The evolution of hydrogen gas should be observed.

  • Addition of this compound: Dissolve 1.5 equivalents of this compound in 5 mL of anhydrous DMF. Add this solution dropwise to the activated PVA solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of 10 mL of methanol to neutralize any unreacted NaH. Precipitate the functionalized polymer by pouring the reaction mixture into 200 mL of vigorously stirred diethyl ether.

  • Purification: Collect the precipitate by filtration and redissolve it in a minimal amount of deionized water. Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the alkyne-functionalized PVA as a white, fluffy solid.

  • Characterization: Confirm the successful functionalization using ¹H NMR spectroscopy (presence of alkyne proton and methylene protons adjacent to the ether linkage) and FTIR spectroscopy (presence of the alkyne C≡C stretch).


PVA [label="Poly(vinyl alcohol)\nwith -OH groups", fillcolor="#F1F3F4", fontcolor="#202124"]; NaH [label="Sodium Hydride (NaH)\nin anhydrous DMF", fillcolor="#FBBC05", fontcolor="#202124"]; Activated_PVA [label="Deprotonated PVA\n(Alkoxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pentynyl_Tosylate [label="Pent-4-ynyl\n4-methylbenzenesulfonate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne_PVA [label="Alkyne-Functionalized PVA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Click_Chemistry [label="Further modification via\nClick Chemistry", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

PVA -> Activated_PVA [label=" Deprotonation"]; NaH -> Activated_PVA [style=invis]; Activated_PVA -> Alkyne_PVA [label=" Nucleophilic Substitution"]; Pentynyl_Tosylate -> Alkyne_PVA [style=invis]; Alkyne_PVA -> Click_Chemistry; }

Workflow for Post-Polymerization Modification.

Application Note 2: Surface Modification of Silica-Based Materials

The covalent attachment of alkyne functionalities to silica surfaces is a powerful method for creating platforms for "click" chemistry-based surface engineering.[6] This is particularly relevant for applications in chromatography, solid-phase synthesis, and the development of functionalized nanoparticles. This compound can be used to directly modify the silanol groups on the silica surface.

Causality of Experimental Choices

The activation of the silica surface by acid washing and drying is crucial to ensure a high density of reactive silanol groups. The use of an anhydrous solvent is necessary to prevent the hydrolysis of the tosylate and to facilitate the reaction with the surface hydroxyls. A high-boiling point solvent like toluene allows for the reaction to be conducted at elevated temperatures, which is often necessary for solid-state reactions. The presence of a non-nucleophilic base can facilitate the deprotonation of the surface silanols, enhancing their reactivity.

Protocol: Grafting of Pent-4-ynyl Groups onto Silica Gel

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • This compound

  • Anhydrous toluene

  • Triethylamine (TEA), distilled

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Dichloromethane (DCM)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Silica Activation: Suspend 10 g of silica gel in 100 mL of 1 M HCl and stir for 4 hours at room temperature. Filter the silica gel and wash extensively with deionized water until the filtrate is neutral. Dry the activated silica gel in a vacuum oven at 120 °C for 24 hours.

  • Reaction Setup: In a round-bottom flask, suspend the activated silica gel in 100 mL of anhydrous toluene. Add 2.0 g of this compound and 2.5 mL of triethylamine to the suspension.

  • Grafting Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain under a gentle stream of inert gas for 48 hours with vigorous stirring.

  • Washing and Purification: Cool the mixture to room temperature. Filter the functionalized silica gel and transfer it to a Soxhlet thimble. Perform a sequential Soxhlet extraction with toluene, methanol, and dichloromethane (4 hours each) to remove any unreacted reagents and byproducts.

  • Drying: Dry the alkyne-functionalized silica gel in a vacuum oven at 60 °C for 24 hours.

  • Characterization: The success of the grafting can be confirmed by elemental analysis (increase in carbon content), thermogravimetric analysis (TGA, to quantify the organic loading), and solid-state NMR. The presence of the alkyne group can be confirmed by reacting the functionalized silica with an azide-containing fluorescent dye via a CuAAC reaction and observing the fluorescence.


Silica [label="Silica Surface\nwith -OH groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Acid Wash & Drying", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Silica [label="Activated Silica\n(High -OH density)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grafting [label="Pent-4-ynyl\n4-methylbenzenesulfonate\n+ TEA in Toluene (Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functionalized_Silica [label="Alkyne-Functionalized Silica", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Soxhlet Extraction", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Product [label="Purified Alkyne-Silica", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Silica -> Activation; Activation -> Activated_Silica; Activated_Silica -> Grafting; Grafting -> Functionalized_Silica; Functionalized_Silica -> Purification; Purification -> Final_Product; }

Workflow for Silica Surface Modification.

Application Note 3: Functionalization of Nanoparticles for Biomedical Applications

The principles of surface modification can be extended to nanoparticles, which are of significant interest for applications in drug delivery, bioimaging, and diagnostics.[7][8] By functionalizing nanoparticles with alkyne groups, they can be readily conjugated with targeting ligands, therapeutic agents, or imaging probes. This protocol provides a general framework for the functionalization of silica-coated nanoparticles.

Protocol: Alkyne Functionalization of Silica-Coated Iron Oxide Nanoparticles

Materials:

  • Silica-coated iron oxide nanoparticles (Fe3O4@SiO2)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA), distilled

  • Ethanol

  • Deionized water

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Nanoparticle Dispersion: Disperse 100 mg of silica-coated iron oxide nanoparticles in 20 mL of anhydrous DMSO through ultrasonication for 15 minutes.

  • Reaction Mixture: To the nanoparticle dispersion, add 50 mg of this compound and 0.1 mL of triethylamine.

  • Functionalization Reaction: Heat the mixture to 80 °C and stir for 48 hours under an inert atmosphere.

  • Purification: Cool the reaction mixture to room temperature. Separate the functionalized nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes). Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in 20 mL of ethanol and sonicate for 10 minutes. Centrifuge and discard the supernatant. Repeat this washing step three times with ethanol and then three times with deionized water to ensure the complete removal of unreacted reagents.

  • Final Product: Resuspend the purified alkyne-functionalized nanoparticles in the desired solvent (e.g., water or a biological buffer) for further use or lyophilize for long-term storage.

  • Characterization: Confirm the functionalization using techniques such as Dynamic Light Scattering (DLS) to assess changes in particle size and surface charge, FTIR spectroscopy to detect the alkyne group, and TGA to quantify the organic coating.

Data Summary and Characterization

ApplicationSubstrateKey ReagentsReaction ConditionsPurification MethodCharacterization Techniques
Polymer Modification Poly(vinyl alcohol)NaH, this compound, Anhydrous DMF60 °C, 24 hPrecipitation and Dialysis¹H NMR, FTIR
Surface Grafting Silica GelThis compound, TEA, Anhydrous TolueneReflux, 48 hSoxhlet ExtractionElemental Analysis, TGA, Solid-State NMR
Nanoparticle Functionalization Silica-Coated NanoparticlesThis compound, TEA, Anhydrous DMSO80 °C, 48 hCentrifugation and WashingDLS, FTIR, TGA

Conclusion

This compound is a powerful and versatile reagent for the design and synthesis of advanced materials. Its dual functionality allows for the straightforward introduction of alkyne handles into a wide variety of substrates, including polymers, flat surfaces, and nanoparticles. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of this molecule in creating novel materials for a diverse range of applications, from drug delivery to advanced electronics. The key to successful implementation lies in the careful control of reaction conditions, particularly the exclusion of water, and thorough purification of the final product.

References

  • Development of a Route to Functional Polymers via Click Chemistry. ProQuest. [Link]

  • Strategy for the synthesis of alkyne-functionalized step-growth... ResearchGate. [Link]

  • Alkyne-based click polymerizations and their applications in preparation of functional polymers. American Chemical Society. [Link]

  • Synthesis of alkyne-functionalized amphiphilic polysiloxane polymers and formation of nanoemulsions conjugated with bioactive molecules by click reactions. ResearchGate. [Link]

  • (2Z)-2-pentenyl 4-methylbenzenesulfonate. ChemSynthesis. [Link]

  • Click chemistry in materials synthesis. 1. Adhesive polymers from copper‐catalyzed azide‐alkyne cycloaddition. ResearchGate. [Link]

  • Functionalized Peptide-Based Nanoparticles for Targeted Cancer Nanotherapeutics: A State-of-the-Art Review. PubMed Central. [Link]

  • Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine. MDPI. [Link]

  • Synthesis of Well-Defined Polymer Brushes Grafted onto Silica Nanoparticles via Surface Reversible Addition-Fragmentation Chain Transfer Polymerization. The Benicewicz Group. [Link]

  • Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. Drexel University. [Link]

  • Advances in click chemistry for silica-based material construction. RSC Publishing. [Link]

  • Click chemistry in materials synthesis. 1. Adhesive polymers from copper‐catalyzed azide‐alkyne cycloaddition. Scilit. [Link]

  • Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application. National Institutes of Health. [Link]

  • Grafting of zwitterion-type polymers onto silica gel surface and their properties. ResearchGate. [Link]

  • Recent Advances in Magnetite Nanoparticle Functionalization for Nanomedicine. PubMed Central. [Link]

  • Click Chemistry in Polymersome Technology. PubMed Central. [Link]

  • Grafting of ion-imprinted polymers on the surface of silica gel particles through covalently surface-bound initiators: a selective sorbent for uranyl ion. PubMed. [Link]

  • Grafting and controlled release of antimicrobial peptides from mesoporous silica. Journal of Materials Chemistry B. [Link]

  • Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. PubMed Central. [Link]

  • Synthesizing and Characterizing Functionalized Short Multiwall Carbon Nanotubes with Folate, Magnetite and Polyethylene Glycol as Multi- targeted Nanocarrier of Anti-cancer Drugs. National Institutes of Health. [Link]

  • pent-3-ynyl 4-methylbenzenesulfonate. Molbase. [Link]

Sources

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with pent-4-ynyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Bifunctional Linkers: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pent-4-ynyl 4-Methylbenzenesulfonate

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly selective method for covalently linking molecular fragments.[1] This guide focuses on the strategic application of This compound , a heterobifunctional linker that uniquely combines a terminal alkyne for CuAAC with a tosylate group, an excellent leaving group for subsequent nucleophilic substitutions. This dual reactivity enables a powerful, two-stage "click-and-modify" strategy. Researchers can first attach the linker to an azide-bearing molecule or surface via a stable triazole ring and then introduce a second, distinct functionality by displacing the tosylate group. This methodology offers a modular and versatile platform for advanced applications in drug development, polymer functionalization, and bioconjugation.

Scientific Principles & Mechanism

The efficacy of this two-stage strategy relies on the distinct and orthogonal reactivity of the alkyne and tosylate functional groups.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition that joins terminal alkynes and azides to form a 1,4-disubstituted 1,2,3-triazole.[2] Unlike the uncatalyzed thermal reaction, which requires high temperatures and yields a mixture of regioisomers, the copper(I)-catalyzed process is often rapid at room temperature and is highly regioselective.[3][4]

The catalytic cycle involves several key steps:

  • Copper(I)-Acetylide Formation: The active Cu(I) catalyst coordinates with the terminal alkyne of this compound to form a copper-acetylide intermediate.[2] This step is significantly accelerated in water.[3]

  • Cycloaddition: The azide performs a nucleophilic attack on the copper-acetylide complex, leading to a six-membered copper heterocycle intermediate.[2][]

  • Ring Contraction & Protonation: This intermediate rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[][6]

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate.[1] To prevent catalyst oxidation and enhance reaction kinetics, a stabilizing ligand is often employed.[7][8]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle cluster_redox Catalyst Generation CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Alkyne R-C≡CH (Pent-4-ynyl Tosylate) Alkyne->Cu_Acetylide Coordination Azide R'-N₃ Metallacycle Six-Membered Copper Intermediate Azide->Metallacycle Nucleophilic Attack Product 1,4-Triazole Product Cu_Acetylide->Metallacycle Cu_Triazolide Copper(I) Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI Regeneration Cu_Triazolide->Product Protonation (H⁺) CuII Cu(II) Source (e.g., CuSO₄) CuII->CuI In-situ generation Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuII Reduction

Figure 1: Simplified catalytic cycle of the CuAAC reaction.
The Tosylate Group: A Superior Leaving Group

The p-toluenesulfonyl (tosyl) group is a cornerstone of modern organic synthesis.[9] Its utility stems from its ability to transform a poor leaving group, such as the hydroxyl group of the parent pent-4-yn-1-ol, into an excellent one.[10] The effectiveness of the tosylate anion (TsO⁻) as a leaving group is due to its high stability, which arises from the delocalization of the negative charge across the three oxygen atoms and the aromatic ring through resonance.[9]

This inherent stability makes the tosylate group highly susceptible to displacement by a wide range of nucleophiles in Sₙ2 reactions.[11][12] This reaction is the foundation of the "modify" stage, allowing the covalent attachment of a second molecule of interest after the initial "click" step.

Applications of the "Click-and-Modify" Strategy

The ability to perform two distinct, high-yielding chemical transformations orthogonally makes this compound a powerful tool for creating complex molecular architectures.

  • Polymer and Materials Science: This linker is ideal for polymer functionalization. A polymer backbone can be synthesized with pendant azide groups, which can then be "clicked" with this compound.[13] The resulting surface, now decorated with tosylate groups, can be further modified by grafting other polymers or small molecules, creating functional polymer brushes or surface coatings.[14][15]

  • Bioconjugation and Drug Development: In chemical biology, a biomolecule (e.g., a peptide or protein) containing a bioorthogonally introduced azide can be labeled with the alkyne-tosylate linker.[7] The exposed tosylate then serves as a reactive handle for attaching drugs, imaging agents, or other probes via nucleophilic residues or nucleophile-containing payloads.[16] This approach allows for the controlled assembly of antibody-drug conjugates (ADCs) or other complex bioconjugates.[17]

  • Surface Chemistry: Self-assembled monolayers (SAMs) or nanoparticles bearing azide functionalities can be initially modified using the CuAAC reaction. The second step then allows for the covalent attachment of a different layer of molecules through tosylate displacement, enabling the fabrication of multifunctional, layered surfaces.[14]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organic azides can be energetic; handle with care and avoid heat and shock.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an azide-containing molecule.

Materials:

  • This compound (Alkyne-Tosylate)[18][19]

  • Azide-containing substrate (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand[17]

  • Solvent: e.g., 1:1 mixture of tert-Butanol and Water, or DMF[20][21]

  • Deionized Water

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-Tosylate: 100 mM in DMF or t-BuOH.

    • Azide Substrate: 100 mM in DMF or t-BuOH.

    • CuSO₄: 100 mM in deionized water.

    • THPTA Ligand: 200 mM in deionized water.[17]

    • Sodium Ascorbate: 1 M in deionized water (prepare fresh before each use).

  • Reaction Setup: In a suitable reaction vessel, add the following in order:

    • Solvent (e.g., 400 µL t-BuOH/Water).

    • Alkyne-Tosylate stock solution (1.0 eq., e.g., 10 µL for 1 µmol scale).

    • Azide Substrate stock solution (1.0–1.2 eq., e.g., 10–12 µL).

  • Catalyst Preparation: In a separate microcentrifuge tube, premix the catalyst and ligand. For a 1:2 molar ratio, combine 2 µL of 100 mM CuSO₄ with 2 µL of 200 mM THPTA.[17] Let it stand for 2-3 minutes.

  • Add Catalyst: Add the premixed Cu(I)/THPTA complex to the main reaction vessel.

  • Initiate Reaction: Add the freshly prepared Sodium Ascorbate solution (e.g., 5 µL of 1 M solution, providing a large excess).

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1–4 hours. Reaction progress can be monitored by TLC or LC-MS. For sterically hindered substrates or biomolecules, incubation may need to be extended or performed at slightly elevated temperatures (e.g., 37°C).[7]

  • Workup and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product (the triazole-tosylate intermediate) by flash column chromatography on silica gel.

Workflow cluster_stage1 Stage 1: CuAAC Reaction cluster_stage2 Stage 2: Nucleophilic Substitution A Pent-4-ynyl 4-methylbenzenesulfonate D CuAAC Reaction (Click) A->D B Azide-Substrate (R-N₃) B->D C Cu(I) Catalyst + Ligand C->D E Purified Triazole-Tosylate Intermediate D->E G Sₙ2 Reaction (Modify) E->G Orthogonal Modification Step F Nucleophile (Nu⁻) F->G H Final Bifunctional Product G->H

Sources

Application Notes & Protocols: Synthesis of Functionalized Polymers Using Pent-4-ynyl 4-Methylbenzenesulfonate as a Versatile Initiator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Alkyne Terminus

In the landscape of advanced polymer synthesis, the ability to introduce specific functionalities at defined positions within a polymer chain is paramount. This control allows for the development of materials with tailored properties for a myriad of applications, from targeted drug delivery systems to advanced coatings and diagnostics. Pent-4-ynyl 4-methylbenzenesulfonate has emerged as a powerful tool in this pursuit, serving as a highly efficient initiator for living/controlled polymerization, most notably the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines.

The strategic brilliance of this initiator lies in its bifunctional nature. The tosylate group is an excellent leaving group, readily initiating the polymerization process, while the terminal alkyne group remains a spectator during chain growth. This dormant alkyne functionality becomes the star of the show in post-polymerization modification, offering a gateway to a vast chemical space through the highly efficient and orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This approach allows for the precise installation of virtually any azide-containing molecule—be it a fluorescent dye, a targeting ligand, a drug molecule, or another polymer chain—at the polymer's alpha-terminus.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as an initiator for creating well-defined, functionalized polymers. We will delve into the mechanistic underpinnings, provide a robust, step-by-step protocol for a representative synthesis, and discuss the critical characterization techniques to ensure success.

Mechanistic Insight: Cationic Ring-Opening Polymerization (CROP)

The polymerization of 2-substituted-2-oxazolines initiated by this compound proceeds via a living cationic ring-opening mechanism. The process can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The process begins with the nucleophilic attack of the nitrogen atom of the 2-oxazoline monomer on the electrophilic carbon of the initiator, this compound. This results in the displacement of the stable tosylate anion and the formation of a cationic oxazolinium species, which is the active center for polymerization.

  • Propagation: Subsequent monomer units add to the active oxazolinium ring in a sequential manner. This step is typically fast and proceeds with a high degree of control, leading to a polymer with a predictable molecular weight and a narrow molecular weight distribution (i.e., low polydispersity index, PDI). The living nature of this polymerization means that the active cationic chain end is preserved throughout the reaction.

  • Termination: The polymerization is "terminated" by the addition of a nucleophile, such as water or an amine, which quenches the cationic propagating center. This step can also be used to introduce a second functional group at the polymer's omega-terminus, if desired.

The result is a well-defined polymer chain with the pent-4-ynyl group covalently attached at the alpha-terminus.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Pent-4-ynyl 4-methylbenzenesulfonate Oxazolinium Cationic Oxazolinium Intermediate Initiator->Oxazolinium Nucleophilic Attack Monomer1 2-Ethyl-2-oxazoline Monomer1->Oxazolinium GrowingChain Living Polymer Chain (Active Cationic End) Oxazolinium->GrowingChain Ring-Opening Monomer2 Monomer (n) Monomer2->GrowingChain FinalPolymer α-Alkyne-Functionalized Poly(2-ethyl-2-oxazoline) GrowingChain->FinalPolymer Quenching Terminator Nucleophile (e.g., H2O) Terminator->FinalPolymer

Figure 1: CROP Mechanism.

Experimental Protocols

Synthesis of this compound Initiator

While commercially available, the initiator can be synthesized in the laboratory. The following protocol is adapted from established procedures.

Materials:

  • Pent-4-yn-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve pent-4-yn-1-ol (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add pyridine (1.5 eq.) to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers and wash with deionized water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the synthesized initiator using ¹H NMR and ¹³C NMR spectroscopy. The product should be stored at low temperatures (-20 °C is recommended) under an inert atmosphere.[1][2]

Polymerization of 2-Ethyl-2-oxazoline

This protocol describes a typical procedure for the CROP of 2-ethyl-2-oxazoline to yield a well-defined, alkyne-terminated polymer.

Materials:

  • This compound (initiator)

  • 2-Ethyl-2-oxazoline (monomer), freshly distilled over CaH₂

  • Acetonitrile (solvent), anhydrous

  • Methanol (terminating agent)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Preparation: Under an inert atmosphere, add the desired amount of this compound initiator to a flame-dried Schlenk flask. The amount of initiator will determine the target molecular weight of the polymer (Mₙ = [Monomer]/[Initiator] × Mₘ₋ₘₒₙₒₘₑᵣ).

  • Solvent and Monomer Addition: Add anhydrous acetonitrile to dissolve the initiator. Then, add the freshly distilled 2-ethyl-2-oxazoline monomer via syringe.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 80-100 °C).[3] The polymerization is typically allowed to proceed for a specific time, which can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination: After the desired monomer conversion is reached (or the reaction is complete), cool the flask to room temperature and terminate the polymerization by adding a small amount of methanol.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold diethyl ether. The precipitated polymer can be collected by filtration or centrifugation. This process should be repeated 2-3 times to ensure the removal of unreacted monomer and residual solvent.

  • Drying: Dry the purified polymer under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.

Characterization and Data

Thorough characterization is crucial to confirm the successful synthesis of the desired polymer.

Key Characterization Techniques:

  • ¹H NMR Spectroscopy: Used to determine monomer conversion, confirm the presence of the terminal alkyne group from the initiator, and verify the overall polymer structure.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A low PDI (typically < 1.2) is indicative of a well-controlled, living polymerization.[4]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides detailed information about the polymer's molecular weight distribution and can confirm the mass of the end groups, verifying the successful initiation and termination steps.[4]

Table 1: Representative Data for Poly(2-ethyl-2-oxazoline) Synthesis

Target DP[M]/[I] RatioReaction Time (h)Monomer Conversion (%)Mₙ (Theoretical) ( g/mol )Mₙ (GPC) ( g/mol )PDI (GPC)
2525:14>982,4752,5001.10
5050:18>984,9505,1001.12
100100:116>959,90010,2001.15

Note: The values presented are typical and may vary depending on the specific reaction conditions.

Post-Polymerization Modification: The Power of "Click" Chemistry

The true utility of this synthetic strategy is realized in the post-polymerization modification step. The terminal alkyne group is a versatile handle for the attachment of a wide array of molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6][7]

General Protocol for CuAAC "Click" Reaction:

  • Dissolve the alkyne-terminated polymer in a suitable solvent (e.g., DMF, DMSO, or water/t-butanol mixtures).

  • Add the azide-functionalized molecule of interest (1.1 - 1.5 equivalents).

  • Add a copper(I) source (e.g., CuBr or CuSO₄/sodium ascorbate).

  • Add a ligand to stabilize the copper(I) catalyst (e.g., PMDETA or TBTA).

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC, NMR, or IR spectroscopy).

  • Purify the functionalized polymer by dialysis, precipitation, or column chromatography to remove the catalyst and excess reagents.

Post_Polymerization_Modification AlkynePolymer α-Alkyne-Terminated Polymer ClickReaction CuAAC 'Click' Reaction (Cu(I) catalyst, ligand) AlkynePolymer->ClickReaction AzideMolecule Azide-Functionalized Molecule (Drug, Dye, Ligand, etc.) AzideMolecule->ClickReaction FunctionalizedPolymer Functionalized Polymer ClickReaction->FunctionalizedPolymer

Sources

Application Note: Strategic Incorporation of a Terminal Alkyne Moiety Using 4-Pentynyl p-Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The terminal alkyne is a uniquely versatile functional group, pivotal in modern chemical synthesis and drug discovery, primarily due to its role in the Nobel Prize-winning "click chemistry".[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of a terminal alkyne onto a variety of nucleophilic molecules using 4-pentynyl p-tosylate. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure successful and reproducible outcomes.

Introduction: The Power of the Terminal Alkyne

The terminal alkyne functionality has become an indispensable tool in the molecular sciences. Its linear geometry and high reactivity make it a key player in a multitude of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction's high efficiency, selectivity, and biocompatibility have revolutionized the synthesis of complex molecular architectures, from novel therapeutic agents to advanced materials.[2] The ability to readily introduce a terminal alkyne onto a molecule of interest is therefore of paramount importance for researchers engaged in lead optimization, bioconjugation, and the development of targeted therapeutics.

Why 4-Pentynyl p-Tosylate? The Chemistry of Activation

Directly alkylating a nucleophile with 4-pentyn-1-ol is inefficient because the hydroxyl group (-OH) is a poor leaving group.[3][4] To facilitate the desired nucleophilic substitution, the hydroxyl group must be converted into a good leaving group. This is where the p-toluenesulfonyl (tosyl) group comes into play.

The tosyl group (Ts), derived from p-toluenesulfonyl chloride (TsCl), is an excellent activating group for alcohols.[5] The resulting tosylate ester, 4-pentynyl p-tosylate, possesses a highly stabilized leaving group, the tosylate anion. The stability of the tosylate anion is due to the delocalization of the negative charge through resonance across the sulfonyl group and the aromatic ring. This makes the tosylate an exceptionally good leaving group, readily displaced by a wide range of nucleophiles in an SN2 reaction.

The use of 4-pentynyl p-tosylate offers several advantages:

  • High Reactivity: The excellent leaving group ability of the tosylate ensures efficient alkylation under mild conditions.[6]

  • Versatility: It can be used to alkylate a broad range of nucleophiles, including amines, phenols, thiols, and carbanions.

  • Commercial Availability: 4-Pentynyl p-tosylate and its precursors are commercially available, streamlining the synthetic process.[7][8]

Reaction Mechanism and Experimental Workflow

The overall process involves a two-step sequence: the tosylation of 4-pentyn-1-ol followed by the nucleophilic substitution with the desired molecule.

Reaction Mechanism

The tosylation of 4-pentyn-1-ol proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of p-toluenesulfonyl chloride, with a base like pyridine serving to neutralize the HCl byproduct.[9][10] The subsequent alkylation is a classic SN2 reaction where the nucleophile attacks the carbon atom attached to the tosylate group, leading to the displacement of the tosylate and the formation of the new carbon-nucleophile bond.

Reaction Mechanism cluster_step1 Step 1: Tosylation of 4-Pentyn-1-ol cluster_step2 Step 2: Nucleophilic Substitution (SN2) 4-Pentyn-1-ol 4-Pentyn-1-ol intermediate1 Intermediate 4-Pentyn-1-ol->intermediate1 Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->intermediate1 Base Base (e.g., Pyridine) Base->intermediate1 4-Pentynyl-p-tosylate 4-Pentynyl p-Tosylate transition_state Transition State 4-Pentynyl-p-tosylate->transition_state SN2 Attack intermediate1->4-Pentynyl-p-tosylate Deprotonation Nucleophile Nucleophile (Nu-H or Nu⁻) Nucleophile->transition_state Product Alkyne-Modified Molecule Tosylate_Anion Tosylate Anion (TsO⁻) transition_state->Product transition_state->Tosylate_Anion Leaving Group Departure Experimental Workflow Start Start: Reagents & Glassware Reaction_Setup Reaction Setup: - Dissolve Nucleophile - Add Base - Add 4-Pentynyl p-Tosylate Start->Reaction_Setup Reaction Reaction: - Stir at appropriate temperature - Monitor by TLC Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction->Workup Purification Purification: - Concentrate crude product - Column Chromatography Workup->Purification Characterization Characterization: - NMR, Mass Spectrometry, IR Purification->Characterization End End: Pure Product Characterization->End

Caption: A typical experimental workflow for alkyne incorporation.

Detailed Experimental Protocol: Alkylation of a Phenolic Nucleophile

This protocol details the alkylation of 4-methoxyphenol as a representative example. The principles can be adapted for other nucleophiles with appropriate adjustments to the base and reaction conditions.

Materials:

  • 4-Pentynyl p-tosylate (1.0 eq) [7][8]* 4-Methoxyphenol (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Add 4-pentynyl p-tosylate (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and rinse the solid with acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Solvent Anhydrous polar aprotic (e.g., Acetone, DMF, Acetonitrile)Aprotic solvents are preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents. Ensure the solvent is anhydrous to prevent hydrolysis of the tosylate.
Base Weak inorganic base (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic base (e.g., DBU)The base deprotonates the nucleophile, increasing its nucleophilicity. For sensitive substrates, a milder base may be necessary. If the reaction is slow, a stronger base might be required.
Temperature Room temperature to refluxThe reaction rate increases with temperature. However, for sensitive substrates, lower temperatures may be necessary to minimize side reactions.
Reaction Time 12-48 hoursMonitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times can lead to decomposition of the product.
Purification Flash column chromatographyThis is the most common method for purifying the final product. The choice of eluent will depend on the polarity of the product.

Conclusion

4-Pentynyl p-tosylate is a highly effective and versatile reagent for the incorporation of a terminal alkyne moiety onto a wide range of molecules. By understanding the underlying principles of tosylate activation and SN2 reactions, researchers can confidently employ this methodology to synthesize novel compounds for applications in drug discovery, chemical biology, and materials science. The provided protocol serves as a robust starting point for the successful implementation of this important synthetic transformation.

References

  • Beilstein Journals. (n.d.). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

  • LookChem. (n.d.). Pent-4-YN-1-YL 4-methylbenzenesulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azide-alkyne Fragments for 'Click' Chemical Applications. Formation of Chiral 1,4-Disubstituted-(β-alkyl)-γ-1,2,3-triazole Scaffolds from Orthogonally Protected Chiral β-Alkyl-trialkylsilyl-γ-pentynyl Azides and Chiral β-Alkyl-γ-pentynyl-alcohols. Retrieved from [Link]

  • Sharpless Lab, The Scripps Research Institute. (n.d.). Click Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Preparation of Terminal Alkynes from Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of Terminal Alkynes from Alkenes. Retrieved from [Link]

  • PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide. Retrieved from [Link]

  • PubMed. (2015). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Retrieved from [Link]

  • YouTube. (2018). 12.5c Formation of Tosylate Esters. Retrieved from [Link]

  • PubMed. (2006). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2017). Can the alkyl p-toluenesulfonate be used to alkylate the amide group present in any organic compounds? Retrieved from [Link]

  • Girolami Group Website - University of Illinois. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) P-TOLUENESULFONIC ACID (P-TSA) CATALYZED EFFICIENT SYNTHESIS OF BENZIMIDAZOLES AND IMIDAZOLINES UNDER THERMAL CONDITION. Retrieved from [Link]

Sources

Harnessing Pent-4-ynyl 4-Methylbenzenesulfonate for the Strategic Preparation of Substrates for Advanced Enzymatic and Chemical Ligation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of enzymatic specificity and bioorthogonal chemistry has created powerful tools for biological research and therapeutic development. A key strategy in this domain is the site-specific introduction of small, inert chemical handles onto biomolecules, which can then be used for downstream conjugation. This application note provides a detailed guide on the use of pent-4-ynyl 4-methylbenzenesulfonate, a highly efficient alkylating agent, for the preparation of terminal alkyne-modified substrates. We will explore the underlying chemical principles, provide step-by-step protocols for substrate modification and subsequent ligation, and discuss the causality behind key experimental choices. This guide is intended for researchers seeking to create custom substrates for enzymatic assays, develop targeted bioconjugates, and explore novel chemoenzymatic ligation strategies.

Introduction: The Chemoenzymatic Paradigm

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development.[1][2] Traditional methods often rely on reactions targeting common functional groups like primary amines (e.g., lysine residues), which can lead to heterogeneous products.[1] A more elegant approach involves a two-stage "chemoenzymatic" strategy. First, an enzyme is used to selectively process a specifically modified substrate. Second, a bioorthogonal chemical reaction is used to ligate a molecule of interest to the modified product.

The terminal alkyne group is an ideal bioorthogonal handle for this purpose. It is small, metabolically stable, and absent in most biological systems, ensuring that it reacts only with its designated partner.[3] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a robust and highly efficient reaction that specifically joins an alkyne with an azide to form a stable triazole linkage.[3][4]

This compound (also known as 4-pentynyl p-tosylate) emerges as a superior reagent for installing this crucial alkyne handle. It functions as a potent electrophile, enabling the straightforward alkylation of various nucleophilic functional groups (e.g., hydroxyls, amines, thiols) commonly found on biological substrates.

Principle of Substrate Modification

The efficacy of this compound lies in its chemical structure. The tosylate (4-methylbenzenesulfonate) moiety is an excellent leaving group because its negative charge is delocalized and stabilized by the resonance of the sulfonate group and the aromatic ring. This makes the carbon atom to which it is attached highly susceptible to nucleophilic attack.

When a substrate containing a nucleophilic group (such as an alcohol, R-OH) is treated with this compound in the presence of a suitable base, a classical SN2 reaction occurs. The base deprotonates the nucleophile, increasing its reactivity, and the resulting anion attacks the electrophilic carbon, displacing the tosylate group to form a stable ether linkage and introducing the pent-4-ynyl group.

Sources

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with Pent-4-ynyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pent-4-ynyl 4-methylbenzenesulfonate (pent-4-ynyl tosylate) in alkylation reactions. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during its use, particularly the issue of low product yield. As a highly reactive alkylating agent, success with pent-4-ynyl tosylate hinges on carefully controlling reaction parameters to favor the desired nucleophilic substitution pathway over competing side reactions.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols to enhance reaction outcomes.

Problem 1: Low to No Product Formation with Significant Unreacted Starting Material

Question: I've run my alkylation reaction, but TLC and NMR analysis show mostly my unreacted nucleophile and some remaining pent-4-ynyl tosylate. What factors could be leading to this poor conversion?

Answer: This issue typically points to insufficient reactivity of the nucleophile or suboptimal reaction conditions that fail to facilitate the SN2 reaction. The tosylate group is an excellent leaving group, so the barrier is often related to the nucleophile's ability to attack the electrophilic carbon.[1][2][3]

Causality and Optimization Steps:

  • Insufficient Nucleophile Activation: Many nucleophiles (e.g., phenols, thiols, secondary amines) require deprotonation by a base to become sufficiently nucleophilic. If the base is too weak or used in stoichiometric amounts, an equilibrium will exist, leaving a significant portion of the nucleophile in its less reactive, protonated state.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of a suitable base. For moderately acidic nucleophiles (pKa 10-15), bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are effective.[4][5][6] For less acidic nucleophiles, a stronger, non-nucleophilic base like sodium hydride (NaH) or DBU (1,8-Diazabicycloundec-7-ene) is required.

  • Improper Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions. For SN2 reactions, polar aprotic solvents are superior.[7][8]

    • Explanation: Polar aprotic solvents (e.g., DMF, DMSO, THF, Acetonitrile) effectively solvate the counter-ion (e.g., K⁺ from K₂CO₃) but do not form a tight solvation shell around the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive.[9] In contrast, polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, creating a bulky solvation shell that hinders its approach to the electrophilic carbon, thus slowing the reaction.[9][10]

    • Solution: Switch from any protic or non-polar solvent to a dry, polar aprotic solvent like DMF or acetonitrile.

Optimized General Protocol for Alkylation

This protocol provides a robust starting point for the alkylation of a generic nucleophile (Nu-H).

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.0 eq) and dry, polar aprotic solvent (e.g., DMF, 0.1-0.5 M).

  • Add the base (e.g., K₂CO₃, 1.5 eq) and stir the suspension for 30-60 minutes at room temperature to ensure complete deprotonation of the nucleophile.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same dry solvent.

  • Add the tosylate solution dropwise to the stirring nucleophile/base mixture at 0 °C to control any initial exotherm.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

Problem 2: Significant Formation of an Elimination Byproduct

Question: My reaction yields are low, and I've isolated a byproduct with a mass corresponding to the elimination of p-toluenesulfonic acid. How can I suppress this competing reaction?

Answer: This is a classic problem when using good leaving groups like tosylates. The base required to activate your nucleophile can also act as a base to promote an E2 elimination reaction, especially at elevated temperatures.[11][12]

Causality and Optimization Steps:

  • Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions but are favored by entropy.[13] Consequently, increasing the reaction temperature will disproportionately increase the rate of elimination.[12][13]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable substitution rate. Start at 0 °C and only warm to room temperature if necessary. Avoid heating the reaction unless all other options have been exhausted.

  • Base Selection: Sterically hindered, non-nucleophilic bases are less likely to abstract the proton adjacent to the tosylate group, which is required for the E2 mechanism.

    • Solution: If a strong base is needed, consider using a bulky base like DBU or Proton Sponge (1,8-Bis(dimethylamino)naphthalene). For many applications, a weaker, heterogeneous base like K₂CO₃ is sufficient and less likely to cause elimination than a strong, soluble base like NaH or an alkoxide.

Visualizing the Competing Pathways

The following diagrams illustrate the desired SN2 alkylation versus the undesired E2 elimination.

sn2_reaction reagents Nucleophile (Nu:⁻) + Pent-4-ynyl-OTs transition_state Transition State [Nu---C---OTs]⁻ reagents->transition_state Sₙ2 Attack product Alkylated Product (Nu-Pent-4-ynyl) + TsO⁻ transition_state->product Leaving Group Departure

Caption: Desired SN2 alkylation pathway.

e2_reaction reagents Base (B:) + Pent-4-ynyl-OTs transition_state Concerted Transition State reagents->transition_state Proton Abstraction product Penta-1,4-diene + B-H + TsO⁻ transition_state->product Double Bond Formation & Leaving Group Departure

Caption: Competing E2 elimination pathway.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable? How should it be stored?

A1: Pent-4-ynyl tosylate is a reactive molecule and should be handled with care. While more stable than allylic or propargylic tosylates, it can degrade over time, especially if exposed to heat, moisture, or light.[14][15] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere at -20°C.[16] For best results, use freshly prepared or recently purchased material.

Q2: My yields are still low despite optimization. Could the tosylate be decomposing before it reacts?

A2: Yes, this is a possibility. If the tosylate is particularly sensitive or if the reaction requires prolonged heating, decomposition can become a significant issue. An alternative strategy is to generate the tosylate in situ from the more stable pent-4-yn-1-ol. This approach ensures the reactive tosylate is consumed by the nucleophile as soon as it is formed.

Protocol for In Situ Tosylation and Alkylation
  • In a flame-dried flask under N₂, dissolve pent-4-yn-1-ol (1.0 eq), the nucleophile (1.1 eq), and a non-nucleophilic base like triethylamine (TEA) or pyridine (2.0 eq) in dry dichloromethane (DCM) or THF.

  • Cool the mixture to 0 °C.

  • Dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of the same solvent and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC for the consumption of the alcohol and the appearance of the final product.

  • Work up the reaction as described in the general alkylation protocol. Note: Pyridine can sometimes promote elimination, so careful temperature control is crucial.[11]

Q3: What are some alternative leaving groups if the tosylate proves too problematic?

A3: If the tosylate leaving group is too reactive and prone to elimination, you can switch to a slightly less reactive leaving group. Conversely, if reactivity is the issue, a more reactive leaving group can be used.

Leaving GroupAbbreviationRelative ReactivityComments
Triflate -OTfMore ReactiveExcellent leaving group, but more expensive and can be even more prone to elimination.[3][17]
Tosylate -OTsBaseline Good balance of reactivity and stability; widely used.[1]
Mesylate -OMsSlightly Less ReactiveBehaves very similarly to tosylate, sometimes offering slightly better stability.[1]
Bromide/Iodide -Br / -ILess ReactivePrepared from the alcohol using reagents like PBr₃ or PPh₃/I₂. Good for SN2, but the preparation conditions can be harsh.[18][19]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting nucleophile, the pent-4-ynyl tosylate, and the expected product (typically a mobile phase like 20-30% ethyl acetate in hexanes). Staining with potassium permanganate (KMnO₄) is effective for visualizing the product, as the alkyne moiety will react readily. For more quantitative analysis, taking aliquots for LC-MS or ¹H NMR analysis is recommended.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve issues with your alkylation reaction.

troubleshooting_workflow start Low Yield with Pent-4-ynyl Tosylate check_conversion TLC/NMR Analysis: What is present? start->check_conversion unreacted_sm Problem: Unreacted Starting Materials check_conversion->unreacted_sm Mostly Starting Material elimination_product Problem: Elimination Byproduct Observed check_conversion->elimination_product Byproduct with Δm = -TsOH sol_base 1. Increase Base Equivalents (1.1-1.5 eq) unreacted_sm->sol_base sol_temp 1. Lower Reaction Temperature (0°C to RT) elimination_product->sol_temp sol_solvent 2. Switch to Polar Aprotic Solvent (DMF, Acetonitrile) sol_base->sol_solvent sol_strength 3. Use Stronger Base (e.g., NaH) sol_solvent->sol_strength success Improved Yield sol_strength->success sol_base_type 2. Use Weaker or Bulky Base (K₂CO₃, DBU) sol_temp->sol_base_type sol_base_type->success

Caption: Systematic workflow for troubleshooting low alkylation yields.

References
  • Kazemi, F., et al. (2007). Consideration of selectivity in tosylation of alcohols in the absence of KOH. ResearchGate. [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?[Link]

  • NESACS. (n.d.). Summer Scholar Report. [Link]

  • LookChem. (n.d.). Pent-4-YN-1-YL 4-methylbenzenesulfonate. [Link]

  • Glasp. (2010). Solvent Effects on Sn1 and Sn2 Reactions | Video Summary and Q&A. [Link]

  • ResearchGate. (n.d.). Solvent effects on the structure of SN2 transition states. [Link]

  • Sciencemadness.org. (n.d.). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Kazemi, F., et al. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron, 63(23), 5083-5087.
  • YouTube. (2014). Solvent Effects on Sn2 Reactions. [Link]

  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • LibreTexts Chemistry. (2024). Reactions of Alcohols. [Link]

  • Bleus, S., et al. (2024). Aqueous sodium tosylate: a sustainable medium for alkylations. Green Chemistry. [Link]

  • Keki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC - NIH. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Saito, K. (2023). Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. Synthesis. [Link]

  • Luyben, W. L. (2009). Design and Control of an Autorefrigerated Alkylation Process. ACS Publications. [Link]

  • Morressier. (2016). Toward a method for synthesis of allylic tosylates. [Link]

  • Molecules. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. [Link]

  • NIH. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]

  • Wikipedia. (n.d.). Tosyl group. [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. [Link]

  • Master Organic Chemistry. (2025). What Makes A Good Leaving Group. [Link]

  • Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat. [Link]

  • YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions. [Link]

  • YouTube. (2016). Leaving Group Derivatives. [Link]

  • PubMed Central. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]

  • ResearchGate. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. [Link]

  • YouTube. (2019). formation of tosylates & mesylates. [Link]

  • YouTube. (2018). 12.5c Formation of Tosylate Esters. [Link]

  • PubChem. (n.d.). Pent-4-en-1-yl methanesulfonate. [Link]

Sources

troubleshooting guide for pent-4-ynyl 4-methylbenzenesulfonate click reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically involving pent-4-ynyl 4-methylbenzenesulfonate . As Senior Application Scientists, we move beyond simple protocols to explain the causal factors behind common experimental challenges, ensuring a deeper understanding and more effective problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of this compound in my reaction?

This compound serves as the terminal alkyne component in the CuAAC reaction. The terminal alkyne is essential for reacting with an azide partner to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1] This molecule is bifunctional:

  • The Alkyne Group (-C≡CH): This is the reactive moiety for the click reaction.

  • The Tosylate Group (-OTs): The 4-methylbenzenesulfonate (tosylate) is an excellent leaving group. This makes the carbon atom it is attached to highly susceptible to nucleophilic attack, allowing for subsequent functionalization after the click reaction is complete.[2]

Q2: My click reaction failed completely. What is the most common reason for zero product formation?

The most frequent culprit for a complete reaction failure is the deactivation of the copper catalyst. The active catalytic species is Copper(I) (Cu⁺).[3] If exposed to oxygen, Cu(I) is readily oxidized to the inactive Copper(II) (Cu²⁺) state.[4] This oxidation halts the catalytic cycle before it can even begin.

Q3: What are the primary side reactions I should be aware of when using this specific alkyne?

With this compound, you should be vigilant for two main classes of side reactions:

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen and copper ions, terminal alkynes can dimerize to form a symmetric 1,3-diyne byproduct. This is a common issue in CuAAC reactions and is promoted by the same conditions that deactivate the catalyst (excess Cu(II) and oxygen).[3][5]

  • Tosylate Displacement/Elimination: Because the tosylate is a very good leaving group, it can be displaced by nucleophiles present in the reaction mixture (e.g., residual amines, anions) or undergo elimination reactions, especially if the reaction is heated or basic conditions are used.[2]

Q4: Is a stabilizing ligand for the copper catalyst truly necessary?

While not strictly required for all setups, using a stabilizing ligand is highly recommended and often critical for success. Ligands such as Tris-(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) play a crucial role in protecting the Cu(I) catalyst from oxidation and disproportionation.[3][5] This leads to a more efficient and reproducible reaction, especially when working with sensitive substrates or at low concentrations.[6]

In-Depth Troubleshooting Guide

This guide is structured by the specific problem you are observing in your experiment.

Problem 1: Low to No Product Yield

A low yield of the desired triazole product is a common but solvable issue. The underlying cause often relates to the catalyst, reaction conditions, or the stability of your starting materials.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Inactive Copper Catalyst The active Cu(I) catalyst is the engine of this reaction. Its oxidation to Cu(II) by dissolved oxygen in your solvents is the primary failure mode.[3] Using a Cu(II) salt (like CuSO₄) without a sufficient amount of reducing agent means the active Cu(I) is never generated in the required concentration.[7]1. Degas Solvents: Before adding any reagents, thoroughly degas all solvents and your reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3] 2. Use Excess Reducing Agent: When using a Cu(II) precursor, ensure you have a slight excess of a reducing agent like sodium ascorbate to both generate Cu(I) and scavenge any residual oxygen.[1] 3. Add a Ligand: Use a stabilizing ligand (e.g., THPTA) to protect the Cu(I) state throughout the reaction.[4]
Poor Reagent Quality or Stability This compound, while generally stable, can degrade over time, especially if improperly stored. The tosylate group can be sensitive to moisture and nucleophiles. Azide partners can also be unstable.1. Verify Purity: Check the purity of your starting materials via NMR or LC-MS. 2. Proper Storage: Store the tosylate alkyne in a cool, dry place, preferably under an inert atmosphere.[8] 3. Use Fresh Reagents: If in doubt, use freshly prepared or newly purchased starting materials.
Suboptimal Reaction Conditions Poor solubility of either the alkyne or the azide can prevent them from interacting with the catalyst. While many click reactions work at room temperature, some sterically hindered substrates may require gentle heating to overcome the activation energy barrier.[3]1. Optimize Solvent System: If reactants are not fully dissolved, use a co-solvent system. Common mixtures include t-BuOH/H₂O, DMF/H₂O, or adding DMSO to improve solubility.[7][9] 2. Gentle Heating: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60°C).[10] Monitor carefully to avoid tosylate-related side reactions.
Problem 2: Formation of Multiple Unidentified Products

The appearance of multiple spots on a TLC plate or peaks in an LC-MS trace indicates competing side reactions are occurring.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Oxidative Homocoupling The Glaser coupling of your alkyne is catalyzed by Cu(II) ions in the presence of an oxidant (oxygen).[3] If your reaction conditions allow for the buildup of Cu(II), this byproduct is highly likely.This issue shares its solution with catalyst inactivity. Rigorously exclude oxygen through degassing and maintaining an inert atmosphere. The use of sodium ascorbate and a stabilizing ligand will keep the copper in the Cu(I) state, effectively shutting down this side reaction pathway.[3]
Tosylate Group Reactivity The tosylate is an excellent leaving group designed for subsequent reactions. However, if your azide partner or other components in the mixture are nucleophilic (e.g., an amine-containing azide), they may attack the carbon bearing the tosylate, leading to undesired substitution products instead of or in addition to the click reaction.[2]1. Control pH: Avoid basic conditions which can promote both SN2 and E2 reactions on the tosylate. The CuAAC reaction is generally tolerant of a pH range from 4 to 12.[1] 2. Lower Temperature: Perform the reaction at room temperature if possible, as higher temperatures can accelerate substitution/elimination side reactions. 3. Protect Functional Groups: If your azide contains a potent nucleophilic group, consider a protection strategy for that group before performing the click reaction.
Problem 3: Difficulty in Product Purification

Even with a high-yielding reaction, isolating the final product can be challenging.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Residual Copper Catalyst Copper ions can be difficult to remove and may interfere with downstream applications, particularly in biological systems.1. Chelating Resins: Use a copper-chelating resin (e.g., Chelex) to selectively remove copper ions from the reaction mixture. 2. Ammonia Wash: A dilute aqueous ammonia solution can be used during an aqueous workup to form a water-soluble copper-ammonia complex, which can then be extracted from the organic layer. 3. Filtration: For larger molecules like proteins or oligonucleotides, molecular weight cut-off (MWCO) centrifugation can be an effective method to separate the small molecule catalyst.[11]
Separating from Starting Materials If the reaction did not go to completion, the polarity of the final triazole product may be very similar to that of the starting alkyne or azide, making chromatographic separation difficult.1. Use an Excess of One Reagent: Drive the reaction to completion by using a slight excess (e.g., 1.1-1.2 equivalents) of the less valuable or more easily removed starting material. 2. Scavenger Resins: If one of your starting materials has a suitable functional group, a scavenger resin can be used to selectively bind and remove the unreacted material.

Visualizations & Workflows

The CuAAC Catalytic Cycle

The following diagram illustrates the widely accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Understanding this cycle is key to diagnosing issues related to the catalyst's function.

CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle cluster_deactivation Deactivation Pathway Cu_I Cu(I) Catalyst Copper_Acetylide Cu(I)-Acetylide Complex Cu_I->Copper_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Metallacycle Six-membered Cu(III) Metallacycle Product Triazole Product Copper_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H⁺ (Protonolysis) Triazolide->Product Releases Product Cu_II Inactive Cu(II) O2 O₂ O2->Cu_II Cu_I_Deactivation Cu(I) Catalyst Cu_I_Deactivation->Cu_II Oxidation

Caption: The catalytic cycle of the CuAAC reaction, highlighting the central role of the Cu(I) species and its deactivation pathway via oxidation.

Troubleshooting Decision Tree

Use this workflow to systematically diagnose issues with your reaction.

Troubleshooting_Tree start Reaction Start check_tlc Monitor Reaction (TLC/LC-MS) start->check_tlc no_product No Product Formation check_tlc->no_product No new spot low_yield Low Yield check_tlc->low_yield Faint product spot, starting material remains side_products Multiple Side Products check_tlc->side_products Multiple new spots success High Yield - Proceed to Purification check_tlc->success Clean conversion catalyst_issue Check Catalyst System: - Degas Solvents? - Fresh Reducing Agent? - Using a Ligand? no_product->catalyst_issue reagent_issue Check Reagents: - Purity (NMR/MS)? - Proper Storage? low_yield->reagent_issue conditions_issue Check Conditions: - Full Solubility? - Gentle Heating? low_yield->conditions_issue glaser_issue Suspect Glaser Coupling: - Rigorously Exclude O₂ side_products->glaser_issue tosylate_issue Suspect Tosylate Reactivity: - Check pH - Lower Temperature side_products->tosylate_issue

Caption: A decision tree to guide troubleshooting based on reaction monitoring outcomes.

Experimental Protocols

Protocol 1: General CuAAC Reaction

This protocol provides a robust starting point for the click reaction between this compound and a generic azide partner.

  • Reagent Preparation:

    • Prepare stock solutions of:

      • Copper(II) Sulfate (CuSO₄·5H₂O): 100 mM in deionized water.

      • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

      • THPTA (or other ligand): 100 mM in deionized water or DMSO.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve the azide partner (1.0 eq) and this compound (1.1 eq) in your chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • Degas the solution by bubbling with Argon or Nitrogen for 20 minutes.

  • Catalyst Addition (Order is Critical):

    • Add the THPTA ligand solution (5 mol%).

    • Add the CuSO₄ solution (1-5 mol%). The solution may turn a faint blue.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10-20 mol%). The solution should become colorless or pale yellow.[6]

  • Reaction Monitoring:

    • Seal the vial and stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the limiting reagent is consumed.

  • Workup and Purification:

    • Once complete, dilute the reaction with ethyl acetate and water.

    • Wash the organic layer with a dilute aqueous ammonia solution to remove copper, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

References

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (n.d.). MDPI. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie (International Ed. in English), 48(52), 9879–9883. [Link]

  • Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). (n.d.). ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Pent-4-YN-1-YL 4-methylbenzenesulfonate. (n.d.). LookChem. [Link]

  • Ramlal, S., Mohamed, N., Govender, T., & Kruger, H. G. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. ACS Omega, 8(10), 9399–9407. [Link]

  • Hello all, Please help me to do click reaction? (2021). ResearchGate. [Link]

  • Click Chemistry. (n.d.). Sharpless Lab, The Scripps Research Institute. [Link]

  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2019). ResearchGate. [Link]

  • Ghashghaei, O., & Fokin, V. V. (2017). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Beilstein Journal of Organic Chemistry, 13, 2736–2759. [Link]

  • Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery. [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? (2021). ResearchGate. [Link]

Sources

Technical Support Center: Purification Strategies for Pent-4-ynyl 4-Methylbenzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions concerning the removal of tosyl-containing byproducts from reactions that synthesize or utilize pent-4-ynyl 4-methylbenzenesulfonate. Our guidance is grounded in established chemical principles and validated experimental practices to ensure the integrity and reproducibility of your work.

Introduction: The Challenge of Tosyl Byproducts

The synthesis of this compound, a valuable bifunctional molecule in organic synthesis, typically involves the reaction of pent-4-yn-1-ol with p-toluenesulfonyl chloride (TsCl). While effective, this reaction invariably introduces tosyl-containing impurities that must be meticulously removed. The primary byproducts are unreacted p-toluenesulfonyl chloride (TsCl) and its hydrolysis product, p-toluenesulfonic acid (TsOH). In reactions where an amine base such as pyridine or triethylamine is used, the corresponding hydrochloride salt will also be present. Efficient removal of these byproducts is critical for the success of subsequent reactions.[1] This guide provides a systematic approach to diagnosing and resolving common purification challenges.

Troubleshooting Guide: Isolating Your Product

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My crude NMR shows significant unreacted p-toluenesulfonyl chloride (TsCl) even after an aqueous workup. How can I remove it?

Answer:

This is a common issue, as TsCl can be surprisingly resistant to hydrolysis, especially in non-polar organic solvents. Here are several effective strategies, ranging from simple modifications of your workup to more specialized techniques.

  • Optimized Aqueous Workup: A simple aqueous wash is often insufficient. The most effective method is to quench the reaction with a mild aqueous base.[2] This converts the unreacted TsCl to the highly water-soluble sodium p-toluenesulfonate.

    • Protocol: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30-60 minutes.[2] This extended stirring time allows for the complete hydrolysis and neutralization of the excess TsCl. Afterwards, proceed with your standard liquid-liquid extraction.

  • Amine Scavengers: If the basic wash is ineffective or your product is base-sensitive, employing a scavenger is an excellent alternative. Amine-functionalized silica gels are particularly effective.[2]

    • Protocol: To the crude reaction mixture, add an amine-functionalized scavenger resin (typically 2-4 equivalents relative to the excess TsCl). Stir the slurry at room temperature, monitoring the disappearance of the TsCl spot by Thin Layer Chromatography (TLC). Once the TsCl is consumed (which can take from 1 to 24 hours), filter the mixture to remove the resin.[2] Rinse the resin with a small amount of the reaction solvent and combine the filtrates before concentrating.[2]

  • Cellulosic Quench: A simple and environmentally friendly method involves the use of cellulosic material, such as filter paper, which reacts with the excess TsCl.[2][3]

    • Protocol: Add small pieces of standard filter paper to the reaction mixture along with a slight excess of pyridine. Sonication can accelerate the process.[3] After about an hour, the TsCl will have reacted with the cellulose and can be removed by simple filtration.[3]

Question 2: I've removed the TsCl, but now my product is contaminated with p-toluenesulfonic acid (TsOH). What is the best way to remove it?

Answer:

p-Toluenesulfonic acid (TsOH) is a strong organic acid and is generally highly soluble in water and other polar solvents, which simplifies its removal.[4][5]

  • Basic Aqueous Extraction: The most straightforward method is to wash the organic layer with a mild aqueous base.[2]

    • Protocol: During your workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This deprotonates the sulfonic acid, forming the sodium p-toluenesulfonate salt, which is highly soluble in the aqueous layer and thus easily removed.[2] Repeat the wash, and then follow with a brine wash to help remove residual water from the organic layer.[2]

Question 3: My product and the tosyl byproducts are co-eluting during column chromatography. How can I improve the separation?

Answer:

Co-elution can be a significant challenge, especially if the polarity of your product and the impurities are similar.[6] Here's a systematic approach to optimizing your chromatographic separation.

  • Solvent System Modification: The choice of eluent is critical. For tosylated compounds, common solvent systems include ethyl acetate/hexanes.[2] If you are experiencing co-elution, try the following:

    • Decrease the polarity of the eluent system. A less polar mobile phase will increase the retention time of all compounds on the silica gel, potentially improving separation.

    • Introduce a different solvent to alter the selectivity. For example, adding a small amount of dichloromethane or toluene to your hexane/ethyl acetate mixture can change the interactions between your compounds and the stationary phase, leading to better separation.

  • TLC for Method Development: Use TLC to screen various solvent systems before committing to a column. Sometimes, multiple elutions of the same TLC plate can reveal separation that is not apparent after a single elution.[6]

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. Alternatively, reverse-phase chromatography (C18) may be an option if your product is sufficiently non-polar.

Question 4: I am attempting to purify my product by recrystallization, but it either oils out or the yield is very low. What can I do?

Answer:

Recrystallization is a powerful purification technique for solid products, but it requires careful solvent selection.[2][7]

  • Systematic Solvent Screening: The ideal recrystallization solvent (or solvent system) is one in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the tosyl impurities remain in solution.[2]

    • Procedure: In small test tubes, test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures like ethyl acetate/hexanes) at room temperature and with heating. A good solvent will fully dissolve the product when hot and result in crystal formation upon cooling.

  • Inducing Crystallization: If your product oils out, it may be due to supersaturation or the presence of impurities that inhibit crystal lattice formation.

    • Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Add a seed crystal of pure product, if available.

    • Cool the solution very slowly to encourage the formation of larger, purer crystals.[2] An initial slow cooling to room temperature followed by further cooling in an ice bath is often effective.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical byproducts in a reaction to synthesize this compound? A1: The primary byproducts are unreacted p-toluenesulfonyl chloride (TsCl), its hydrolysis product p-toluenesulfonic acid (TsOH), and if an amine base like pyridine is used, the corresponding pyridinium hydrochloride salt.

Q2: Why is it important to remove tosyl byproducts? A2: Unreacted TsCl can interfere with subsequent reactions, for example, by reacting with nucleophiles that are intended to displace the tosylate leaving group.[1] TsOH is a strong acid and can catalyze unwanted side reactions or degrade acid-sensitive functional groups.

Q3: Can I use water to quench the reaction? A3: While adding water will hydrolyze excess TsCl to TsOH, it is often a slow process. Quenching with an aqueous basic solution, such as sodium bicarbonate, is more efficient as it neutralizes the resulting TsOH and facilitates its removal into the aqueous phase.[2]

Q4: Are there any "green" or more environmentally friendly methods for removing TsCl? A4: Yes, reacting the excess TsCl with a cellulosic material like filter paper is considered a green method.[2][3] The resulting cellulose tosylate is a solid that can be removed by filtration, avoiding the need for extensive extractions.

Q5: How can I monitor the progress of the purification? A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the removal of byproducts.[1] By spotting your crude mixture and the fractions from your purification, you can visualize the separation of your desired product from the impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.[8]

Workflow and Data Summary

Decision Tree for Purification Method Selection

Caption: A decision tree for selecting the appropriate purification method.

Table 1: Properties of Key Compounds
CompoundMolecular Weight ( g/mol )SolubilityTypical TLC Rf*
This compound238.30[9]Soluble in common organic solvents like chloroform and methanol.[10]Varies, intermediate polarity
p-Toluenesulfonyl chloride (TsCl)190.65Soluble in many organic solvents.High in non-polar eluents
p-Toluenesulfonic acid (TsOH)172.20[4]Highly soluble in water, alcohols, and ethers.[4][5][11]Low in non-polar eluents
Sodium p-toluenesulfonate194.18Highly soluble in water.Baseline (immobile)

*Typical Rf values are highly dependent on the specific TLC plate and eluent system used. This table provides a general guide for a silica gel plate with a hexane/ethyl acetate eluent system.

References

  • Technical Support Center: Removal of Tosyl-Containing Byproducts. Benchchem.
  • An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). Benchchem.
  • p-Toluenesulfonic acid. Solubility of Things.
  • p-Toluenesulfonic Acid. ChemBK.
  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. NIH.
  • p-Toluenesulfonic acid 104-15-4 wiki. Guidechem.
  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Pent-4-YN-1-YL 4-methylbenzenesulfonate. LookChem.
  • Pent-4-yn-1-yl 4-methylbenzenesulfonate. ChemScene.
  • Technical Support Center: Sodium 4-methylbenzenesulfonate (Na-pTS) Purification. Benchchem.

Sources

preventing side reactions of pent-4-ynyl 4-methylbenzenesulfonate with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pent-4-ynyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments, ensuring the integrity and success of your synthetic routes.

Introduction: The Duality of this compound

This compound is a valuable bifunctional molecule, featuring a primary tosylate for nucleophilic substitution and a terminal alkyne for further elaboration, such as "click" chemistry or coupling reactions. The tosylate group is an excellent leaving group, making the primary carbon highly susceptible to SN2 reactions.[1][2] However, the presence of the terminal alkyne introduces specific challenges that must be carefully managed to prevent undesired side reactions. This guide will help you anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform an SN2 reaction on this compound with a basic nucleophile, but I'm getting low yields of my desired product and observing gas evolution. What is happening?

A1: The most probable cause is the deprotonation of the terminal alkyne. The hydrogen on a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on alkanes or alkenes.[3][4] If your nucleophile is also a strong base (e.g., alkoxides, hydroxides, amides), it can deprotonate the alkyne, forming an acetylide anion.[5] This acid-base reaction consumes your nucleophile and starting material, leading to reduced yields of the desired substitution product. The gas evolution you may be observing is the protonated nucleophile.

Q2: What is the primary competition to the desired SN2 reaction when using a strong, non-bulky base as a nucleophile?

A2: For a primary tosylate like this compound, the main competing reaction with a strong, non-bulky base (e.g., ethoxide) is E2 elimination. While SN2 is generally favored for primary substrates, E2 can still occur, especially at higher temperatures.[2][6] This would result in the formation of pent-4-en-1-yne.

Q3: Can intramolecular reactions be a problem with this substrate?

A3: Yes, under certain conditions, intramolecular cyclization can occur. If a strong, non-nucleophilic base is used, it could deprotonate the terminal alkyne, and the resulting acetylide could potentially attack the electrophilic carbon of the tosylate intramolecularly. However, given the geometry, this is less common than intermolecular reactions. More relevant is the potential for intramolecular reactions if the nucleophile itself introduces a reactive site.

Q4: Should I be concerned about the stability of this compound during storage?

A4: Like many tosylates, this compound should be stored in a cool, dry place. It can be sensitive to moisture and heat. Over time, hydrolysis can occur, converting the tosylate back to pent-4-yn-1-ol. It is recommended to use the reagent relatively fresh or to check its purity by NMR if it has been stored for an extended period.

Troubleshooting Guide: Common Problems and Solutions

Problem 1: Low Yield of SN2 Product and Evidence of Alkyne Deprotonation
  • Symptom: Your desired SN2 product is obtained in low yield, and you notice consumption of your basic nucleophile without incorporation into the product. You may also observe the formation of byproducts resulting from the acetylide anion.

  • Cause: The nucleophile is acting as a base and deprotonating the terminal alkyne. This is common with strongly basic nucleophiles like alkoxides, amides, or organolithium reagents.

  • Solutions:

    • Use a Less Basic Nucleophile: If possible, switch to a nucleophile that is a weaker base but still sufficiently nucleophilic. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles for SN2 reactions but are less basic than alkoxides.[7]

    • Protect the Alkyne: The most robust solution is to protect the terminal alkyne before the SN2 reaction. A common and effective strategy is to use a silyl protecting group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[8][9]

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a mild base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).

  • Cool the solution to 0 °C.

  • Slowly add the silyl chloride (e.g., TMSCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting silyl-protected tosylate can then be used in the SN2 reaction with your basic nucleophile.

  • The silyl group can be easily removed post-substitution using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or by treatment with a mild acid.[8]

Alkyne_Protection_Workflow Start Pent-4-ynyl 4-methylbenzenesulfonate Protect Protect Alkyne (e.g., TMSCl, Et3N) Start->Protect SN2 SN2 Reaction with Basic Nucleophile Protect->SN2 Deprotect Deprotect Alkyne (e.g., TBAF) SN2->Deprotect Product Desired Product Deprotect->Product

Caption: Workflow for SN2 reaction with a basic nucleophile.

Problem 2: Formation of an Elimination Product (Pent-4-en-1-yne)
  • Symptom: You observe a significant amount of an alkene byproduct, identified as pent-4-en-1-yne, alongside or instead of your desired SN2 product.

  • Cause: The nucleophile is acting as a base and inducing an E2 elimination reaction. This is more likely with sterically hindered bases or at elevated temperatures.[6][10] While the substrate is primary, which generally disfavors E2, strong bases can still promote this pathway.[2]

  • Solutions:

    • Lower the Reaction Temperature: E2 reactions typically have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) will favor the SN2 pathway.

    • Choose a Less Hindered, Less Basic Nucleophile: Highly hindered bases like potassium tert-butoxide are excellent for promoting E2 reactions.[11] Opt for smaller, less basic nucleophiles if your synthesis allows.

    • Solvent Choice: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents are known to accelerate SN2 reactions more than E2 reactions.[12] Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.

ParameterTo Favor SN2To Favor E2Rationale
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻)Strong, sterically hindered base (e.g., t-BuOK, DBU)Weakly basic nucleophiles are less likely to abstract a proton. Strong, bulky bases are poor nucleophiles due to sterics and preferentially act as bases.[2][11]
Temperature Lower temperature (e.g., 0-25 °C)Higher temperature (e.g., >50 °C)Elimination reactions often have a higher activation energy and are favored by increased temperature.
Solvent Polar aprotic (e.g., DMSO, DMF, acetonitrile)-Polar aprotic solvents enhance the nucleophilicity of anions, accelerating the SN2 rate.[12]
Problem 3: Intramolecular Cyclization
  • Symptom: Formation of cyclic byproducts, such as cyclopentylidene or cyclohexene derivatives.

  • Cause: If a strong base deprotonates the alkyne, the resulting intramolecular acetylide can, in principle, attack the electrophilic carbon. While 5-exo-dig cyclization is generally favored, other pathways can occur under specific conditions, often metal-catalyzed.

  • Solutions:

    • Avoid Strong, Non-nucleophilic Bases: Do not use bases like sodium hydride or lithium diisopropylamide (LDA) without first protecting the alkyne, as their primary function will be deprotonation, creating the reactive acetylide.

    • Protect the Alkyne: As with preventing intermolecular deprotonation, protecting the alkyne is the most effective strategy to prevent intramolecular reactions originating from the acetylide.

Reaction_Pathways Substrate This compound + Nucleophile (Nu⁻) SN2_Node Desired SN2 Product Substrate->SN2_Node  SN2 Pathway (Good Nucleophile, Weak Base) E2_Node E2 Elimination Product (Pent-4-en-1-yne) Substrate->E2_Node E2 Pathway (Strong/Bulky Base, High Temp) Deprotonation_Node Deprotonation (Acetylide Anion) Substrate->Deprotonation_Node Acid-Base Reaction (Strong Base)

Caption: Competing reaction pathways for this compound.

References

  • Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]

  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. [Link]

  • University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes. [Link]

  • LibreTexts Chemistry. (2023, January 22). Nucleophilic Reactivity of Deprotonated Alkynes. [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]

  • Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

  • Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. [Link]

  • Brown, H. C., & Nakagawa, I. (1966). Mechanisms of Elimination Reactions. XIII. The Effect of Base, Solvent, and Structure on Product Ratios in the E2 and E1 Reactions of some Pentyl and Butyl Tosylates. Journal of the American Chemical Society, 88(12), 2914–2921.
  • Sciencemadness.org. (n.d.). Elimination of Tosylates. [Link]

  • LibreTexts Chemistry. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

Sources

Technical Support Center: Enhancing Peptide Labeling Efficiency with 4-Pentynyl p-Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide labeling with 4-pentynyl p-tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal efficiency and reproducibility in your peptide alkynylation experiments.

Introduction to Peptide Alkynylation with 4-Pentynyl p-Tosylate

The introduction of an alkyne group onto a peptide is a powerful tool for bioconjugation, enabling the attachment of various functionalities through "click chemistry." 4-Pentynyl p-tosylate is a valuable reagent for this purpose, reacting with nucleophilic residues on a peptide to form a stable ether or thioether linkage, thereby introducing a terminal alkyne handle. This guide will delve into the practical aspects of using this reagent, focusing on maximizing labeling efficiency while minimizing side reactions.

Reaction Mechanism and Key Considerations

The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism. A nucleophilic amino acid side chain attacks the carbon atom bearing the tosylate leaving group, displacing the tosylate and forming a new carbon-heteroatom bond.

SN2 Reaction Mechanism cluster_0 Peptide Nucleophile cluster_1 4-Pentynyl p-Tosylate cluster_2 Transition State cluster_3 Alkynylated Peptide cluster_4 Leaving Group Peptide-Nu Peptide-Nu⁻ TS [Peptide-Nu---C---OTs]⁻ Peptide-Nu->TS Attack Reagent CH≡C-(CH₂)₃-OTs Reagent->TS Product Peptide-Nu-(CH₂)₃-C≡CH TS->Product LG TsO⁻ TS->LG Departure

Caption: SN2 reaction of a peptide nucleophile with 4-pentynyl p-tosylate.

Several factors influence the success of this reaction, including the nucleophilicity of the target residue, pH of the reaction medium, choice of solvent, and the stability of the reagent itself. Understanding these factors is crucial for troubleshooting and optimization.

Troubleshooting Guide

This section addresses common issues encountered during peptide labeling with 4-pentynyl p-tosylate in a question-and-answer format.

Issue 1: Low Labeling Efficiency

Question: My LC-MS analysis shows a large amount of unreacted peptide. What are the likely causes and how can I improve the labeling efficiency?

Answer: Low labeling efficiency is a frequent challenge and can stem from several factors:

  • Insufficient Nucleophilicity of the Target Residue: The rate of the SN2 reaction is highly dependent on the nucleophilicity of the target amino acid. Cysteine (thiol group) is the most reactive, followed by the ε-amino group of lysine and the imidazole ring of histidine. The hydroxyl groups of serine, threonine, and tyrosine are generally less reactive under neutral conditions.

    • Expert Insight: For less reactive residues, increasing the pH can enhance their nucleophilicity by promoting deprotonation. However, be mindful of potential side reactions at high pH.

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. A pH that is too low will protonate the nucleophilic side chains, rendering them unreactive. Conversely, a very high pH can lead to hydrolysis of the tosylate ester or other side reactions.[1]

    • Recommendation: The optimal pH is typically between 8 and 10. A good starting point is a bicarbonate or borate buffer at pH 8.5. For less reactive nucleophiles, you might need to carefully increase the pH to 9.5-10.

  • Poor Reagent Stability: 4-Pentynyl p-tosylate can be susceptible to hydrolysis, especially in aqueous buffers and at elevated temperatures.

    • Best Practice: Prepare fresh solutions of 4-pentynyl p-tosylate in an appropriate organic solvent like DMF or DMSO immediately before adding it to the reaction mixture. Avoid prolonged storage of the reagent in aqueous solutions.[2]

  • Inadequate Reagent Concentration: An insufficient molar excess of the labeling reagent can lead to incomplete reaction.

    • Optimization Strategy: Start with a 5-10 fold molar excess of 4-pentynyl p-tosylate over the peptide. If the reaction is still incomplete, you can incrementally increase the excess up to 20-fold. Monitor the reaction progress by LC-MS to find the optimal ratio.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF and DMSO are generally preferred as they can solvate the peptide and the reagent effectively without hindering the nucleophilic attack.[3][4][5]

    • Protocol Tip: If your peptide has poor solubility in aqueous buffers, consider adding a co-solvent like DMF or DMSO to the reaction mixture (up to 50% v/v).

Issue 2: Presence of Multiple Labeled Products

Question: My LC-MS data shows several peaks corresponding to the mass of the labeled peptide. What could be the cause of this heterogeneity?

Answer: The presence of multiple labeled products suggests either non-specific labeling or the formation of isomers.

  • Non-Specific Labeling: If your peptide contains multiple nucleophilic residues (e.g., multiple lysines or a cysteine and a lysine), the labeling reagent may react with more than one site.

    • Mitigation: If site-specific labeling is required, consider using protecting groups for the amino acids you do not want to label. Alternatively, you can often achieve preferential labeling by carefully controlling the pH. For instance, at a pH around 8, the more nucleophilic cysteine will react preferentially over lysine.

  • Labeling of the N-terminus: The free N-terminal amino group can also be a site of alkynylation.

    • Control Strategy: N-terminal labeling is more likely at higher pH values. If you wish to avoid this, consider working at a slightly lower pH (around 8.0-8.5) or protecting the N-terminus with a suitable protecting group.

Issue 3: Peptide Degradation or Side Reactions

Question: I observe significant peptide degradation or the formation of unexpected side products in my reaction mixture. What are the potential side reactions and how can I minimize them?

Answer: Several side reactions can occur during the labeling process:

  • Hydrolysis of the Tosylate: As mentioned, 4-pentynyl p-tosylate can hydrolyze to 4-pentyn-1-ol. This is more prevalent in highly aqueous environments and at extreme pH values.

    • Prevention: Use fresh reagent and minimize the reaction time. Adding a co-solvent can reduce the water activity.

  • Racemization: While less common with this type of labeling compared to peptide synthesis coupling steps, harsh reaction conditions (e.g., very high pH or temperature) could potentially lead to racemization of chiral centers.[6][7]

    • Recommendation: Perform the reaction at room temperature or lower if possible. Avoid excessively high pH.

  • Side Reactions of the Alkyne Group: While the terminal alkyne is generally stable, it can potentially undergo side reactions under certain conditions, although this is less common during the labeling step itself.

  • Oxidation of Sensitive Residues: Methionine and cysteine are susceptible to oxidation.

    • Precaution: Degas your buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your peptide contains oxidation-prone residues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 4-pentynyl p-tosylate?

A1: 4-Pentynyl p-tosylate should be stored at -20°C in a desiccated environment.[2] It is sensitive to moisture and should be handled under an inert atmosphere whenever possible.

Q2: Which amino acid residues can be labeled with 4-pentynyl p-tosylate?

A2: The primary targets are nucleophilic amino acid side chains. The reactivity order is generally: Cysteine >> Lysine > Histidine > Serine/Threonine/Tyrosine. The N-terminal amino group can also be labeled.

Q3: How can I monitor the progress of the labeling reaction?

A3: The most effective way to monitor the reaction is by LC-MS. Take aliquots of the reaction mixture at different time points, quench the reaction (e.g., by adding an excess of a small molecule thiol like dithiothreitol if targeting cysteines), and analyze the sample to determine the ratio of unreacted peptide to labeled product.

Q4: What is the best method for purifying the alkynylated peptide?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying labeled peptides.[8][9] The choice of column (e.g., C18) and mobile phase will depend on the properties of your peptide.

Q5: Are there any alternatives to 4-pentynyl p-tosylate for peptide alkynylation?

A5: Yes, other alkynylating agents are available. For example, propargyl bromide can also be used, but it is generally more reactive and may lead to more side reactions. Hypervalent iodine reagents have also been used for the direct alkynylation of tryptophan residues.[10] The choice of reagent will depend on the specific requirements of your experiment.

Experimental Protocols

Protocol 1: General Procedure for Peptide Labeling with 4-Pentynyl p-Tosylate

This protocol provides a starting point for the labeling of a peptide with a reactive cysteine or lysine residue.

Materials:

  • Peptide containing a nucleophilic residue

  • 4-Pentynyl p-tosylate

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5

  • Anhydrous DMF or DMSO

  • Quenching solution (optional, e.g., 1 M DTT for cysteine labeling)

  • RP-HPLC system for purification

  • LC-MS system for analysis

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of a compatible organic co-solvent can be added.

  • Reagent Preparation: Immediately before use, prepare a stock solution of 4-pentynyl p-tosylate in anhydrous DMF or DMSO (e.g., 100 mM).

  • Labeling Reaction: Add a 5-10 fold molar excess of the 4-pentynyl p-tosylate stock solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. For less reactive peptides, the reaction time may need to be extended, or the temperature slightly increased (e.g., to 37°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by LC-MS.

  • Quenching (Optional): Once the reaction is complete, you can quench any remaining unreacted 4-pentynyl p-tosylate by adding an excess of a quenching agent.

  • Purification: Purify the labeled peptide from the reaction mixture using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS.

Peptide Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve_peptide Dissolve Peptide in Buffer mix Mix Peptide and Reagent dissolve_peptide->mix prepare_reagent Prepare Fresh Reagent Solution prepare_reagent->mix incubate Incubate (RT, 2-4h) mix->incubate monitor Monitor by LC-MS incubate->monitor quench Quench Reaction (Optional) monitor->quench purify Purify by RP-HPLC quench->purify characterize Characterize by LC-MS purify->characterize

Caption: A typical workflow for peptide labeling with 4-pentynyl p-tosylate.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters for optimizing your labeling reaction.

ParameterRecommended Starting ConditionOptimization StrategyRationale
pH 8.5 (Bicarbonate or Borate buffer)Test a range from 7.5 to 10.0Balances nucleophilicity with reagent stability and potential side reactions.[1]
Reagent Molar Excess 5-10 foldIncrease incrementally up to 20-foldDrives the reaction to completion without excessive side products.
Temperature Room Temperature (20-25°C)Can be increased to 37°C for slow reactionsHigher temperatures can increase reaction rate but may also promote degradation.[11]
Solvent Aqueous buffer with <10% co-solventIncrease co-solvent (DMF/DMSO) up to 50%Improves solubility of peptide and reagent.[3][4][5]
Reaction Time 2-4 hoursMonitor by LC-MS and extend as neededEnsures reaction goes to completion without unnecessary exposure to reaction conditions.

Concluding Remarks

Efficiently labeling peptides with 4-pentynyl p-tosylate requires a systematic approach to optimization and a keen awareness of potential pitfalls. By understanding the underlying chemistry and carefully controlling reaction parameters, researchers can successfully introduce alkyne functionalities into their peptides, paving the way for a wide range of downstream applications. This guide provides a solid foundation for troubleshooting and optimizing your experiments. For further assistance, please consult the references provided.

References

  • Gold-catalyzed direct alkynylation of tryptophan in peptides using TIPS-EBX. PMC. [Link]

  • How to Optimize Peptide Synthesis? LinkedIn. [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

  • Amino acid C-tosylation? ResearchGate. [Link]

  • Purification & Isolation. CEM Corporation. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • Solvents for Solid Phase Peptide Synthesis. Aapptec. [Link]

  • How to purify synthetic peptides - what are the options? Biotage. [Link]

  • Pd(II)-Catalyzed Site-Selective C(sp3)–H Alkynylation of Oligopeptides. NIH. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents. Future Science. [Link]

  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Chromatography Online. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters. [Link]

  • The influence of peptide concentration and pH on radiolabeling... ResearchGate. [Link]

  • Optimization of the alkynylation of dipeptide 4a. ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Peptide labelling strategies for imaging agents. PubMed. [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]

  • Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. PubMed. [Link]

  • Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. ResearchGate. [Link]

  • The Influence of pH on retention and migration of peptides in systems with octadecyl silica-based adsorbent by high-performance thin-layer chromatography and pressurized planar electrochromatography techniques. ResearchGate. [Link]

  • Optimizing Separation Conditions for the Isolation and Purification of Synthetic Peptides. PMC. [Link]

  • Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Royal Society of Chemistry. [Link]

  • The tosylation of alcohols. The Journal of Organic Chemistry. [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. [Link]

  • Solvent-Induced Side Reactions in Peptide Synthesis. ResearchGate. [Link]

  • Pent-4-YN-1-YL 4-methylbenzenesulfonate. LookChem. [Link]

  • COMPREHENSIVE WORKFLOW FOR QUANTITATIVE BIOANALYSIS OF LARGE PEPTIDES AND PROTEINS: A CASE STUDY OF THE GLP-1 RECEPTOR AGONIST, Waters Corporation. [Link]

  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated. Wiley Online Library. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]

  • How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]

  • How can you quantify peptides using LC/MS? ResearchGate. [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. [Link]

  • Spps and side reactions in peptide synthesis. Slideshare. [Link]

  • p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. [Link]

  • Peptide Modifications. GenScript. [Link]

  • p-Toluenesulfonic acid. PubChem. [Link]

  • Quantitative Analysis of Peptide-Matrix Interactions in Lyophilized Solids Using Photolytic Labeling. PubMed. [Link]

Sources

unexpected chlorination instead of tosylation with tosyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Unexpected Chlorination Instead of Tosylation with Tosyl Chloride

For: Researchers, Scientists, and Drug Development Professionals From: The Applications & Synthesis Support Team

Introduction: The Unexpected Alkyl Chloride

The conversion of an alcohol to a p-toluenesulfonate (tosylate) is a cornerstone transformation in organic synthesis, rendering the hydroxyl group an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[1][2] However, a frequently encountered and frustrating side reaction is the formation of the corresponding alkyl chloride. This guide provides an in-depth analysis of the causes of this unexpected chlorination and offers robust, field-proven strategies to ensure the selective formation of your desired tosylate product.

Quick Troubleshooting Guide: Tosylate vs. Chloride Formation

Parameter Favors Tosylation (Desired) Favors Chlorination (Undesired Side-Product) Rationale
Solvent Inert, less polar solvents: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF).[3][4][5]Polar aprotic solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[3][4][5][6][7]Polar aprotic solvents stabilize the transition state of the SN2 displacement of the tosylate by the chloride ion, accelerating the undesired reaction.[4][5][8]
Base Sterically hindered, non-nucleophilic bases: 2,6-Lutidine, Diisopropylethylamine (DIPEA).[3]Standard amine bases: Triethylamine (TEA), Pyridine.[3][6]TEA and Pyridine form hydrochloride salts, which act as a soluble source of nucleophilic chloride ions that can attack the tosylate intermediate.[3][6][9]
Temperature Low temperature (0 °C is standard).[3][10]Elevated temperatures or prolonged reaction times at room temperature.[3]The conversion of the tosylate to the chloride is a subsequent reaction. Lower temperatures and shorter reaction times minimize this conversion.[3][10]
Reagents Fresh, high-purity p-toluenesulfonyl chloride (TsCl).[11] Alternative: p-Toluenesulfonic anhydride (Ts₂O).[3]Old or impure TsCl, which may contain p-toluenesulfonic acid.[11][12]Ts₂O provides an alternative tosylating agent that completely eliminates chloride ions as a potential nucleophile.[3]
Work-up Prompt work-up as soon as TLC indicates consumption of the starting alcohol.[3]Extended reaction times after the starting material is consumed.[3][13]Allowing the reaction to stir for too long provides more opportunity for the chloride byproduct to form from the tosylate product.[3]

Mechanistic Insight: The Competing Pathways

The formation of the alkyl chloride is not a direct reaction with the starting alcohol but rather a subsequent nucleophilic substitution on the desired, in-situ generated tosylate. The tosylate group is an excellent leaving group, and the chloride ions generated during the reaction can act as nucleophiles.

Reaction_Pathways cluster_start Reactants cluster_products Reaction Products ROH R-OH (Alcohol) Activated Activated Alcohol or Intermediate ROH->Activated Step 1: Tosylation TsCl TsCl TsCl->Activated Step 1: Tosylation Cl_ion Cl⁻ Ion (Nucleophile) BaseHCl Base•HCl Base Base (e.g., Pyridine) Base->Activated Step 1: Tosylation Tosyl R-OTs (Desired Tosylate) Chloride R-Cl (Undesired Chloride) Tosyl->Chloride Step 2: SN2 Attack (Side Reaction) Activated->Tosyl Desired Pathway Activated->Cl_ion Generates Chloride Cl_ion->Chloride Step 2: SN2 Attack (Side Reaction) Troubleshooting_Flow start Alkyl Chloride Detected? q_solvent What is the solvent? start->q_solvent a_dmf DMF / DMSO q_solvent->a_dmf Polar Aprotic a_dcm DCM / THF / CHCl3 q_solvent->a_dcm Less Polar s_dmf This is the likely cause. Polar aprotic solvents strongly favor chlorination. a_dmf->s_dmf q_base What is the base? a_dcm->q_base a_tea TEA / Pyridine q_base->a_tea Standard Amine a_hindered 2,6-Lutidine / DIPEA q_base->a_hindered Hindered s_tea Base is the likely source of Cl⁻. Forms R3N•HCl salt. a_tea->s_tea q_conditions Check Temp. & Time a_hindered->q_conditions s_conditions Reaction may be too warm or run for too long. Reduce temperature to 0°C and monitor closely by TLC. q_conditions->s_conditions

Caption: A decision tree for troubleshooting alkyl chloride formation.

Optimized Experimental Protocol for Tosylation

This protocol is designed to minimize the formation of alkyl chloride byproducts.

Materials:

  • Alcohol (1.0 eq)

  • High-purity p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq)

  • 2,6-Lutidine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice/water bath

  • Standard glassware for inert atmosphere reaction

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq) and anhydrous DCM (to make a ~0.1 to 0.5 M solution).

  • Cool the stirred solution to 0 °C using an ice/water bath.

  • Add 2,6-lutidine (1.5 eq) via syringe and stir for 5 minutes.

  • In a separate flask, dissolve the p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the cold, stirring alcohol/base solution over 10-15 minutes.

  • Maintain the reaction temperature at 0 °C and monitor its progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol. [3]Reaction times can vary from 1 to 12 hours.

  • Once the starting alcohol is consumed, quench the reaction by adding cold water or 0.1 M HCl solution. [3]8. Transfer the mixture to a separatory funnel and dilute with more DCM.

  • Wash the organic layer sequentially with cold 0.1 M HCl (to remove lutidine), water, saturated NaHCO₃ solution, and finally brine. [3]10. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • The crude product can be further purified by recrystallization or column chromatography as needed.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Ding, R., et al. (2011).
  • Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • van den Berg, L., et al. (2021). Controlling tosylation versus chlorination during end group modification of PCL.
  • Reddit User Discussion. (2022). Tosylate displacement reaction. r/OrganicChemistry.
  • Chemistry Stack Exchange. (2015).
  • van den Berg, L., et al. (2021).
  • Chemistry LibreTexts. (2024). Reactions of Alcohols.
  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • De Luca, L., et al. (2001). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF.
  • ResearchGate. (2020).
  • Chemistry Steps. (n.d.).
  • Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.

Sources

Technical Support Center: Monitoring Tosylation Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective use of Thin Layer Chromatography (TLC) to monitor the progress of tosylation reactions. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered in the lab.

Core Principles: Why TLC is a Go-To Method

Thin-Layer Chromatography (TLC) is a rapid, simple, and highly effective technique for monitoring the progress of a tosylation reaction.[1] The fundamental principle relies on the significant polarity difference between the starting alcohol and the resulting tosylate ester.

  • Starting Material (Alcohol): Alcohols are relatively polar due to the hydroxyl (-OH) group, which can engage in hydrogen bonding. This causes them to have a strong affinity for the polar silica gel stationary phase of the TLC plate.[2]

  • Product (Tosylate): The tosylate ester is significantly less polar than the corresponding alcohol.[1] Consequently, it has a weaker interaction with the silica gel and travels further up the TLC plate with the mobile phase.

This difference in polarity leads to a distinct separation on the TLC plate, where the product (tosylate) will have a higher Retention Factor (R_f) value than the starting material (alcohol).[1] The reaction is considered complete when the spot corresponding to the starting alcohol is no longer visible in the reaction mixture lane.[2][3]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate TLC solvent system (eluent) for my tosylation reaction?

Answer: The goal is to find a solvent system that provides good separation between the alcohol and the tosylate. A common starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1][4]

A good target is to have the starting alcohol exhibit an R_f value of approximately 0.1-0.2, while the product tosylate has a higher R_f of 0.5-0.7.[4] A typical starting ratio to test is 4:1 Hexanes:Ethyl Acetate .[1][4]

Observation on TLC PlateInterpretationRecommended Action
All spots are near the bottom (low R_f)The eluent is not polar enough.[1][5]Increase the proportion of the polar solvent (e.g., increase ethyl acetate).[1]
All spots are near the top (high R_f)The eluent is too polar.[2][5]Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate or increase hexanes).[2]
Poor separation between spotsThe selectivity of the solvent system is not optimal.Try a different solvent combination (e.g., replace ethyl acetate with dichloromethane).[4]
Q2: My starting alcohol and tosylate product are not UV-active. How can I visualize them?

Answer: It is common for simple alcohols and their corresponding tosylates to lack a strong UV chromophore, making them invisible under a UV lamp.[4][6] In these cases, chemical staining is necessary.[1]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for visualizing compounds that can be oxidized, such as alcohols. The alcohol starting material will typically appear as a yellow or brown spot on a purple background.[4][7] The tosylate product may also be visible, though often with less intensity.[4]

  • p-Anisaldehyde Stain: This is a versatile, general-purpose stain that reacts with various functional groups, including alcohols, to produce distinctly colored spots upon heating.[1][8] It is particularly useful for differentiating between various compound types.[9]

Q3: What is the purpose of a "co-spot" on the TLC plate?

Answer: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted in the same location.[1][10] This is a critical control for accurately interpreting the TLC plate, especially when the R_f values of the reactant and product are very similar.[10][11] If the starting material spot in the reaction lane seems to have vanished, the co-spot lane will confirm this by showing only the product spot clearly separated from where the starting material should be.[10]

Troubleshooting Guide

Issue 1: The spots on my TLC plate are streaking or tailing.

Streaking can obscure the results and make it difficult to determine reaction completion.[12]

CauseExplanationSolution
Sample Overloading Applying too much sample to the plate is the most frequent cause of streaking.[4][12][13]Dilute the reaction mixture before spotting it on the TLC plate.[4]
Highly Polar Compounds/Salts Salts, such as triethylammonium hydrochloride (a common byproduct), are very polar and interact strongly with the silica gel, causing streaks.[4]Filter a small aliquot of the reaction mixture through a small plug of silica or cotton before spotting.
Acidic or Basic Compounds If your molecule has strongly acidic or basic functional groups, it can interact too strongly with the silica gel.[12][14]Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent to neutralize the interaction.[12]
Inappropriate Spotting Solvent Using a solvent to dissolve your sample that is too polar can cause the initial spot to diffuse, leading to streaks.[4]Ensure the spotting solvent is not significantly more polar than the eluent.
Issue 2: I don't see any spots on my TLC plate after staining.

This can be a frustrating issue, but it is often easily resolved.

CauseExplanationSolution
Insufficient Concentration The concentration of the compounds in the reaction mixture may be too low for detection by the stain.[1][5]Try spotting the TLC plate multiple times in the same location, allowing the solvent to dry between each application to concentrate the sample.[5]
Stain Inactivity or Incompatibility The stain may be old, degraded, or improperly prepared.[1]Prepare a fresh batch of the staining solution. While permanganate and p-anisaldehyde are generally reliable for alcohols, confirm their effectiveness.[1]
Compound Volatility Highly volatile compounds may evaporate from the TLC plate during development or heating.[1]This is less common for alcohols and tosylates but can be a factor. Minimize the time the plate is heated.
Overheating the Plate Excessive heating during visualization can char the entire plate, obscuring the spots.[4]Heat the plate gently with a heat gun until spots appear, avoiding overheating.
Issue 3: An unexpected new spot has appeared on my TLC plate.

The appearance of a new spot other than the desired product could indicate the formation of a byproduct.

ObservationPotential CausePrevention/Confirmation
A new spot with a polarity similar to the tosylate product.Formation of an alkyl chloride byproduct. This occurs when the chloride ion (from tosyl chloride) displaces the newly formed tosylate group.[1]Use a non-nucleophilic base like pyridine.[1] Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged reaction times that favor byproduct formation.[1]
A spot that remains at the baseline.Formation of hydrochloride salts from amine bases (e.g., triethylamine or pyridine) used in the reaction. These salts are often insoluble in the reaction solvent.[1]This is often a positive sign that the reaction is proceeding, as it indicates the generation of HCl, which is then scavenged by the base.[1] These salts typically do not interfere with the TLC analysis of the organic components.

Experimental Protocols & Visual Workflows

Protocol 1: Step-by-Step Monitoring of a Tosylation Reaction by TLC
  • Prepare the Eluent: Start with a 4:1 mixture of Hexanes:Ethyl Acetate. Prepare a small amount in a beaker or TLC developing chamber.[1]

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for spotting.[1]

  • Spot the Plate:

    • Lane 1 (Starting Material - SM): Use a capillary tube to spot a dilute solution of your starting alcohol.

    • Lane 2 (Co-spot - C): Spot the starting alcohol, and then on the same spot, apply the reaction mixture.[1][10]

    • Lane 3 (Reaction Mixture - RXN): Spot the reaction mixture.[1]

  • Develop the Plate: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.[1]

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Since alcohols and tosylates are often not UV-active, a chemical stain is typically required.[1]

    • Using forceps, quickly and smoothly dip the plate into a jar of potassium permanganate or p-anisaldehyde stain.[4]

    • Wipe the excess stain from the back of the plate with a paper towel and gently heat it with a heat gun until colored spots appear.[4]

  • Analyze the Results: Compare the lanes. The reaction is complete when the spot corresponding to the starting alcohol in the reaction mixture lane (Lane 3) has completely disappeared. A new, higher R_f spot corresponding to the tosylate product should be prominent.[1][15]

Diagram: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Development & Visualization cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., 4:1 Hexanes:EtOAc) prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_eluent->prep_plate spot_sm 3a. Spot SM prep_plate->spot_sm spot_co 3b. Spot Co-spot spot_sm->spot_co spot_rxn 3c. Spot Reaction spot_co->spot_rxn develop 4. Develop Plate spot_rxn->develop visualize 5. Stain & Heat develop->visualize analyze 6. Analyze Plate visualize->analyze incomplete Incomplete: SM spot visible in RXN lane complete Complete: SM spot absent in RXN lane analyze->incomplete No analyze->complete Yes

Caption: Workflow for monitoring a tosylation reaction using TLC.

Diagram: Troubleshooting Logic for Streaking on TLC Plates

Troubleshooting_Streaking start Problem: Streaking Spots q1 Is the sample concentration high? start->q1 a1_yes Dilute the sample and re-spot. q1->a1_yes Yes q2 Are salts or highly polar impurities present? q1->q2 No end_node Re-run TLC a1_yes->end_node a2_yes Filter sample through a small silica plug. q2->a2_yes Yes q3 Is the compound acidic or basic? q2->q3 No a2_yes->end_node a3_yes Add acid/base modifier to the eluent. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting streaking on TLC plates.

References

  • Benchchem. (n.d.). Technical Support Center: Monitoring Cyclopentyl Tosylate Reactions by TLC.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Chemistry LibreTexts. (2021, June 20). TLC-ANALYSIS.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • University of Calgary. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • MilliporeSigma. (n.d.). TLC Visualization Methods.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of York. (n.d.). Issues - Chemistry Teaching Labs.
  • Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
  • Atlas: School AI Assistant. (n.d.). Interpreting TLC Plate Results.
  • Operachem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.

Sources

Validation & Comparative

NMR analysis for confirming the structure of pent-4-ynyl 4-methylbenzenesulfonate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the precise structural confirmation of intermediates and final products is paramount. Pent-4-ynyl 4-methylbenzenesulfonate and its derivatives are valuable building blocks, incorporating a reactive terminal alkyne and a tosylate leaving group, making them versatile precursors for a variety of molecular architectures. This guide, intended for researchers and professionals in the field, provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of these compounds. We will delve into the nuances of ¹H and ¹³C NMR analysis, explore the differentiation from potential isomeric impurities, and provide a robust experimental framework.

The Decisive Role of NMR in Structural Verification

While other analytical techniques such as mass spectrometry and infrared spectroscopy provide crucial information about molecular weight and functional groups, NMR spectroscopy stands unparalleled in its ability to deliver a detailed atomic-level map of a molecule's structure. For a molecule like this compound, where subtle isomeric differences can lead to vastly different reactivity and biological activity, NMR is the definitive tool for confirmation.

Interpreting the Spectral Signature of this compound

The structural integrity of this compound is confirmed by a thorough analysis of its ¹H and ¹³C NMR spectra. Each signal, characterized by its chemical shift (δ), multiplicity, and integration, corresponds to a unique set of atoms within the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and provide a reliable reference for experimental data.[1][2][3][4][5]

¹H NMR (Proton NMR) Predicted Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a~7.8Doublet2H~8.0
H-b~7.3Doublet2H~8.0
H-c~2.4Singlet3H-
H-d~4.1Triplet2H~6.5
H-e~1.9Quintet2H~6.5
H-f~2.2Triplet of triplets2H~6.5, ~2.5
H-g~2.0Triplet1H~2.5

¹³C NMR (Carbon NMR) Predicted Data

CarbonPredicted Chemical Shift (δ, ppm)
C-1~145
C-2~130
C-3~128
C-4~133
C-5~21
C-6~69
C-7~28
C-8~15
C-9~83
C-10~70

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound.

Comparative Analysis: Distinguishing from Isomeric Impurities

The synthesis of this compound, typically through the tosylation of pent-4-yn-1-ol, can potentially lead to the formation of isomeric impurities.[6][7] NMR spectroscopy is a powerful tool for identifying and quantifying these impurities.

A common impurity could be the rearranged product, pent-3-ynyl 4-methylbenzenesulfonate. The ¹H and ¹³C NMR spectra of this isomer would show distinct differences:

  • Disappearance of the terminal alkyne proton: The characteristic triplet at ~2.0 ppm for the ≡C-H proton would be absent.

  • Appearance of a methyl group: A new signal, likely a triplet, would appear in the upfield region (~1.1 ppm) corresponding to the new terminal methyl group.

  • Changes in the methylene proton signals: The chemical shifts and coupling patterns of the protons in the pentynyl chain would be significantly altered due to the change in the position of the triple bond.

By carefully analyzing the number of signals, their chemical shifts, and coupling patterns, one can readily distinguish the desired product from its regioisomer.[8][9][10][11][12]

Advanced NMR Techniques for Unambiguous Confirmation

For complex cases or for obtaining the highest level of structural confirmation, two-dimensional (2D) NMR techniques are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the tracing of the proton network through the molecule. For this compound, COSY would show correlations between the adjacent methylene groups in the pentynyl chain, confirming their connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is extremely useful for assigning the carbon signals based on the more easily assigned proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Experimental Protocol for NMR Analysis

Sample Preparation

  • Sample Purity: Ensure the sample is of sufficient purity for NMR analysis. Purification by column chromatography may be necessary.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): If further confirmation is needed, acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra using standard pulse programs.

Workflow for NMR-based Structure Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation A Synthesize & Purify Derivative B Dissolve in Deuterated Solvent A->B C Acquire 1D NMR (¹H, ¹³C) B->C D Acquire 2D NMR (COSY, HSQC, HMBC) C->D If needed E Process & Analyze Spectra D->E F Assign Signals & Determine Connectivity E->F G Compare with Predicted Data & Alternatives F->G H Confirm Structure G->H

Sources

A Senior Application Scientist's Guide to Alkynylation: Comparing the Efficacy of Pent-4-ynyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise installation of an alkyne moiety is a critical step in synthesizing complex molecular architectures. Alkynes are not merely structural linkers; their rigidity and unique electronic properties are exploited in bioactive compounds, and they serve as versatile handles for further transformations, such as the Nobel Prize-winning Click Chemistry.[1] The choice of an alkynylating agent is therefore a pivotal decision in any synthetic campaign, directly impacting yield, purity, and scalability.

This guide provides an in-depth comparison of pent-4-ynyl 4-methylbenzenesulfonate, a classic electrophilic alkynylating agent, against a landscape of modern alternatives. We will move beyond a simple catalog of reagents to explore the mechanistic rationale behind their application, supported by experimental data, to empower you to make the most informed choice for your specific synthetic challenge.

The Workhorse Reagent: this compound (Pyn-OTs)

This compound is an alkyl sulfonate that functions as a potent electrophile. Its utility stems from the exceptional ability of the tosylate group (OTs) to act as a leaving group.

The Chemistry of a Superior Leaving Group

An alcohol's hydroxyl group (-OH) is a notoriously poor leaving group, as its departure would generate the strongly basic hydroxide ion (HO⁻).[2] Converting the alcohol to a tosylate transforms it into an excellent substrate for nucleophilic substitution (SN2) reactions.[3][4][5] The efficacy of the tosylate anion as a leaving group is rooted in two key principles:

  • Resonance Stabilization: The negative charge on the departing tosylate anion is delocalized across the three oxygen atoms and the sulfur atom of the sulfonyl group. This extensive resonance stabilization means the anion is a very weak base and thus energetically stable on its own.[2]

  • Inductive Effects: The potent electron-withdrawing nature of the sulfonyl group further disperses the negative charge, enhancing stability.[2]

The reaction to form the tosylate from the corresponding alcohol (pent-4-yn-1-ol) proceeds via reaction with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine.[5] Crucially, this conversion occurs at the oxygen atom and does not affect the stereochemistry of the carbon backbone.[3][5]

Mechanism of Alkynylation

Pyn-OTs transfers the 5-carbon alkyne chain to a nucleophile via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the carbon atom bonded to the tosylate group, leading to the displacement of the stable tosylate anion in a single, concerted step.

This straightforward mechanism makes Pyn-OTs a reliable choice for reacting with a wide range of "soft" and "hard" nucleophiles, including carbanions (e.g., enolates), amines, thiols, and azides. However, its effectiveness is highest with primary or secondary alkyl halides and is susceptible to competing elimination (E2) reactions with bulky substrates or strongly basic conditions.[6]

The Landscape of Alternative Alkynylating Agents

While Pyn-OTs is effective, the field of organic synthesis has evolved to offer a diverse toolkit for alkynylation, broadly classifiable by their mechanistic approach.

1. Nucleophilic Alkynes (Acetylides)

The most traditional approach involves deprotonating a terminal alkyne with a strong base (like NaNH₂) to form a nucleophilic acetylide anion.[6] This anion then acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide).

  • Advantages: Simple concept, readily available starting materials.

  • Disadvantages: Requires strongly basic conditions, which limits functional group tolerance. Not suitable for substrates prone to elimination.[6]

2. Electrophilic Hypervalent Iodine Reagents

Reagents like ethynylbenziodoxolones (EBX) have revolutionized electrophilic alkynylation.[1][7] These compounds feature a hypervalent iodine atom that renders the attached alkyne group highly electrophilic.

  • Advantages: Exceptionally high reactivity, enabling the alkynylation of even weak nucleophiles under mild, often metal-catalyzed, conditions.[8] They offer a powerful "umpolung" or polarity reversal strategy compared to traditional acetylides.[9]

  • Disadvantages: Reagent synthesis can be multi-step, and they are generally more expensive than simple tosylates.

3. Radical Alkynylation Reagents

A "third way" of alkynylation involves the reaction of radical intermediates with specialized alkyne donors.[9][10][11] Alkynylsulfones are prominent reagents in this class. Under photoredox or transition-metal catalysis, a radical precursor generates a carbon-centered radical that adds to the alkynylsulfone, transferring the alkyne group.

  • Advantages: Operates under very mild conditions, shows excellent functional group tolerance, and enables novel bond disconnections not accessible through ionic pathways.[11]

  • Disadvantages: Requires specific catalytic setups (e.g., photocatalyst, light source) and careful optimization.

4. Aldehyde-to-Alkyne Homologation Reagents

For converting aldehydes directly to terminal alkynes, reagents used in the Ohira-Bestmann modification of the Seyferth-Gilbert homologation are highly efficient.[12] The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) provides a one-pot method that is often milder and more efficient than the two-step Corey-Fuchs reaction.[12]

  • Advantages: A direct and often high-yielding route from a common functional group (aldehydes).

  • Disadvantages: The reaction mechanism is complex, and the reagent is specific for aldehyde substrates.

Quantitative Performance Comparison

The choice of reagent is ultimately dictated by the specific substrate and desired outcome. The following table provides a comparative summary based on typical experimental results reported in the literature.

Alkynylating AgentMechanismTypical Nucleophile/SubstrateTypical ConditionsYield RangeKey Advantages & Disadvantages
This compound SN2Enolates, amines, thiols, azidesBase (e.g., K₂CO₃, NaH), Solvent (DMF, ACN), RT to 80°C60-95%Pro: Reliable, stable, good leaving group. Con: Prone to elimination with hindered substrates; requires nucleophilic partner.[6]
Terminal Acetylides SN2Primary alkyl halidesStrong base (NaNH₂, n-BuLi), Solvent (NH₃, THF), -78°C to RT50-90%Pro: Conceptually simple, inexpensive. Con: Harsh basic conditions, poor functional group tolerance.
Ethynylbenziodoxolones (EBX) Electrophilic Additionβ-keto esters, indoles, radicalsMetal catalyst (Cu, Au), Base (if needed), RT70-99%Pro: Highly reactive, very mild conditions, broad scope.[7] Con: Reagent cost and preparation.
Alkynylsulfones Radical AdditionAlkyl radicals from carboxylic acids, etc.Photocatalyst (e.g., 4CzIPN), Blue LED light, RT60-90%Pro: Extremely mild, excellent functional group tolerance.[10] Con: Requires specialized photocatalysis setup.
Ohira-Bestmann Reagent Addition-EliminationAldehydesBase (K₂CO₃), Solvent (MeOH), RT75-95%Pro: Direct one-pot conversion of aldehydes to alkynes.[12] Con: Specific to aldehyde substrates.

Experimental Workflow & Protocols

A well-defined experimental plan is the foundation of reproducible science. The following diagram and protocol outline a representative procedure for the alkynylation of a model nucleophile, diethyl malonate, using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Nuc_Prep 1. Prepare Nucleophile (Deprotonate Diethyl Malonate) Add_Agent 2. Add Pyn-OTs (Dropwise at 0°C) Nuc_Prep->Add_Agent Stir 3. Reaction (Warm to RT, Stir 12h) Add_Agent->Stir Quench 4. Quench Reaction (Add aq. NH4Cl) Stir->Quench Extract 5. Extraction (Ethyl Acetate) Quench->Extract Purify 6. Purification (Column Chromatography) Extract->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Caption: Standard workflow for SN2 alkynylation using Pyn-OTs.

Protocol: Synthesis of Diethyl 2-(pent-4-yn-1-yl)malonate

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product is confirmed by standard analytical techniques.

Materials:

  • Diethyl malonate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • This compound (Pyn-OTs, 1.05 eq)[13]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) to the stirred solvent.

  • Add diethyl malonate (1.0 eq) dropwise to the suspension. Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas evolution should be observed.

  • Alkynylation Reaction: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC, observing the consumption of the starting tosylate.

  • Work-up and Quenching: Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diethyl 2-(pent-4-yn-1-yl)malonate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

This compound remains a highly relevant and efficient reagent for introducing a terminal alkyne via SN2 displacement. Its stability, commercial availability, and straightforward reactivity make it an excellent choice for reactions with a broad range of nucleophiles under well-established conditions.[13]

However, the modern synthetic chemist must be aware of its limitations, particularly with sterically hindered substrates where elimination pathways can dominate. For challenging transformations requiring exquisite mildness, exceptional functional group tolerance, or alternative mechanistic pathways, newer agents based on hypervalent iodine or radical chemistry offer powerful solutions.[8][9] The optimal choice of an alkynylating agent is not a matter of "better" or "worse," but a strategic decision based on a deep understanding of the substrate, the desired molecular complexity, and the underlying reaction mechanism.

References

  • Trost, B. M., & Tundo, P. A. (2011). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Accounts of Chemical Research, 44(8), 663-675. Available from: [Link]

  • Le Du, E., & Waser, J. (2019). Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds. Chemical Science, 10(36), 8909-8923. Available from: [Link]

  • Trost, B. M., & Li, C. J. (Eds.). (2014). Modern Alkyne Chemistry: Catalytic and Atom-Economic Transformations. John Wiley & Sons. Available from: [Link]

  • Ansari, I. A., & Kant, R. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 25(21), 5038. Available from: [Link]

  • Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(8), 929-940. Available from: [Link]

  • University of Calgary. Ch 9: Alkylation of Terminal Alkynes. Available from: [Link]

  • Le Du, E., & Waser, J. (2019). Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds. Chemical Science, 10(36), 8909-8923. Available from: [Link]

  • Banerjee, A., Hattori, T., & Yamamoto, H. (2021). A comparison of several modern alkylating agents. Tetrahedron, 89, 132158. Available from: [Link]

  • LookChem. Pent-4-YN-1-YL 4-methylbenzenesulfonate. Available from: [Link]

  • Barluenga, J., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au, 4(8), 2824–2830. Available from: [Link]

  • Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Available from: [Link]

  • Waser, J. (2012). Electrophilic Alkynylation. EPFL. Available from: [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Reactivity of Deprotonated Alkynes. Available from: [Link]

  • Ammar, Y. A., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(9), 5041-5101. Available from: [Link]

  • Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. Available from: [Link]

  • Le Du, E., & Waser, J. (2019). Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds. Chemical Science, 10(36), 8909-8923. Available from: [Link]

  • Reddy, R. P., et al. (2023). Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. ACS Catalysis, 13(11), 7489-7499. Available from: [Link]

  • IndiaMART. pent-4-yn-1-yl 4-methylbenzenesulfonate. Available from: [Link]

  • Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(8), 929-940. Available from: [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available from: [Link]

  • Wang, F., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5553-5561. Available from: [Link]

  • Wang, F., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5553-5561. Available from: [Link]

  • Kéki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2531. Available from: [Link]

  • White Rose Research Online. (2018). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Available from: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Alkyne Bioconjugation: Pent-4-ynyl 4-methylbenzenesulfonate vs. Haloalkynes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and stable covalent attachment of molecules to biomacromolecules—a process known as bioconjugation—is fundamental. It enables the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-immobilized enzymes, among other vital tools. The alkyne functional group is a cornerstone of modern bioconjugation, prized for its unique reactivity in bioorthogonal "click" chemistry reactions.[1][2][3]

This guide provides an in-depth comparison of two distinct strategies for introducing or utilizing alkyne functionality in bioconjugation: the electrophilic alkylating agent pent-4-ynyl 4-methylbenzenesulfonate and the carbon-carbon coupling partners haloalkynes . We will explore the underlying mechanisms, practical considerations, and experimental data to help you select the optimal approach for your research needs.

The Reagents: Two Philosophies for Alkyne Chemistry

The choice between these two classes of reagents hinges on the desired bioconjugation strategy: are you introducing an alkyne handle onto a native biomolecule, or are you coupling two pre-functionalized molecules?

  • This compound: This molecule acts as an electrophilic alkyne handle installer . The terminal alkyne is inert, while the other end of the molecule features a tosylate (4-methylbenzenesulfonate) group—an excellent leaving group. This design allows the molecule to function as an alkylating agent, reacting with nucleophilic residues on a protein (primarily cysteine) to form a stable covalent bond, thereby tagging the protein with a terminal alkyne for subsequent reactions.

  • Haloalkynes (e.g., Iodoalkynes, Bromoalkynes): These are activated alkyne species used in carbon-carbon bond-forming cross-coupling reactions .[4] Unlike the tosylate, which is used to attach an alkyne, a haloalkyne reacts directly with another alkyne (a terminal alkyne) to form a new, conjugated diyne bond. This strategy requires that one binding partner bears the haloalkyne and the other bears a terminal alkyne. Iodoalkynes are generally the most reactive among the haloalkynes.[5][6]

Mechanistic Deep Dive: Nucleophilic Substitution vs. Cross-Coupling

Understanding the reaction mechanism is critical to anticipating selectivity, required conditions, and potential side reactions.

This compound: Metal-Free Alkylation

This reagent operates via a classical nucleophilic aromatic substitution (SNAr) mechanism. The most potent nucleophile on a protein's surface under physiological conditions is the thiolate anion of a cysteine residue. The thiolate attacks the primary carbon bearing the tosylate leaving group, displacing it to form a highly stable thioether bond.

Key Features:

  • Target: Primarily cysteine thiols. Other nucleophiles like lysine amines can react but typically require higher pH and are less reactive.[7]

  • Catalyst: None required. The reaction is metal-free, which is a major advantage for cellular applications where metal toxicity is a concern.[8]

  • Byproducts: The leaving group, 4-methylbenzenesulfonate, is a relatively benign and water-soluble byproduct.

Caption: Catalyzed coupling of a haloalkyne and terminal alkyne.

Performance Comparison: A Head-to-Head Analysis

The optimal choice of reagent depends on several factors, from reaction kinetics to the stability of the final product.

FeatureThis compoundHaloalkynes (for Cadiot-Chodkiewicz)
Reaction Type Nucleophilic Substitution (Alkylation)Copper(I)-Catalyzed Cross-Coupling
Primary Target Cysteine thiols on a native proteinPre-installed terminal alkyne
Catalyst Required? No (Metal-Free)Yes (Copper I)
Orthogonality Moderate; selective for thiols over other nucleophiles.High; specific for terminal alkyne partner.
Biocompatibility High; no toxic metal catalyst required.Moderate to Low; potential copper cytotoxicity is a major concern for cellular work. [9]
Resulting Linkage ThioetherConjugated Diyne (C-C bond)
Linkage Stability Very HighVery High
Primary Use Case Installing an alkyne handle onto a biomolecule for subsequent reactions (e.g., CuAAC, SPAAC).Directly coupling an alkyne-biomolecule to a haloalkyne-probe.
Key Advantage Simplicity and Metal-Free Conditions: Ideal for labeling native cysteines and for applications in living systems.High Specificity and Stable C-C Bond: Creates a robust, conjugated linkage between two specifically functionalized partners.
Key Disadvantage Limited Targets: Relies on the presence of an accessible and reactive nucleophile (cysteine).Copper Toxicity: The requirement for a copper catalyst limits its application in live cells and in vivo.

Experimental Protocols: From Theory to Practice

The following protocols provide a generalized workflow. Researchers must optimize concentrations, reaction times, and purification methods for their specific biomolecules and probes.

Protocol 1: Cysteine Labeling with this compound

This protocol describes the installation of a terminal alkyne onto a protein with an accessible cysteine residue.

Workflow Diagram

Start 1. Protein Preparation Reagent 2. Reagent Preparation Start->Reagent Reduce disulfides (if needed) Buffer exchange (pH 7.5-8.5) Reaction 3. Conjugation Reaction Reagent->Reaction Dissolve tosylate in DMSO (e.g., 100 mM stock) Purify 4. Purification Reaction->Purify Add 10-20 fold molar excess of reagent Incubate 1-4h at RT or overnight at 4°C Analyze 5. Analysis Purify->Analyze Size-Exclusion Chromatography (SEC) to remove excess reagent

Caption: Workflow for protein labeling with pent-4-ynyl tosylate.

Step-by-Step Methodology:

  • Protein Preparation:

    • If labeling a specific cysteine, ensure any other cysteines are engaged in disulfide bonds or are inaccessible. If necessary, treat the protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce target disulfides.

    • Perform a buffer exchange into a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in an organic solvent like DMSO.

  • Conjugation Reaction:

    • To the protein solution (typically 1-5 mg/mL), add the tosylate reagent from the stock solution to achieve a final molar excess of 10- to 20-fold over the protein.

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unreacted small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis:

    • Confirm successful conjugation and determine labeling efficiency using mass spectrometry (MS).

    • Visualize the modified protein using SDS-PAGE. The alkyne-tagged protein can then be reacted with an azide-fluorophore via click chemistry for in-gel fluorescence analysis. [10]

Protocol 2: Diyne Conjugation via Cadiot-Chodkiewicz Coupling

This protocol assumes you have an alkyne-functionalized biomolecule and a haloalkyne-functionalized probe.

Step-by-Step Methodology:

  • Reactant Preparation:

    • Prepare the alkyne-modified biomolecule in a degassed, amine-free buffer.

    • Dissolve the haloalkyne probe (e.g., an iodoalkyne) and a copper(I) source (e.g., CuI) in a suitable solvent.

  • Reaction Setup (under inert atmosphere):

    • In a reaction vessel purged with argon or nitrogen, combine the alkyne-biomolecule (1 equivalent) with the haloalkyne-probe (1.5-2 equivalents).

    • Add the copper(I) catalyst (e.g., 5-10 mol% CuI) and a suitable base (e.g., a mild amine like triethylamine). [11] * Note: For biological applications, water-soluble ligands are often used to stabilize the Cu(I) and improve reaction efficiency.

  • Incubation and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS to track the formation of the desired conjugate.

  • Quenching and Purification:

    • Once complete, the reaction can be quenched by adding a copper-chelating agent like EDTA.

    • Purify the final conjugate using a method appropriate for the biomolecule, such as affinity chromatography or HPLC.

  • Analysis:

    • Characterize the purified product by mass spectrometry to confirm the formation of the diyne linkage and assess purity.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and haloalkynes is a strategic one, dictated by the goals of the experiment.

  • Choose this compound when:

    • Your primary goal is to install an alkyne handle onto a protein.

    • You are targeting a native cysteine residue.

    • The application is sensitive to metals, such as live-cell imaging or in vivo studies .

    • You desire a simple, robust, and catalyst-free reaction.

  • Choose haloalkynes when:

    • Your goal is to directly couple two molecules where one already has a terminal alkyne and the other can be synthesized with a haloalkyne.

    • The formation of a stable, conjugated diyne bridge is desired.

    • The experiment is performed in vitro , and the potential effects of a copper catalyst can be managed through purification.

By understanding the distinct mechanisms and operational requirements of these powerful reagents, researchers can design and execute more effective bioconjugation strategies, accelerating progress in drug discovery and fundamental biological research.

References

  • Google. (2026). Current time information in Pasuruan, ID.
  • ResearchGate. (n.d.). Representative applications of alkynes in bioconjugation and molecular imaging.
  • Škof, M., et al. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. PMC - NIH.
  • ACS Publications. (2022). On-DNA Alkyne Iodination and Acetylenic Coupling as a Useful Tool for DEL Synthesis. Bioconjugate Chemistry.
  • (n.d.). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids.
  • Semantic Scholar. (2005). Azide–Alkyne Coupling: A Powerful Reaction for Bioconjugate Chemistry.
  • Lumiprobe. (n.d.). Bioconjugation reagents.
  • DeLuca, R. J., et al. (n.d.). Utilization of alkyne bioconjugations to modulate protein function. PMC - NIH.
  • ACS Publications. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research.
  • BenchChem. (n.d.). Application Notes and Protocols for Bioconjugation Techniques Utilizing Terminal Alkynes.
  • Smolecule. (n.d.). Pent-4-en-1-yl 4-methylbenzenesulfonate.
  • Master Organic Chemistry. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes.
  • Wiley-VCH GmbH. (2024). Perfect Partners: Biocatalytic Halogenation and Metal Catalysis for Protein Bioconjugation. ChemBioChem.
  • Plass, T., et al. (n.d.). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. NIH.
  • Hu, X., et al. (n.d.). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. PMC - NIH.
  • van der Vliet, K. M. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository.
  • Kalia, J., & Raines, R. T. (n.d.). Advances in Bioconjugation. PMC - PubMed Central.
  • New York University. (n.d.). Bioconjugation protocols : strategies and methods.
  • MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.
  • ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications.
  • Wang, L. (n.d.). Arylation Chemistry for Bioconjugation. PMC - PubMed Central.
  • Organic Chemistry Tutor. (2023). Halogenation of Alkynes. YouTube.
  • AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
  • ACS Publications. (n.d.). HaloTag Technology: A Versatile Platform for Biomedical Applications. Bioconjugate Chemistry.
  • EMBIBE. (2023). Uses of Haloalkanes and Haloarenes: Definition, Examples, Applications.
  • (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis.
  • Chad's Prep. (2020). 9.6 Halogenation of Alkynes. YouTube.
  • Journal of the American Chemical Society. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging.
  • PubMed. (n.d.). Conjugation of haloalkanes by bacterial and mammalian glutathione transferases: mono- and vicinal dihaloethanes.
  • PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery.
  • MDPI. (2024). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases.
  • RSC Publishing. (n.d.). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide.
  • PubMed. (2021). Conjugation with inulin improves the environmental stability of haloalkane dehalogenase DhaA.
  • PubMed. (n.d.). Conjugation of haloalkanes by bacterial and mammalian glutathione transferases: mono- and dihalomethanes.
  • Nature Protocols. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.
  • Ban, H., et al. (n.d.). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. PMC - NIH.
  • MDPI. (n.d.). Improvement in the Environmental Stability of Haloalkane Dehalogenase with Self-Assembly Directed Nano-Hybrid with Iron Phosphate.

Sources

A Researcher's Guide to Control Experiments for Pent-4-ynyl 4-methylbenzenesulfonate Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and proteomics, activity-based protein profiling (ABPP) has emerged as an indispensable technology for interrogating enzyme function directly within complex biological systems.[1] Probes like pent-4-ynyl 4-methylbenzenesulfonate are powerful tools in this arena, designed to covalently modify active sites of specific protein families, enabling their identification and functional characterization. This guide provides an in-depth comparison of the critical control experiments required to validate findings from labeling studies using this probe, ensuring scientific rigor and data integrity.

This compound is a thoughtfully designed activity-based probe (ABP). Its structure consists of two key functional parts:

  • The "Warhead": The 4-methylbenzenesulfonate (tosylate) group is a potent electrophile. It acts as the reactive moiety, designed to form a covalent bond with nucleophilic amino acid residues (such as serine, threonine, or lysine) often found within the active sites of enzymes.[2][3]

  • The "Handle": The terminal alkyne group is a bioorthogonal reporter. It does not react with biological molecules but can be specifically tagged in a second step using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), or "click chemistry".[4][5] This allows for the attachment of a reporter molecule, such as a fluorophore for in-gel visualization or biotin for affinity purification and mass spectrometry-based identification.

The power of this two-step approach lies in its modularity and specificity.[1] However, the covalent nature of the labeling necessitates a suite of carefully designed control experiments to distinguish true, activity-dependent labeling from non-specific interactions and experimental artifacts. This guide details the rationale, execution, and interpretation of these essential controls.

The Core Workflow: A Two-Step Labeling Strategy

The fundamental application of this compound involves incubating the probe with a biological sample (e.g., cell lysate, tissue homogenate), followed by click chemistry to append a reporter tag for downstream analysis.

G cluster_step1 Step 1: Covalent Labeling cluster_step2 Step 2: Bioorthogonal Ligation Proteome Native Proteome (with Active Enzymes) LabeledProteome Alkyne-Labeled Proteome Proteome->LabeledProteome Incubation (Probe reacts with nucleophilic residues) Probe Pent-4-ynyl 4-methylbenzenesulfonate Probe->LabeledProteome TaggedProteome Fluorescently-Tagged Proteome LabeledProteome->TaggedProteome CuAAC (Click Chemistry) Reporter Azide-Reporter (e.g., Azide-Fluorophore) Reporter->TaggedProteome Analysis SDS-PAGE & In-Gel Fluorescence Scanning or Enrichment & LC-MS/MS TaggedProteome->Analysis Downstream Analysis

Caption: General workflow for two-step protein labeling.

Comparison of Essential Control Experiments

To ensure that the signal observed is a direct result of specific, activity-dependent covalent labeling by the probe, a series of control experiments must be performed in parallel. Each control is designed to rule out a specific type of artifact.

Control Experiment Primary Purpose Mechanism of Control Expected Outcome for Valid Labeling
1. Heat-Denatured Proteome To differentiate activity-dependent labeling from non-specific reactivity.Thermal denaturation unfolds proteins, destroying the specific conformation of the active site.Significant reduction or complete loss of signal compared to the native proteome.
2. Competitive Inhibition To confirm labeling occurs at a specific enzyme's active site.A known inhibitor pre-occupies the active site, blocking the probe from binding.Dose-dependent decrease in signal for the target protein, with other labeled proteins unaffected.
3. "No-Probe" Vehicle Control To assess background signal from the click chemistry reagents and reporter tag.The probe is omitted; the sample is treated only with the vehicle (e.g., DMSO).No signal should be detected. Any observed signal indicates non-specific binding of the reporter.
4. "Warhead-less" Probe Analog To verify that the tosylate reactive group is essential for labeling.A structurally similar molecule lacking the electrophilic tosylate group is used.No significant labeling, confirming the covalent nature of the interaction.

Detailed Protocols and Interpretation

The Heat-Denatured Proteome Control: Validating Activity-Dependence

Expertise & Experience: Covalent probes can react with any accessible nucleophile. However, the unique, hyper-reactive environment of an enzyme's active site, created by its specific three-dimensional fold, is what drives activity-based labeling. Denaturing the proteome destroys these active sites. Therefore, a dramatic loss of signal in a heat-treated sample is strong evidence that the probe is indeed targeting enzymes in their active, native conformation.

Experimental Protocol:

  • Sample Preparation: Aliquot your cell or tissue lysate into two tubes.

  • Denaturation: Place one tube in a heat block at 95°C for 10 minutes. Immediately place on ice for 5 minutes to cool. Leave the other tube ("Native") on ice.

  • Centrifugation: Centrifuge both tubes at >15,000 x g for 20 minutes at 4°C to pellet the precipitated, unfolded proteins in the denatured sample.

  • Probe Labeling: Transfer the supernatants of both the "Native" and "Heat-Denatured" samples to new tubes. Add this compound (e.g., to a final concentration of 25 µM) to both and incubate for 30 minutes at room temperature.

  • Click Chemistry & Analysis: Proceed with the standard CuAAC protocol to attach a fluorescent reporter, followed by SDS-PAGE and in-gel fluorescence scanning.

Interpretation of Results:

  • Strong Signal (Native) & No/Low Signal (Denatured): This is the ideal result, indicating that labeling is dependent on the native protein structure and is likely occurring at specific, activity-related sites.

  • Strong Signal (Native) & Strong Signal (Denatured): This suggests the probe is reacting non-specifically with accessible nucleophiles on both folded and unfolded proteins, and the results should be interpreted with extreme caution.

G cluster_native Native Proteome cluster_denatured Heat-Denatured Proteome NativeEnzyme Active Enzyme (Folded) NativeLabeled Labeled Enzyme NativeEnzyme->NativeLabeled Binds Active Site NativeProbe Probe NativeProbe->NativeLabeled Signal Signal NativeLabeled->Signal Strong Signal DenaturedEnzyme Inactive Enzyme (Unfolded) DenaturedProbe Probe DenaturedEnzyme->DenaturedProbe No Binding NoSignal No/Low Signal DenaturedProbe->NoSignal No/Low Signal

Caption: Logic of the heat-denaturation control experiment.

The Competitive Inhibition Control: Confirming Target Engagement

Trustworthiness: This is the most definitive control for validating that your probe is labeling the active site of a specific enzyme target.[6] By pre-incubating the proteome with a known inhibitor, you can directly compete with the probe for binding at the active site. A reduction in labeling intensity provides strong evidence of on-target engagement.[1][7] This method is also the foundation for screening new, uncharacterized inhibitors.[8]

Experimental Protocol:

  • Sample Preparation: Aliquot your proteome lysate into several tubes.

  • Inhibitor Pre-incubation: To each tube, add a known inhibitor at varying concentrations (e.g., 0.1x, 1x, 10x, 100x the probe concentration). Include a "vehicle only" (e.g., DMSO) control. Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add this compound to all tubes to a final concentration of 25 µM and incubate for an additional 30 minutes.

  • Click Chemistry & Analysis: Proceed with the standard CuAAC protocol, SDS-PAGE, and in-gel fluorescence scanning. Quantify the band intensity corresponding to the protein of interest.

Interpretation of Results:

  • Dose-Dependent Signal Decrease: The fluorescent band corresponding to the target enzyme decreases in intensity as the inhibitor concentration increases. This confirms the probe binds the same site as the inhibitor.

  • No Change in Signal: The inhibitor does not compete with the probe, suggesting they bind to different sites or the probe is not labeling that specific enzyme.

  • Unchanged Off-Target Bands: Other bands in the gel should remain at a constant intensity, demonstrating the selectivity of the inhibitor.

G cluster_vehicle Vehicle Control (DMSO) cluster_inhibitor Inhibitor Pre-treatment Enzyme1 Active Enzyme Labeled1 Labeled Enzyme Enzyme1->Labeled1 Probe Binds Probe1 Probe Probe1->Labeled1 StrongSignal StrongSignal Labeled1->StrongSignal Strong Signal Enzyme2 Active Enzyme Blocked Blocked Active Site Enzyme2->Blocked Inhibitor Binds First Inhibitor Inhibitor Inhibitor->Blocked Probe2 Probe NoSignal No/Low Signal Probe2->NoSignal No/Low Signal Blocked->Probe2 Probe Cannot Bind

Caption: Logic of the competitive inhibition assay.

Additional Essential Controls for a Self-Validating System

"No-Probe" Vehicle Control

This is the simplest but most fundamental control. A sample is run through the entire workflow, but the vehicle (e.g., DMSO) is added instead of the probe during the labeling step. This control accounts for any background fluorescence or non-specific binding of the azide-reporter or downstream detection reagents (e.g., streptavidin conjugates). An ideal result is a completely blank lane on your gel or minimal background in imaging.[9]

"Warhead-less" Probe Analog Control

This control validates that the covalent reaction is driven by the electrophilic tosylate group. A researcher would synthesize or acquire an analog of the probe where the tosylate is replaced with a non-reactive group, for example, a simple hydroxyl group (pent-4-yn-1-ol). When this control molecule is incubated with the proteome, no significant labeling should occur. This demonstrates that the alkyne handle alone does not non-specifically associate with proteins and that the covalent "warhead" is required for the signal, confirming the intended mechanism of action.

By systematically implementing this full suite of controls, researchers can confidently validate their labeling results, ensuring that the identified proteins are true, activity-dependent targets of this compound. This rigorous approach is paramount for the successful application of ABPP in target discovery and drug development.

References

  • Activity-based protein profiling: A graphical review. PubMed Central. [Link]

  • Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. PubMed Central. [Link]

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews. [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. National Institutes of Health. [Link]

  • (PDF) Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. ResearchGate. [Link]

  • A competitive activity-based protein profiling platform yields cell wall synthesis inhibitors active against replicating and non-replicating Mycobacterium tuberculosis. bioRxiv. [Link]

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. ResearchGate. [Link]

  • An alkyne-containing isoprenoid analogue based on a farnesyl diphosphate scaffold is a biologically functional universal probe for proteomic analysis. National Institutes of Health. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [Link]

  • Control experiments: (A) use of an alkyne substrate. (B) Use of... ResearchGate. [Link]

  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Publications. [Link]

  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. PubMed Central. [Link]

  • Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PubMed Central. [Link]

  • Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. ACS Publications. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. [Link]

  • Intermediate Control: Unlocking Hitherto Unknown Reactivity and Selectivity in N-Conjugated Allenes and Alkynes. PubMed. [Link]

  • Activity-based protein profiling: Recent advances in medicinal chemistry. PubMed. [Link]

  • Alkyne Synthesis Challenge Not as Straightforward as it Might Seem. YouTube. [Link]

  • 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Pent-4-ynyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in organic synthesis, particularly in the realms of bioconjugation and drug development, the integrity of their chemical intermediates is paramount. Pent-4-ynyl 4-methylbenzenesulfonate, a versatile building block featuring a terminal alkyne for click chemistry and a tosylate for nucleophilic substitution, is a prime example.[1][2] Its purity directly dictates the success, reproducibility, and outcome of subsequent multi-step syntheses. An impure starting material can lead to ambiguous results, low yields, and complex purification challenges downstream.

This guide provides an in-depth, objective comparison of the essential analytical techniques used to verify the purity of synthesized this compound. We will move beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to purity assessment.

The Synthetic Context: Understanding Potential Impurities

To effectively assess purity, one must first understand the potential impurities that can arise from the synthesis. This compound is typically synthesized via the reaction of pent-4-yn-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine (TEA), in an anhydrous solvent like dichloromethane (DCM).[3][4]

The primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual pent-4-yn-1-ol and p-toluenesulfonyl chloride.

  • Reagent-Derived Byproducts: The hydrochloride salt of the base (e.g., pyridinium hydrochloride) and hydrolyzed TsCl (p-toluenesulfonic acid), which can form if moisture is present.[5]

  • Side-Reaction Products: In some cases, the chloride ion from the base salt can displace the newly formed tosylate, leading to the formation of 5-chloro-1-pentyne.[1][6]

A comprehensive purity analysis must be capable of separating and identifying the target compound from these specific potential contaminants.

The Analytical Workflow: An Integrated Approach

A multi-faceted analytical strategy is essential for a complete purity profile. No single technique provides all the necessary information. The typical workflow involves a preliminary check, purification, structural confirmation, and finally, quantitative purity determination.

G cluster_0 Synthesis & Purification cluster_1 Purity Assessment Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Tosylates pent-4-yn-1-ol TLC_Check TLC_Check Crude_Product->TLC_Check Qualitative check Purification Purification TLC_Check->Purification e.g., Column Chromatography Purified_Product Purified_Product Purification->Purified_Product H_NMR H_NMR Purified_Product->H_NMR Primary Structure ID HPLC HPLC H_NMR->HPLC Quantitative Analysis Advanced_Confirmation MS / 13C NMR / IR HPLC->Advanced_Confirmation If needed

Caption: General experimental workflow for synthesis, purification, and purity assessment.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific question being asked—from "Did I make the right molecule?" to "What is the precise percentage of purity?" Each method offers unique advantages and inherent limitations.

Technique Principle Information Provided Advantages Limitations
¹H & ¹³C NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.[7][8]Detailed molecular structure, stereochemistry, and semi-quantitative purity estimation.Unambiguous structure elucidation, non-destructive.[8]Lower sensitivity compared to MS, requires higher sample concentration.
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.[9][10]Quantitative purity (% area), separation of impurities, retention time.High resolution, sensitivity, and quantitative accuracy for tosylates.[9]Destructive, requires a chromophore (present in the tosyl group), may not identify unknown peaks.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[8][10]Molecular weight confirmation, elemental composition (HRMS), impurity identification (with LC/GC).Extremely high sensitivity, provides molecular formula.[10]Can be destructive, provides little structural information on its own, potential for matrix effects.[8]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.[3]Presence/absence of key functional groups (e.g., C≡C-H, S=O).Fast, non-destructive, good for quick confirmation of successful reaction.Provides limited structural detail; not suitable for quantification.[11]
Thin-Layer Chromatography (TLC) A simple form of liquid chromatography on a plate.[7][11]Qualitative assessment of reaction completion and presence of gross impurities.Fast, inexpensive, requires minimal sample.Not quantitative, low resolution.

Decision Framework for Method Selection

Choosing the right tool for the job is critical for an efficient workflow. This decision tree outlines a logical approach to purity analysis.

G cluster_questions cluster_answers Start What is my analytical goal? q1 Is the basic structure correct? Start->q1 q2 What is the exact % purity? Start->q2 q3 What is this unknown impurity? Start->q3 a1 ¹H & ¹³C NMR Spectroscopy q1->a1 a2 Quantitative HPLC-UV q2->a2 a3 LC-Mass Spectrometry q3->a3

Caption: Decision tree for selecting the appropriate analytical technique.

Detailed Experimental Protocols

Trustworthiness in science comes from robust, reproducible protocols. The following methods are designed to be self-validating systems for assessing the purity of this compound.

Protocol 1: Structural Verification by NMR Spectroscopy

NMR is the gold standard for confirming the chemical structure. The proton (¹H) NMR spectrum provides information on the electronic environment of each hydrogen atom, while the carbon (¹³C) NMR spectrum confirms the carbon backbone.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as the product is soluble in it, and its residual solvent peak (δ ~7.26 ppm) does not typically interfere with key signals.[12]

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a precisely weighed amount of a stable internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum to the TMS signal (δ 0.00 ppm) or the residual CDCl₃ signal.[13]

    • Integrate all peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each environment.

    • Compare the observed chemical shifts to the expected values.

Expected NMR Data:

Assignment (¹H NMR) Expected δ (ppm) Multiplicity Integration
Aromatic Protons (H-Ar)7.79, 7.36Doublet (d), Doublet (d)2H, 2H
Methylene Protons (-OCH₂-)4.15Triplet (t)2H
Aromatic Methyl Protons (-CH₃)2.45Singlet (s)3H
Propargylic Methylene (-CH₂-C≡)2.28Triplet of Doublets (td)2H
Terminal Alkyne Proton (≡C-H)1.99Triplet (t)1H
Methylene Protons (-CH₂CH₂O-)1.90Quintet (quin)2H

Note: Predicted chemical shifts are based on standard functional group ranges and analysis of similar structures.[14][15][16][17]

Assignment (¹³C NMR) Expected δ (ppm)
Aromatic Carbons (quaternary)145.0, 132.8
Aromatic Carbons (-CH)129.9, 127.8
Alkyne Carbon (-C≡CH)82.9
Methylene Carbon (-OCH₂-)68.7
Alkyne Carbon (≡CH)69.4
Methylene Carbon (-CH₂CH₂O-)27.8
Aromatic Methyl Carbon (-CH₃)21.6
Propargylic Methylene (-CH₂-C≡)14.8

Note: Predicted chemical shifts.[15][18][19]

Self-Validation: The integral ratios in the ¹H NMR are a critical self-check. For a pure sample, the ratio of aromatic protons to the -OCH₂- protons to the terminal alkyne proton should be exactly 4:2:1. The presence of signals corresponding to pent-4-yn-1-ol (e.g., a broad -OH peak, a triplet around 3.7 ppm for the -CH₂OH) would indicate incomplete reaction or purification.

Protocol 2: Quantitative Purity by HPLC-UV

HPLC is the premier technique for obtaining a precise quantitative measure of purity.[9] The aromatic tosyl group provides a strong UV chromophore, making UV detection highly sensitive and reliable for this compound.

Step-by-Step Methodology:

  • System & Mobile Phase Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.[20]

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid or orthophosphoric acid.[20]

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20]

  • Standard & Sample Preparation:

    • Diluent: 50:50 Acetonitrile/Water.

    • Sample Solution: Prepare a stock solution of the synthesized compound in the diluent at approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[20]

    • Column Temperature: 40 °C.[20]

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B (re-equilibration)

  • Data Acquisition and Analysis:

    • System Suitability: Inject the sample solution five times. The relative standard deviation (RSD) for the main peak area and retention time should be ≤ 2.0%.[9]

    • Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.[9]

    • Sample Injection: Inject the sample solution in duplicate.

    • Purity Calculation: Calculate the purity using the area normalization method, assuming all impurities have a similar UV response factor.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Self-Validation: The system suitability test is a mandatory checkpoint. If the RSD is greater than 2%, it indicates a problem with the HPLC system (e.g., pump, injector) that must be resolved before proceeding. The separation of known potential impurities (if standards are available) or the observation of baseline-resolved impurity peaks validates the method's resolving power.

Conclusion

Assessing the purity of synthesized this compound is not a single measurement but a systematic process of verification. It begins with a qualitative check by TLC, followed by definitive structural confirmation using ¹H and ¹³C NMR spectroscopy. This structural data must then be complemented by a robust quantitative method, for which HPLC-UV is the industry standard. For unresolved questions, such as the identity of an unknown impurity, LC-MS provides the final piece of the puzzle. By integrating these techniques and understanding the causality behind each protocol, researchers can ensure the quality of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.

References

  • What methods are used to test the purity of organic compounds?. (n.d.). TutorChase. Retrieved from [Link]

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. (2014). Journal of Chromatography A. Retrieved from [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). IntechOpen. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2014). Molecules. Retrieved from [Link]

  • Pent-4-YN-1-YL 4-methylbenzenesulfonate. (n.d.). LookChem. Retrieved from [Link]

  • New NCERT Topic - Purification and Analysis of Organic Compound. (n.d.). Embibe. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]

  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. (2012). Polymers. Retrieved from [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). ResearchGate. Retrieved from [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). The Journal of Organic Chemistry. Retrieved from [Link]

  • (2Z)-2-pentenyl 4-methylbenzenesulfonate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Signal Areas. (n.d.). University of Calgary. Retrieved from [Link]

  • Formation of Tosylate Esters. (n.d.). Chad's Prep®. Retrieved from [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. Retrieved from [Link]

  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016). Tetrahedron Letters. Retrieved from [Link]

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (2023). Journal of Chemistry Letters. Retrieved from [Link]

  • Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

  • Interpretation of NMR-Spectra. (n.d.). ETH Zurich. Retrieved from [Link]

  • Alkynes. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • 1-Methyl-4-[(1Z)-1-pentenylsulfonyl]benzene. (n.d.). SpectraBase. Retrieved from [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. (2024). YouTube. Retrieved from [Link]

  • N-[4-[2-cyanoethyl(p-tolylsulfonyl)amino]butyl]-4-methyl-benzenesulfonamide. (n.d.). SpectraBase. Retrieved from [Link]

  • pent-3-ynyl 4-methylbenzenesulfonate. (n.d.). MOLBASE Encyclopedia. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Alkyne Incorporation: A Quantitative Comparison Featuring Pent-4-ynyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of chemical biology and drug development, the ability to specifically tag and visualize biomolecules is paramount. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become an indispensable tool for this purpose.[1][2] The power of this reaction lies in its high specificity and efficiency, allowing for the covalent linkage of an azide- and an alkyne-containing molecule in complex biological environments.[3] The critical first step, however, is the successful incorporation of one of these "handles" onto the biomolecule of interest.

This guide provides an in-depth quantitative and qualitative comparison of different strategies for incorporating the alkyne handle, with a focus on the use of pent-4-ynyl tosylate . We will move beyond simple protocols to explore the causality behind experimental choices, comparing this electrophilic alkylating agent to metabolic labeling precursors and residue-specific probes. Our goal is to equip you with the foundational knowledge to select and implement the optimal alkyne tagging strategy for your specific research needs, from target identification to quantitative proteomics.

The Landscape of Alkyne Incorporation: A Comparative Analysis

The choice of an alkyne incorporation strategy is a critical decision that dictates the scope and specificity of the experiment. There is no single "best" method; the optimal choice depends on the biological question, the target biomolecule, and the experimental system. We can categorize the primary methods into three distinct classes:

  • Metabolic Incorporation: Introducing alkyne-bearing mimics of natural building blocks (e.g., amino acids, sugars, lipids) that are incorporated by the cell's own machinery.

  • Residue-Specific Chemical Labeling: Using reactive probes designed to target specific amino acid side chains, most commonly cysteine.

  • General Electrophilic Labeling: Employing reactive electrophiles, such as pent-4-ynyl tosylate, that alkylate a range of nucleophilic residues.

The following table provides a comparative overview of these strategies.

FeatureMetabolic Labeling (e.g., HPG)Residue-Specific Alkylation (e.g., Iodoacetamide-Alkyne)General Electrophilic Alkylation (Pent-4-ynyl Tosylate)
Mechanism Biosynthetic incorporation into nascent biomolecules.Covalent modification of specific, highly nucleophilic amino acid side chains.Covalent modification via nucleophilic substitution (alkylation) of various residues.
Primary Target Nascent proteins (replaces Met), glycans, lipids, etc.Primarily Cysteine (thiol group).Cysteine, Histidine, Lysine, N-terminus (and other nucleophiles).
Specificity High for the class of biomolecule (e.g., newly made proteins).High for the target residue (e.g., Cysteine).Low; reacts with multiple nucleophilic residues based on accessibility and reactivity.
Cell Permeability Yes, designed for live-cell labeling.Often used on cell lysates; can be cell-permeable but may cause broader toxicity.Likely cell-permeable; reactivity can lead to significant cytotoxicity.
Typical Application Pulse-chase analysis of protein synthesis/turnover (BONCAT).Profiling reactive/accessible cysteines, mapping drug binding sites (ABPP).Activity-based protein profiling, mapping accessible nucleophiles.
Pros Labels newly synthesized proteins, provides temporal resolution.High specificity for a single amino acid, well-characterized reactivity.Simple reagent, can potentially label sites without highly reactive cysteines.
Cons Can alter metabolism, incorporation efficiency varies.[4]Only labels proteins with accessible cysteines, can have off-target effects.[5]Low specificity, high potential for off-target labeling and cytotoxicity.
Cytotoxicity Generally lower; HPG is often better tolerated than AHA.[6]Moderate to high, depending on concentration and cell type.Expected to be high due to its nature as a reactive alkylating agent.[7]

Visualizing the Labeling Strategies

The fundamental differences in how these reagents modify proteins are key to understanding their applications. The diagram below illustrates the distinct mechanisms.

cluster_0 Metabolic Incorporation cluster_1 Residue-Specific Alkylation cluster_2 General Electrophilic Alkylation Met Methionine Ribosome Ribosome Met->Ribosome Normal Synthesis HPG L-Homopropargylglycine (HPG) HPG->Ribosome Incorporation Protein_HPG Nascent Protein (with Alkyne) Ribosome->Protein_HPG Protein_Cys Protein with Accessible Cys-SH Protein_Cys_Alkylated Cys-Alkylated Protein (Specific Alkyne Tag) Protein_Cys->Protein_Cys_Alkylated IAA_Alkyne Iodoacetamide-Alkyne IAA_Alkyne->Protein_Cys_Alkylated SN2 Reaction Protein_Nuc Protein with Nucleophiles (Cys, His, Lys) Protein_Nuc_Alkylated Multi-site Alkylated Protein (Non-Specific Alkyne Tag) Protein_Nuc->Protein_Nuc_Alkylated PYT Pent-4-ynyl Tosylate PYT->Protein_Nuc_Alkylated SN2 Reaction on Tosylate

Fig 1. Comparison of Alkyne Incorporation Mechanisms.

Deep Dive: Pent-4-ynyl Tosylate as a General Alkylating Probe

Pent-4-ynyl tosylate belongs to the class of sulfonate esters. The tosylate group is an excellent leaving group, making the molecule a potent electrophile susceptible to attack by nucleophiles.[7][8] In a biological context, this means it can react with various nucleophilic amino acid side chains on proteins.

  • Reactivity Hierarchy: The primary targets are the most nucleophilic and accessible residues. This typically follows the order: Cysteine (thiolate) > Histidine (imidazole) > Lysine (ε-amino group) > N-terminus (α-amino group). The precise labeling pattern on any given protein is dependent on pH, residue accessibility, and the local microenvironment.[1]

  • Advantages: Its reactivity is not confined to a single amino acid type, which can be an advantage if the goal is to broadly sample accessible nucleophilic sites or if the proteins of interest lack reactive cysteines.

  • Challenges & Causality: The primary challenge is a lack of specificity. Because it is a reactive electrophile, pent-4-ynyl tosylate will label many different proteins at multiple sites, leading to a complex mixture of modified products. This makes it less suitable for tracking a specific protein of interest but potentially useful for competitive profiling experiments. Furthermore, this high reactivity is intrinsically linked to cytotoxicity. Alkylating agents can modify not only proteins but also nucleic acids and other vital cellular components, leading to cell cycle arrest and apoptosis. Therefore, its use in live cells must be carefully titrated to minimize toxicity while achieving detectable labeling.

Experimental Section: Protocols for Application and Analysis

The following protocols provide a framework for using pent-4-ynyl tosylate to label a complex proteome (e.g., a cell lysate) and quantify the results using a standard click chemistry and mass spectrometry workflow.

Core Experimental Workflow

The overall process involves three main stages: labeling the proteome, conjugating a reporter tag via CuAAC, and preparing the sample for quantitative analysis.

start Start: Cell Lysate labeling Step 1: Alkylation Label with Pent-4-ynyl Tosylate start->labeling quench Quench Excess Reagent labeling->quench click Step 2: CuAAC Reaction Add Azide-Biotin & Click Reagents quench->click precipitate Protein Precipitation (e.g., Chloroform/Methanol) click->precipitate enrich Step 3: Enrichment Enrich on Streptavidin Beads precipitate->enrich digest On-Bead Digestion (Trypsin) enrich->digest ms LC-MS/MS Analysis digest->ms end End: Quantitative Proteomic Data ms->end

Fig 2. Workflow for Labeling and Analysis.
Protocol 1: Alkyne Labeling of Cell Lysate with Pent-4-ynyl Tosylate

Causality Note: This protocol is performed on a cell lysate to limit the cytotoxicity and off-target effects that would occur in live cells. The pH is buffered to near-physiological levels to maintain protein structure, though slight basicity can enhance the nucleophilicity of amine groups.

  • Lysate Preparation:

    • Harvest cultured cells and wash twice with cold PBS.

    • Lyse cells in a suitable lysis buffer without detergents that interfere with downstream MS (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) using sonication on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.[9]

  • Alkylation Reaction:

    • Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer.

    • Prepare a 100 mM stock solution of pent-4-ynyl tosylate in anhydrous DMSO.

    • Add the pent-4-ynyl tosylate stock solution to the lysate to a final concentration of 1 mM. (Note: This concentration is a starting point and must be optimized).

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Quenching:

    • Quench the reaction by adding a nucleophilic scavenger, such as DTT, to a final concentration of 10 mM.

    • Incubate for 15 minutes at room temperature.

Protocol 2: CuAAC Biotinylation of Labeled Proteome

Causality Note: This "click" reaction attaches a biotin tag to the incorporated alkyne. Biotin serves as an affinity handle for enrichment. The reagents are added sequentially to ensure the copper(I) catalyst is generated in situ and to prevent its premature oxidation.[2] An aminoguanidine scavenger is included to trap byproducts of ascorbate oxidation that can damage proteins.

  • Prepare Click Reagents:

    • Azide-PEG4-Biotin: 10 mM stock in DMSO.

    • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water (prepare fresh).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

    • Aminoguanidine Hydrochloride: 1 M stock in water.

  • Click Reaction:

    • To the 1 mL quenched lysate from Protocol 1, add the following reagents in order, vortexing gently after each addition:

      • Azide-PEG4-Biotin: 25 µL (Final concentration: 250 µM)

      • Aminoguanidine: 10 µL (Final concentration: 10 mM)

      • TCEP: 20 µL (Final concentration: 1 mM)

      • TBTA: 10 µL (Final concentration: 100 µM)

      • CuSO₄: 20 µL (Final concentration: 1 mM)

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

Protocol 3: Sample Preparation for Quantitative Mass Spectrometry

Causality Note: A chloroform/methanol precipitation cleans up the sample and removes excess click reagents. On-bead digestion ensures that only biotinylated (and therefore alkyne-labeled) proteins are processed for analysis, significantly reducing sample complexity and improving the detection of lower-abundance targets.[10][11]

  • Protein Precipitation:

    • Add 4 volumes of methanol, 1 volume of chloroform, and 3 volumes of water to the click reaction mixture.

    • Vortex vigorously and centrifuge at 10,000 x g for 5 minutes to pellet the protein.

    • Carefully remove the aqueous top layer, and wash the protein pellet with 4 volumes of methanol.

    • Air-dry the pellet briefly.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in a buffer containing 1% SDS (e.g., 50 mM Tris, 1% SDS, pH 7.5).

    • Dilute the sample 10-fold with a buffer lacking SDS to reduce the final SDS concentration to 0.1%.

    • Add high-capacity streptavidin agarose beads and incubate for 2 hours at room temperature with end-over-end rotation.

    • Wash the beads extensively: once with 0.1% SDS in PBS, twice with PBS, and three times with 50 mM ammonium bicarbonate.

  • On-Bead Digestion:

    • Resuspend the washed beads in 50 mM ammonium bicarbonate.

    • Add DTT to 5 mM and incubate at 56°C for 30 minutes (Reduction).

    • Cool to room temperature, add iodoacetamide to 14 mM, and incubate in the dark for 30 minutes (Alkylation).[12]

    • Add sequencing-grade trypsin (e.g., 1:50 enzyme:protein ratio) and incubate overnight at 37°C.

  • Sample Cleanup and Analysis:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.[13][14] Data analysis can then be performed using standard proteomics software to identify and quantify the proteins that were originally labeled with pent-4-ynyl tosylate.

Conclusion and Future Outlook

Pent-4-ynyl tosylate offers a straightforward, mechanism-based approach for introducing an alkyne handle onto biomolecules through direct alkylation. Its broad reactivity is both its greatest strength and its most significant limitation. While it lacks the specificity of metabolic labeling or residue-targeted probes, it provides a tool for exploring the accessible nucleophilic landscape of the proteome.

For researchers, the choice of labeling reagent must be a deliberate one, guided by the central biological question. For tracking newly synthesized proteins over time, metabolic precursors like HPG are unparalleled.[15] For identifying the binding site of a covalent inhibitor on a specific cysteine, iodoacetamide-alkyne is the superior choice.[16] Pent-4-ynyl tosylate and similar electrophilic probes find their niche in activity-based protein profiling and chemoproteomic applications where a broader, less biased view of protein reactivity is desired. As mass spectrometry sensitivity continues to improve, the ability to interpret the complex data generated by such general probes will undoubtedly yield new insights into protein function, structure, and regulation.

References

  • Hampp, C., & Gissibl, A. (2015).
  • Nelson, K. E., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]

  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Gygi, S. P., et al. (1999). Quantitative protein analysis by solid phase isotope tagging and mass spectrometry.
  • Gartner, C. A., et al. (2007). Catch-and-release reagents for broadscale quantitative proteomics analyses. Journal of Proteome Research. [Link]

  • Patel, V. (2024). Advances in proteomics sample prep reagents and quantitative MS workflows. YouTube. [Link]

  • Gucinski, A. C., et al. (2012). Evaluation of intact mass spectrometry for the quantitative analysis of protein therapeutics. Analytical Chemistry.
  • Rusling Research Group. (n.d.). Mass Spectrometry and Proteomics. University of Connecticut.
  • Both, P., et al. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in Molecular Biology.
  • Weerapana, E., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Journal of the American Chemical Society.
  • Wängler, C., et al. (2011). A universally applicable 68Ga-labeling technique for proteins. Journal of Nuclear Medicine.
  • Wang, M., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. University of Washington.
  • Quiñonez, U. (2015). Amino acid C-tosylation?
  • Cotham, V. C., & Muth, A. (2016). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry.
  • Pickens, J. B., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry.
  • O'Connell, J. D., et al. (2018). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Methods in Molecular Biology.
  • McKay, C. S., & Finn, M. G. (2014).
  • Hang, H. C., & Bertozzi, C. R. (2010). Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics. ACS Chemical Biology.
  • Fentabil, M. A., et al. (2021). In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana. The Plant Journal. [Link]

  • Wang, J., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • BenchChem. (2025). L-Homopropargylglycine: A Superior, Non-Radioactive Alternative for Protein Synthesis Monitoring. BenchChem.
  • Poulsen, E. T., et al. (2017).
  • Cardillo, G., et al. (2001).
  • Kámán, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
  • Ashenhurst, J. (2015).
  • Kámán, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal.

Sources

A Senior Application Scientist's Guide to Tosylates and Mesylates: A Comparative Analysis of Leaving Group Efficiency in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic conversion of a poor leaving group, such as a hydroxyl group on an alcohol, into an excellent one is a cornerstone of reaction design. Among the synthetic chemist's most trusted tools for this transformation are sulfonate esters, with p-toluenesulfonates (tosylates) and methanesulfonates (mesylates) being preeminent examples. This guide provides an in-depth, objective comparison of these two critical leaving groups, grounded in experimental data and mechanistic principles, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Fundamental Role of Sulfonates as Leaving Groups

Alcohols are generally poor substrates for direct nucleophilic substitution or elimination reactions because the hydroxide ion (HO⁻) is a strong base and, consequently, a poor leaving group.[1][2] To facilitate these reactions, the hydroxyl group must be converted into a group that is more stable upon departure. Sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), react with alcohols in the presence of a weak base (e.g., pyridine or triethylamine) to form tosylates and mesylates, respectively.[3][4]

The exceptional leaving group ability of tosylates and mesylates stems from the high stability of the resulting sulfonate anions.[4][5] This stability is a direct consequence of the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance.[4][6] This charge distribution makes the sulfonate anions very weak bases, and thus, excellent leaving groups.[1]

Head-to-Head Comparison: Tosylate vs. Mesylate

While both tosylates and mesylates are superb leaving groups, subtle differences in their structure and electronic properties lead to variations in their reactivity and practical applications.[6][7]

FeatureTosylate (-OTs)Mesylate (-OMs)Analysis and Causality
Structure Contains a p-tolyl groupContains a methyl groupThe key structural difference lies in the organic substituent on the sulfonyl group.
Conjugate Acid pKa p-Toluenesulfonic acid (~ -2.8)[7]Methanesulfonic acid (~ -1.9)[7]A lower pKa indicates a stronger acid and a more stable conjugate base (leaving group). The data suggests the tosylate anion is slightly more stable.
Relative Sₙ2 Reaction Rate 0.70 (relative to mesylate)[7]1.00 (reference)[7]Despite the pKa difference, mesylates are generally found to be slightly more reactive in Sₙ2 reactions. This is often attributed to the smaller steric profile of the mesyl group and the electron-donating nature of the tolyl group in the tosylate, which slightly destabilizes the transition state.[7][8]
Steric Hindrance Larger due to the tolyl group.[6]Smaller due to the methyl group.[8]The bulkier tosyl group can sometimes hinder the approach of a nucleophile. Conversely, its size can be advantageous for inducing crystallinity in products, simplifying purification.[6]
Preparation Conditions Reaction of an alcohol with TsCl in the presence of a base like pyridine.[3]Reaction of an alcohol with MsCl in the presence of a base like triethylamine.[9][10]The preparation methods are analogous, with the choice of base sometimes differing based on the specific substrate and reaction scale.
Visualization The aromatic ring allows for easy visualization on a TLC plate under UV light.[6]Lacks a UV-active chromophore, requiring alternative visualization techniques (e.g., staining).This is a practical consideration in monitoring reaction progress.
Applications in Drug Development Widely used in the synthesis of complex molecules and as a protecting group.[1][11]Also widely used, and mesylate salts are common in pharmaceutical formulations to improve solubility and other properties.[10][12]Both are workhorses in medicinal chemistry, with the choice often depending on specific synthetic challenges and desired final salt form.

Mechanistic Insights

The formation of tosylates and mesylates from alcohols proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during this step.[3][5][13] This is a crucial feature for maintaining stereochemical integrity in multi-step syntheses.[14]

Formation of a Tosylate

The reaction of an alcohol with tosyl chloride typically proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of TsCl, followed by deprotonation of the resulting oxonium ion by a base like pyridine.[3][15]

Tosylate_Formation cluster_reactants Reactants cluster_process Reaction cluster_products Products Alcohol R-OH Nucleophilic_Attack Nucleophilic Attack on Sulfur Alcohol->Nucleophilic_Attack TsCl Ts-Cl TsCl->Nucleophilic_Attack Pyridine Pyridine (Base) Deprotonation Deprotonation Pyridine->Deprotonation Nucleophilic_Attack->Deprotonation Intermediate Tosylated_Alcohol R-OTs Deprotonation->Tosylated_Alcohol Pyridinium_Chloride Pyridine-H⁺Cl⁻ Deprotonation->Pyridinium_Chloride

Caption: General workflow for the tosylation of an alcohol.

Formation of a Mesylate

The mesylation of an alcohol with mesyl chloride in the presence of a base like triethylamine can proceed through a similar mechanism. However, under certain conditions with a strong enough base, an alternative pathway involving the formation of a highly reactive sulfene intermediate (H₂C=SO₂) can occur.[16] This is possible due to the presence of acidic α-protons on the methyl group of MsCl, which are absent in TsCl.[16]

Mesylate_Formation cluster_reactants Reactants cluster_process Reaction cluster_products Products Alcohol R-OH Nucleophilic_Attack Nucleophilic Attack Alcohol->Nucleophilic_Attack MsCl Ms-Cl Sulfene_Formation Sulfene Formation (optional pathway) MsCl->Sulfene_Formation Base Base (e.g., Et₃N) Base->Sulfene_Formation Sulfene_Formation->Nucleophilic_Attack Mesylated_Alcohol R-OMs Nucleophilic_Attack->Mesylated_Alcohol Base_HCl Base-H⁺Cl⁻ Nucleophilic_Attack->Base_HCl

Caption: General workflow for the mesylation of an alcohol.

Experimental Protocols

The following protocols provide a general methodology for the preparation of an alkyl tosylate and mesylate from a primary alcohol, followed by a kinetic experiment to compare their reactivity.

Part 1: Synthesis of 1-Butyl Tosylate

Objective: To convert 1-butanol into 1-butyl tosylate.

Methodology:

  • To a stirred solution of 1-butanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water and separate the organic layer.

  • Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-butyl tosylate.

  • Purify the product by column chromatography on silica gel if necessary.

Part 2: Synthesis of 1-Butyl Mesylate

Objective: To convert 1-butanol into 1-butyl mesylate.

Methodology:

  • To a stirred solution of 1-butanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, slowly add methanesulfonyl chloride (1.1 eq) dropwise.[9]

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold water, cold 1M HCl, saturated NaHCO₃ solution, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-butyl mesylate.

  • Purify the product by column chromatography on silica gel if necessary.

Part 3: Kinetic Comparison of Nucleophilic Substitution

Objective: To compare the relative rates of Sₙ2 reaction of 1-butyl tosylate and 1-butyl mesylate with a nucleophile.

Methodology:

  • Prepare equimolar solutions of 1-butyl tosylate, 1-butyl mesylate, and sodium iodide in acetone.

  • In two separate, thermostated reaction vessels at a constant temperature (e.g., 25 °C), initiate the reactions by adding the sodium iodide solution to the 1-butyl tosylate and 1-butyl mesylate solutions, respectively.

  • At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by diluting with cold water).

  • Analyze the quenched aliquots by a suitable method (e.g., Gas Chromatography or High-Performance Liquid Chromatography) to determine the concentration of the starting material and the 1-iodobutane product.

  • Plot the concentration of the product formed versus time for both reactions.

  • Determine the initial rate of each reaction from the slope of the initial linear portion of the plots.

  • Calculate the relative rate of reaction by dividing the initial rate of the mesylate reaction by the initial rate of the tosylate reaction.

Practical Considerations and Decision Making

The choice between a tosylate and a mesylate as a leaving group is often nuanced and depends on the specific requirements of the synthetic route.

Decision_Tree Start Choosing a Sulfonate Leaving Group Question1 Is maximum reactivity critical? Start->Question1 Question2 Is steric hindrance a concern? Question1->Question2 No Use_Mesylate1 Consider Mesylate (or Triflate) Question1->Use_Mesylate1 Yes Question3 Is product crystallinity or easy TLC visualization important? Question2->Question3 No Use_Mesylate2 Favor Mesylate Question2->Use_Mesylate2 Yes Question3->Use_Mesylate2 No Use_Tosylat Favor Tosylate Question3->Use_Tosylat Yes

Caption: Decision-making flowchart for selecting between tosylates and mesylates.

  • Reactivity: For reactions where a higher rate is desired, or with less reactive nucleophiles, the slightly more reactive mesylate may be the preferred choice.[7]

  • Steric Factors: In sterically congested systems, the smaller mesyl group may be advantageous to facilitate the approach of the nucleophile.

  • Handling and Purification: Tosylates, being larger and often crystalline, can be easier to handle and purify.[6] The UV-active tolyl group is a significant advantage for reaction monitoring by TLC.[6]

  • Cost and Availability: Both tosyl chloride and mesyl chloride are readily available and relatively inexpensive, making them suitable for large-scale synthesis.

Conclusion

Both tosylates and mesylates are indispensable tools in modern organic synthesis, enabling a vast array of transformations by converting alcohols into excellent leaving groups. While they share a common mechanistic foundation, the choice between them is a strategic decision based on factors such as required reactivity, steric considerations, and practical aspects of a synthetic route. Mesylates generally offer slightly higher reactivity, whereas tosylates can provide advantages in handling and reaction monitoring. A thorough understanding of their respective properties, as detailed in this guide, allows the discerning researcher to make informed decisions, optimizing synthetic pathways for efficiency and success.

References

  • Bartleby.com. Tosylate. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. (2015-03-10). [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Chemistry LibreTexts. 9.13: Tosylate—Another Good Leaving Group. (2019-09-20). [Link]

  • Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. [Link]

  • Pearson. Mesylate is used in the same function as tosylates. Is the mesyl.... [Link]

  • College of Saint Benedict and Saint John's University. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]

  • Wikipedia. Tosyl group. [Link]

  • Conversion of Alcohols into Tosylates. [Link]

  • Khan Academy. Preparation of mesylates and tosylates. [Link]

  • Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. (2022-10-04). [Link]

  • Wikipedia. Mesylate. [Link]

  • Taylor & Francis. Mesylate – Knowledge and References. [Link]

  • Journal of Chemistry Letters. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. [Link]

  • YouTube. formation of tosylates & mesylates. (2019-07-24). [Link]

  • Reddit. How do mesylates and tosylates both protect and act as leaving groups. (2022-10-18). [Link]

  • Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. (2019-06-02). [Link]

  • Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?. (2016-03-11). [Link]

  • ResearchGate. Comparison of reactivity of mesylates and tosylates. [Link]

  • YouTube. Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. (2013-08-17). [Link]

  • Reddit. Advice for making tosylate and mesylate salts?. (2022-09-08). [Link]

  • ResearchGate. Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. (2025-08-05). [Link]

  • PubMed. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems?. [Link]

  • YouTube. Preparation of mesylates and tosylates | Organic chemistry | Khan Academy. (2013-10-21). [Link]

  • ACS Omega. Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. (2024-07-02). [Link]

  • Khan Academy. Foundation 5: Chemical processes | MCAT | Test prep. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. (2015-06-17). [Link]

Sources

A Comprehensive Guide to the Stability of the Tosyl Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Among the arsenal of protecting groups available to chemists, the p-toluenesulfonyl (tosyl, Ts) group has long been a stalwart for the protection of amines and, to a lesser extent, alcohols.[1][2][3] Its popularity stems from its robustness and stability across a wide array of reaction conditions. However, this same stability can present a significant challenge when the time comes for its removal.

This guide provides an in-depth evaluation of the tosyl protecting group's stability under various reaction conditions, supported by experimental data and detailed protocols. We will explore its resilience and lability in acidic, basic, reductive, oxidative, and organometallic environments, offering researchers, scientists, and drug development professionals the insights needed to effectively incorporate the tosyl group into their synthetic strategies.

The Dual Nature of the Tosyl Group: Protector and Leaving Group

The tosyl group, derived from p-toluenesulfonic acid, is typically introduced by reacting an amine or alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1][4] The resulting sulfonamide or sulfonate ester exhibits significantly reduced nucleophilicity of the heteroatom due to the strong electron-withdrawing nature of the sulfonyl group.[5] This electronic effect is the cornerstone of its protective function.

Interestingly, when attached to an alcohol, the tosylate group transforms the hydroxyl moiety from a poor leaving group into an excellent one.[4][6][7] This is attributed to the resonance stabilization of the resulting tosylate anion, making it a weak base.[6][7][8] This dual-purpose nature—a stable protecting group for amines and an activating group for alcohols—underscores its versatility in organic synthesis.

Stability Profile of the Tosyl Group: A Condition-by-Condition Analysis

The decision to employ a protecting group hinges on its ability to withstand a variety of reaction conditions while other transformations are carried out on the molecule. The tosyl group is renowned for its general stability, but a nuanced understanding of its limitations is crucial for successful synthetic planning.

Acidic Conditions

N-tosyl amides are generally stable to a wide range of acidic conditions, a property that allows for the selective deprotection of more acid-labile groups like tert-butoxycarbonyl (Boc) in its presence.[3][9] However, cleavage of the tosyl group can be achieved under strongly acidic conditions, often requiring elevated temperatures.[2][10]

Common reagents for acidic cleavage include:

  • Hydrobromic acid (HBr) in acetic acid: This is a classical and potent method, though the harsh conditions may not be suitable for substrates with other acid-sensitive functional groups.[11]

  • Concentrated sulfuric acid (H₂SO₄): Similar to HBr, this reagent is effective but lacks selectivity.[10]

  • Trifluoromethanesulfonic acid: A very strong acid that can cleave tosyl groups.[1]

It is important to note that prolonged exposure to very strong acids, even at room temperature, can lead to slow cleavage of the tosyl group.[9]

Basic Conditions

The tosyl group exhibits excellent stability towards a wide range of basic conditions, from aqueous hydroxides to alkoxides and organometallic bases.[1][5] This stability is a key advantage, allowing for transformations such as ester saponification to be performed without affecting the N-tosyl protected amine. The electron-withdrawing nature of the sulfonyl group renders the nitrogen lone pair significantly less basic and nucleophilic.[5]

Reductive Conditions

Reductive cleavage is one of the most common and generally milder methods for deprotecting N-tosyl amides.[2][11] This approach offers better functional group tolerance compared to harsh acidic conditions. A variety of reducing agents can be employed, with the choice depending on the specific substrate and the presence of other reducible functional groups.

Common reductive cleavage methods include:

  • Dissolving metal reductions:

    • Sodium in liquid ammonia: A classic and powerful method for cleaving sulfonamides.[10]

    • Sodium naphthalenide: A potent single-electron transfer (SET) reagent that effectively cleaves tosyl groups, often at low temperatures.[12] The mechanism is believed to involve the formation of a radical anion, which then fragments.[12]

  • Metal-based reductions:

    • Magnesium in methanol: This method offers a mild and effective way to remove the tosyl group, often with good functional group tolerance.[11][13] Ultrasonication can sometimes be used to accelerate the reaction.[11]

    • Samarium(II) iodide (SmI₂): A versatile SET reagent that can cleave tosyl groups under neutral conditions.[14]

  • Palladium-catalyzed reductive cleavage: In some specific cases, such as with aryl tosylates, palladium catalysis can be used for reductive cleavage.[15]

Oxidative Conditions

N-tosyl amides are generally stable to a wide range of oxidizing agents.[5][14] This robustness allows for oxidative transformations to be carried out elsewhere in the molecule without affecting the protected amine. This stability has been documented with common oxidants like potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), and chromium trioxide (CrO₃).[14]

Organometallic Reagents

The tosyl group is typically stable to organometallic reagents such as Grignard reagents and organolithiums.[1][16] This stability is crucial when these nucleophilic reagents are used to form new carbon-carbon bonds in the presence of a tosyl-protected amine. The low nucleophilicity of the sulfonamide nitrogen prevents it from reacting with these strong nucleophiles.

Comparative Stability: Tosyl vs. Other Common Amine Protecting Groups

The choice of a protecting group is often a matter of balancing stability with ease of removal. The following table provides a comparative overview of the tosyl group against other common amine protecting groups.

Protecting GroupAbbreviationStability to AcidStability to BaseStability to HydrogenolysisCleavage Conditions
Tosyl Ts High (cleaved by strong acid)HighStableStrong acid, reducing agents (Na/NH₃, Mg/MeOH)
tert-Butoxycarbonyl BocLowHighStableMild to strong acid (TFA, HCl)
Benzyloxycarbonyl CbzHighHighLowCatalytic hydrogenation (H₂, Pd/C)
Fluorenylmethyloxycarbonyl FmocHighLowStableMild base (e.g., piperidine)

This comparison highlights the orthogonal nature of these protecting groups. For instance, the high acid stability of the tosyl group allows for the selective removal of a Boc group in its presence. Conversely, the lability of the Fmoc group to mild base allows for its removal without affecting a tosyl group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of a secondary amine with tosyl chloride and its subsequent deprotection via reductive and acidic cleavage.

Protocol 1: Protection of a Secondary Amine with Tosyl Chloride

This protocol describes a general procedure for the N-tosylation of a secondary amine.

Workflow Diagram:

G cluster_0 Protection of Secondary Amine A Dissolve secondary amine and base (e.g., triethylamine) in a suitable solvent (e.g., DCM). B Add p-toluenesulfonyl chloride (TsCl) portion-wise at 0 °C. A->B C Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). B->C D Work-up: Wash with aqueous acid, base, and brine. C->D E Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. D->E F Purify the crude product by column chromatography. E->F

Caption: Workflow for the N-tosylation of a secondary amine.

Materials:

  • Secondary amine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or pyridine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the secondary amine (1.0 eq) and triethylamine (1.2-1.5 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-tosyl amide by flash column chromatography on silica gel.

Protocol 2: Reductive Deprotection of an N-Tosyl Amide using Magnesium in Methanol

This protocol offers a mild and effective method for the cleavage of an N-tosyl group.[11]

Workflow Diagram:

G cluster_0 Reductive Deprotection (Mg/MeOH) A Dissolve the N-tosyl amide in anhydrous methanol. B Add an excess of magnesium turnings (10-20 eq). A->B C Stir the mixture at room temperature or with gentle heating (ultrasonication can be applied). B->C D Monitor the reaction by TLC or LC-MS. C->D E Upon completion, quench the reaction with aqueous NH₄Cl. D->E F Filter the mixture and concentrate the filtrate. E->F G Extract the product with a suitable organic solvent. F->G H Dry, concentrate, and purify the product. G->H

Caption: Workflow for the reductive cleavage of an N-tosyl group.

Materials:

  • N-tosyl amide

  • Anhydrous methanol (MeOH)

  • Magnesium turnings

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the N-tosyl amide (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add an excess of magnesium turnings (10-20 eq) to the solution.

  • Stir the reaction mixture at room temperature. Gentle heating or sonication can be applied to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Filter the mixture to remove any remaining magnesium and magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude amine by flash column chromatography or distillation.

Protocol 3: Acidic Deprotection of an N-Tosyl Amide using HBr in Acetic Acid

This protocol describes a classic but harsh method for N-tosyl deprotection.[11]

Workflow Diagram:

G cluster_0 Acidic Deprotection (HBr/AcOH) A To the N-tosyl amide, add phenol (scavenger). B Add 33% HBr in acetic acid. A->B C Heat the reaction mixture at 90 °C for 16 hours. B->C D Monitor the reaction by TLC or LC-MS. C->D E Cool the reaction and pour into ice-cold water. D->E F Basify the aqueous solution to pH > 10 with NaOH. E->F G Extract the product with a suitable organic solvent. F->G H Dry, concentrate, and purify the product. G->H

Caption: Workflow for the acidic cleavage of an N-tosyl group.

Materials:

  • N-tosyl amide

  • Phenol (optional, as a scavenger)

  • 33% Hydrobromic acid in acetic acid

  • Concentrated aqueous sodium hydroxide (NaOH)

  • Suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • To the N-tosyl amide (1.0 eq) in a round-bottom flask, add phenol (1.0-2.0 eq) as a scavenger.

  • Add 33% hydrobromic acid in acetic acid.

  • Heat the reaction mixture at 90 °C for 16 hours.[11] In some cases, the temperature may be lowered to 60 °C for an additional period.[11]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Basify the aqueous solution with a concentrated aqueous sodium hydroxide solution to a pH > 10.

  • Extract the product with a suitable organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude amine.

Conclusion

The tosyl group remains an indispensable tool in the synthetic chemist's toolbox. Its high stability to a broad range of reaction conditions, particularly basic, oxidative, and many reductive and acidic environments, makes it a reliable choice for the protection of amines. However, this robustness necessitates careful consideration of deprotection strategies, which often require harsh acidic or potent reductive conditions. By understanding the stability profile of the tosyl group and having a repertoire of reliable deprotection protocols, researchers can confidently and effectively leverage this classic protecting group in the synthesis of complex molecules.

References

  • Grokipedia. Tosyl group.
  • Benchchem. Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives.
  • Organic Chemistry Frontiers (RSC Publishing). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent.
  • Lewandowska, E., et al. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
  • Benchchem. Stability issues with Tos-O-C4-NH-Boc under acidic conditions.
  • Benchchem. A Comparative Guide to Amine Protecting Groups: Featuring Tert-Amyl Carbamate.
  • Wikipedia. Tosyl group.
  • Benchchem. An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
  • The Journal of Organic Chemistry - ACS Publications. 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
  • Benchchem. Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols.
  • Master Organic Chemistry. Tosylates And Mesylates.
  • Bartleby.com. Tosylate.
  • AK Lectures. Tosylate Leaving Group.
  • Organic Chemistry Portal. p-Toluenesulfonamides.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Stereoselective addition of organometallic reagents to N-(tosyl)vinylsulfoximines.
  • Benchchem. A Technical Guide to the Mechanism of Action of the Tosyl Group in Tos-PEG7-OH.

Sources

Safety Operating Guide

Personal protective equipment for handling pent-4-ynyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling Pent-4-ynyl 4-methylbenzenesulfonate

Hazard Analysis: Understanding the Compound

This compound, also known as 4-pentynyl p-tosylate, is an organic compound used in chemical synthesis.[1] While its immediate hazard profile indicates it is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335), a deeper understanding of its chemical class reveals more significant potential risks.[2]

This compound is a sulfonate ester, specifically a tosylate. Sulfonate esters are recognized as potent alkylating agents.[3][4] This classification is critical for laboratory safety because alkylating agents can react with nucleophilic sites on DNA molecules, which gives them mutagenic (DNA-damaging) and potentially carcinogenic (cancer-causing) properties.[4][5] Therefore, handling this compound requires precautions beyond its acute toxicity warnings, treating it with the same level of care as other hazardous alkylating agents or cytotoxic compounds.[6][7]

Hazard StatementGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[2]
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]
Implicit Hazard N/A Potent alkylating agent; potential mutagen/carcinogen.[4][5]

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is worn, environmental and procedural controls must be established to minimize exposure.

  • Ventilation: All handling of this compound, including weighing of the solid and preparation of solutions, must be performed inside a certified chemical fume hood. This is crucial to mitigate the risk of inhaling dust or vapors, directly addressing the H335 hazard.[8]

  • Designated Area: All work with this compound should be restricted to a designated and clearly marked area within the laboratory to prevent cross-contamination.

  • Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled.[9] Always wash hands thoroughly after handling the substance, even if gloves were worn.

Personal Protective Equipment (PPE): A Barrier of Protection

Due to the compound's classification as an irritant and a potent alkylating agent, a comprehensive PPE strategy is mandatory. This approach is analogous to handling cytotoxic drugs, where minimizing all routes of exposure is paramount.[6][10]

Hand Protection
  • Requirement: Double gloving is required. Wear two pairs of powder-free nitrile gloves.[11]

  • Causality: The inner glove protects the skin in case the outer glove is breached or during the doffing process. The outer glove bears the primary contamination. Nitrile gloves provide good resistance to a range of chemicals. For prolonged work or direct immersion, consult the glove manufacturer's chemical resistance guides. Change gloves immediately if they become contaminated.

Body Protection
  • Requirement: A clean, buttoned laboratory coat is the minimum requirement. For procedures involving larger quantities (>10g) or a significant risk of splashing, a poly-coated, disposable gown should be worn over the lab coat.[11]

  • Causality: Standard lab coats offer protection from minor spills and dust. However, sulfonate esters can permeate standard cotton coats. A poly-coated gown provides a superior barrier against chemical splashes, a principle adopted from guidelines for handling chemotherapy drugs.[6][11]

Eye and Face Protection
  • Requirement: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a full-face shield must be worn in addition to the goggles.[7][12]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against the "serious eye irritation" (H319) hazard posed by splashes. A face shield protects the entire face from direct splashes.

Respiratory Protection
  • Requirement: When handling the solid powder outside of a contained system (e.g., glovebox), a NIOSH-approved N95 respirator is necessary to prevent inhalation of airborne particles.[11]

  • Causality: The H335 warning ("May cause respiratory irritation") necessitates respiratory protection when aerosols or dust can be generated.[2] An N95 respirator provides an effective barrier against particulate matter. For handling volatile solutions or in case of a spill, a respirator with an organic vapor cartridge may be required.

Safe Handling Workflow

The following diagram outlines the essential, step-by-step process for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling A Verify Fume Hood Functionality B Don PPE: 1. Inner Gloves 2. Lab Coat/Gown 3. Goggles/Face Shield 4. Outer Gloves A->B C Handle Chemical (Weighing, Reactions) Inside Fume Hood B->C D Decontaminate Glassware & Work Surfaces C->D E Segregate Waste: - Contaminated Solids - Liquid Organic Waste D->E F Doff PPE: 1. Outer Gloves 2. Gown/Lab Coat 3. Goggles/Face Shield 4. Inner Gloves E->F G Wash Hands Thoroughly F->G

Caption: Procedural flow from preparation to post-handling cleanup.

Decontamination and Disposal Plan

Proper disposal is a critical safety component to prevent unintended exposure to personnel and the environment.

  • Spill Management: In case of a spill, evacuate the area and ensure proper ventilation. For small liquid spills, absorb the material onto vermiculite or sand.[13] Collect the absorbed material and any contaminated debris using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.

  • Waste Disposal:

    • Solid Waste: All disposable PPE (gloves, gowns), contaminated paper towels, and weighing papers must be collected in a dedicated, sealed hazardous waste bag or container.

    • Liquid Waste: Unused reagents and solutions containing this compound should be collected in a designated, sealed, and properly labeled container for non-halogenated organic waste.[13][14] Do not pour this chemical down the drain.[14]

    • Container Disposal: Empty containers should be rinsed three times with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous liquid waste. The cleaned container can then be disposed of according to institutional guidelines.

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • LookChem. Pent-4-YN-1-YL 4-methylbenzenesulfonate. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Halyard. Guide to the USP <800> Guidelines for PPE use when Administering Chemotherapy Drugs. [Link]

  • NHS England. Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. [Link]

  • Birmingham Women's and Children's NHS Foundation Trust. Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. [Link]

  • Chemtalk. Ester Disposal. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • Reddit. How do mesylates and tosylates both protect and act as leaving groups. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • NIH. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Oreate AI Blog. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. [Link]

  • NIH. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pent-4-ynyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
pent-4-ynyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.